Fumitremorgin A
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(9R,14S,17S,23R,24S)-23-hydroxy-5-methoxy-12,12-dimethyl-24-(3-methylbut-2-enoxy)-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N3O7/c1-18(2)12-14-40-28-26-21-11-10-20(39-7)16-23(21)34-25(15-19(3)4)41-42-31(5,6)17-24(27(26)34)35-29(36)22-9-8-13-33(22)30(37)32(28,35)38/h10-12,15-16,22,24-25,28,38H,8-9,13-14,17H2,1-7H3/t22-,24-,25+,28-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGHJVZDNQZJOV-BMOJZYMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1C2=C3C(CC(OOC(N3C4=C2C=CC(=C4)OC)C=C(C)C)(C)C)N5C1(C(=O)N6CCCC6C5=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCO[C@H]1C2=C3[C@H](CC(OO[C@@H](N3C4=C2C=CC(=C4)OC)C=C(C)C)(C)C)N5[C@@]1(C(=O)N6CCC[C@H]6C5=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925479 | |
| Record name | Fumitremorgin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12626-18-5 | |
| Record name | Fumitremorgin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12626-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fumitremorgin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012626185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fumitremorgin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUMITREMORGIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR1C7949XT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Fumitremorgin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumitremorgin A is a mycotoxin produced by various species of Aspergillus and Penicillium fungi.[1] It belongs to the fumitremorgin class of indole (B1671886) alkaloids, which are known for their tremorgenic effects.[1][2] While historically recognized for its neurotoxic properties, recent research has unveiled a more specific and potent mechanism of action that has garnered significant interest in the fields of oncology and pharmacology. This guide provides a detailed overview of the molecular mechanisms underlying the activity of this compound and its analogs, with a focus on their interaction with the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP).[3][4][5]
Primary Mechanism of Action: Inhibition of ABCG2 (BCRP)
The principal and most well-characterized mechanism of action of this compound and its close analog, Fumitremorgin C (FTC), is the potent and specific inhibition of the ABCG2 multidrug transporter.[3][6][7][8] ABCG2 is a key protein involved in multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic agents and contributing to treatment failure.[9][10]
Molecular Interaction:
This compound and its analogs act as inhibitors of ABCG2, effectively blocking its transport function. This inhibition leads to the intracellular accumulation of cytotoxic drugs that are normally expelled by ABCG2, thereby restoring the sensitivity of cancer cells to these agents.[7][8] The interaction is highly specific, with little to no inhibitory activity against other major MDR transporters like P-glycoprotein (ABCB1/MDR1) or multidrug resistance-associated protein 1 (MRP1/ABCC1).[7][8][11]
The inhibitory effect is stereospecific, highlighting a precise interaction with the transporter's binding site.[11] While the exact binding site is still under investigation, it is understood that these inhibitors likely interact with the transmembrane domains of ABCG2, interfering with the conformational changes necessary for substrate translocation.
dot
Caption: Inhibition of ABCG2-mediated drug efflux by this compound.
Secondary and Other Reported Effects
Neurotoxicity:
This compound is a known tremorgenic mycotoxin, causing tremors, convulsions, and other neurological effects in animals.[2][12][13] This toxicity is a significant barrier to its direct clinical application. The underlying mechanism of its neurotoxicity is thought to involve interference with neurotransmitter release, potentially by affecting GABA receptors.[2] However, research suggests that the serotonergic system is not significantly involved in the behavioral effects elicited by this compound.[13]
Mitochondrial Function:
While the primary focus has been on ABCG2 inhibition, some studies suggest that compounds affecting cellular transport and resistance mechanisms can also have secondary effects on mitochondrial function.[14][15][16][17] However, direct and specific effects of this compound on mitochondria are not well-documented in the provided search results. The development of drug resistance, a process counteracted by this compound, can be linked to alterations in cellular metabolism, including mitochondrial respiration.
Quantitative Data
The inhibitory potency of Fumitremorgin C and its analogs against ABCG2 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the effective concentration to reduce drug resistance by 90% (EC90) are key parameters.
| Compound | Target | Assay System | Substrate | IC50 (µM) | EC90 (µM) | Reference |
| Fumitremorgin C | Human BCRP | MDCKII-hBCRP cells | Mitoxantrone | Significantly lower than for murine Bcrp1 | - | [4][5] |
| Fumitremorgin C | Murine Bcrp1 | MEF3.8-mBcrp1 cells | Mitoxantrone | Higher than for human BCRP | - | [4][5] |
| Fumitremorgin C | Human BCRP | Inside-Out Membrane Vesicles | [3H]-Estrone 3-sulfate | 0.250 ± 0.0540 | - | [18] |
| Ko143 | Human BCRP | - | - | Reported as the most potent BCRP inhibitor known | - | [7][8] |
Note: The relationship between IC50 and the inhibition constant (Ki) is dependent on the assay conditions and the mechanism of inhibition.[19]
Experimental Protocols
1. BCRP/ABCG2 Inhibition Assay (Inside-Out Membrane Vesicle Assay)
This protocol is adapted from methodologies used to assess direct inhibition of ABCG2 transport activity.[18]
-
Test System: Inside-out membrane vesicles derived from mammalian cells (e.g., HEK293) overexpressing human BCRP/ABCG2.
-
Probe Substrate: A known fluorescent or radiolabeled ABCG2 substrate, such as 1 µM [3H]-Estrone 3-sulfate.
-
Procedure:
-
Pre-incubate the membrane vesicles with varying concentrations of this compound or the test compound for 5 minutes.
-
Initiate the transport reaction by adding ATP and the probe substrate. A control reaction is run in the presence of AMP (absence of ATP) to determine non-specific binding.
-
Incubate for a short period (e.g., 3 minutes).
-
Stop the reaction by adding a cold stop solution and rapidly filtering the mixture through a filter plate to separate the vesicles from the incubation medium.
-
Quantify the amount of substrate trapped within the vesicles using liquid scintillation counting (for radiolabeled substrates) or fluorescence measurement.
-
Calculate the ATP-dependent transport by subtracting the values from the AMP controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
dot
Caption: Workflow for an inside-out membrane vesicle BCRP inhibition assay.
2. Cellular Drug Accumulation Assay
This method assesses the ability of an inhibitor to increase the intracellular concentration of a fluorescent ABCG2 substrate.[20]
-
Cell Line: A cell line overexpressing ABCG2 (e.g., NCI-H460/MX20 or a transduced cell line) and a parental control cell line.
-
Fluorescent Substrate: A fluorescent drug that is a substrate of ABCG2 (e.g., Doxorubicin, Mitoxantrone, or Pheophorbide A).[21]
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells for a defined period (e.g., 15-30 minutes) with media containing various concentrations of this compound or the test compound. A positive control inhibitor (e.g., Ko143) should be included.
-
Add the fluorescent substrate to the wells and incubate for an additional period (e.g., 60 minutes).
-
Wash the cells with cold phosphate-buffered saline (PBS) to remove extracellular substrate.
-
Lyse the cells or directly measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
The increase in fluorescence in the presence of the inhibitor indicates reversal of ABCG2-mediated efflux.
-
3. Cytotoxicity Assay for Reversal of Multidrug Resistance
This assay determines the ability of an inhibitor to sensitize resistant cells to a chemotherapeutic agent.[8]
-
Cell Line: An ABCG2-overexpressing, drug-resistant cell line.
-
Cytotoxic Drug: A chemotherapeutic agent that is a substrate for ABCG2 (e.g., Topotecan, Mitoxantrone).
-
Procedure:
-
Plate the cells in 96-well plates.
-
Add the cytotoxic drug in a serial dilution. In parallel, add the same serial dilution of the cytotoxic drug in the presence of a fixed, non-toxic concentration of this compound or the test inhibitor.
-
Incubate the plates for a period sufficient for cell proliferation (e.g., 4-5 days).
-
Assess cell viability using a suitable method, such as MTT, SRB, or fluorescent nucleic acid stains (e.g., CyQuant).
-
Calculate the IC50 of the cytotoxic drug in the presence and absence of the inhibitor. A significant decrease in the IC50 in the presence of the inhibitor indicates reversal of resistance.
-
The EC90 (the concentration of inhibitor that reduces the IC50 of the cytotoxic drug by 90%) can also be determined from these experiments.[8]
-
dot
Caption: Experimental workflow for a cytotoxicity-based resistance reversal assay.
Conclusion and Future Directions
This compound and its analogs, particularly Fumitremorgin C, are powerful tools for studying the function of the ABCG2 transporter. Their primary mechanism of action is the potent and specific inhibition of ABCG2, which has significant implications for overcoming multidrug resistance in cancer. While the neurotoxicity of the parent compounds precludes their direct clinical use, they have served as crucial scaffolds for the development of less toxic and even more potent inhibitors, such as Ko143.[7][8]
Future research in this area will likely focus on:
-
Elucidating the precise molecular interactions between these inhibitors and the ABCG2 transporter through structural biology and computational modeling.
-
Developing novel analogs with improved pharmacological properties, including enhanced potency, reduced toxicity, and better in vivo stability.
-
Exploring the potential of these inhibitors to enhance the efficacy of existing chemotherapies and to improve the oral bioavailability of drugs that are substrates of intestinal ABCG2.
References
- 1. Fumitremorgin - Wikipedia [en.wikipedia.org]
- 2. This compound | C32H41N3O7 | CID 107713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fumitremorgin C | C22H25N3O3 | CID 403923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fumitremorgin C, Aspergillus. fumigatus [sigmaaldrich.com]
- 7. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and ABCG2 inhibitory activity of novel fumitremorgin C analogs--specificity and structure activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemistry of tremorogenic metabolites. I. This compound from Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical investigation on the abnormal behaviors induced by this compound, a tremorgenic mycotoxin to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disrupting mitochondrial function could improve treatment of fungal infections | Whitehead Institute [wi.mit.edu]
- 15. Clinical effects of chemical exposures on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Asparagine couples mitochondrial respiration to ATF4 activity and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BCRP Inhibition | Evotec [evotec.com]
- 19. An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot (2003) | Benjamin T. Burlingham | 240 Citations [scispace.com]
- 20. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assay in Summary_ki [bindingdb.org]
Fumitremorgin A: A Technical Guide to its Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumitremorgin A is a potent mycotoxin belonging to the indole-diterpenoid class of natural products.[1] Produced by various species of Aspergillus, most notably Aspergillus fumigatus, it is known for its tremorgenic and neurotoxic effects.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on data relevant to researchers in natural product chemistry, toxicology, and drug development.
Chemical Structure
This compound possesses a complex heptacyclic ring system. Its core structure is derived from the amino acids L-tryptophan and L-proline. The detailed chemical identifiers for this compound are provided in the table below.
| Identifier | Value |
| IUPAC Name | (9R,14S,17S,23R,24S)-23-hydroxy-5-methoxy-12,12-dimethyl-24-(3-methylbut-2-enoxy)-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.0²,⁷.0⁸,²⁵.0¹⁵,²³.0¹⁷,²¹]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione[1] |
| Molecular Formula | C₃₂H₄₁N₃O₇[1] |
| SMILES | CC(=CCO[C@H]1C2=C3--INVALID-LINK--OC)C=C(C)C)(C)C">C@HN5[C@@]1(C(=O)N6CCC[C@H]6C5=O)O)C[1] |
| InChI | InChI=1S/C32H41N3O7/c1-18(2)12-14-40-28-26-21-11-10-20(39-7)16-23(21)34-25(15-19(3)4)41-42-31(5,6)17-24(27(26)34)35-29(36)22-9-8-13-33(22)30(37)32(28,35)38/h10-12,15-16,22,24-25,28,38H,8-9,13-14,17H2,1-7H3/t22-,24-,25+,28-,32+/m0/s1[2] |
| InChIKey | ACGHJVZDNQZJOV-BMOJZYMJSA-N[2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its biological activity. A summary of these properties is presented below.
| Property | Value | Source |
| Molecular Weight | 579.7 g/mol | [1] |
| Melting Point | Not available | |
| Solubility | Soluble in DMSO, methanol (B129727), acetone, DMF, and chloroform.[3] | Adipogen |
| XLogP3 | 3.8 | [1] |
Spectral Data
Comprehensive spectral data is essential for the identification and characterization of this compound.
| Spectral Data Type | Key Features |
| ¹H NMR | Data available in various databases, but a detailed peak list is not readily available in the public domain. |
| ¹³C NMR | Predicted spectra are available, but experimentally derived and fully assigned data are limited in public resources.[4] |
| Mass Spectrometry (LC-MS) | Precursor Type: [M-H₂O+H]⁺, m/z: 562.291. Top 5 Peaks: 227.082581 (100), 199.087402 (90.08), 211.087906 (64.71), 420.194244 (62.83), 215.081787 (52.27).[1] |
| IR Spectroscopy | Data not readily available in public databases. |
| UV-Vis Spectroscopy | Data not readily available in public databases. |
Signaling Pathways and Biological Activity
This compound is primarily recognized for its potent neurotoxic effects, causing tremors and convulsions in animals.[1] While the precise molecular mechanisms are not fully elucidated, it is understood to interfere with neurotransmitter release in the central nervous system.[5]
A closely related compound, Fumitremorgin C , is a well-characterized and specific inhibitor of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[6][7] ABCG2 is a transmembrane protein that plays a crucial role in multidrug resistance in cancer cells by effluxing chemotherapeutic agents. Inhibition of ABCG2 by Fumitremorgin C can restore sensitivity to these drugs.
Below is a simplified representation of the proposed mechanism of Fumitremorgin C's action on ABCG2-mediated drug resistance.
Experimental Protocols
Detailed experimental protocols are essential for the replication of research and for further investigation of this compound.
Isolation and Purification of Fumitremorgin B (as a representative protocol)
The following is a generalized protocol for the isolation and purification of Fumitremorgin B, a closely related compound, which can be adapted for this compound.[8][9]
Methodology:
-
Culturing: Aspergillus fumigatus strains are cultured on a solid rice medium.
-
Extraction: The culture is extracted with ethyl acetate.
-
Dehydration and Defatting: The extract is dehydrated using anhydrous sodium sulfate and then defatted with n-hexane.
-
Decolorization: The extract is decolorized using activated charcoal.
-
Chromatography: The crude product is purified by silica gel column chromatography.
-
Recrystallization: The purified compound is recrystallized from methanol to obtain fine, needle-shaped crystals.[9]
BCRP/ABCG2 Inhibition Assay
The inhibitory effect of fumitremorgins on BCRP/ABCG2 can be assessed using various in vitro assays. A common method involves measuring the accumulation of a fluorescent BCRP substrate in cells overexpressing the transporter.
Methodology:
-
Cell Culture: Utilize a cell line that overexpresses BCRP/ABCG2 (e.g., MDCKII-BCRP).
-
Compound Incubation: Incubate the cells with varying concentrations of the test compound (e.g., Fumitremorgin C).
-
Substrate Addition: Add a known fluorescent substrate of BCRP (e.g., mitoxantrone or Hoechst 33342).
-
Fluorescence Measurement: After a defined incubation period, measure the intracellular accumulation of the fluorescent substrate using techniques like flow cytometry or fluorescence microscopy.
-
Data Analysis: Increased intracellular fluorescence in the presence of the inhibitor indicates reduced efflux by BCRP. The half-maximal inhibitory concentration (IC₅₀) can be calculated by plotting the fluorescence intensity against the inhibitor concentration.[10]
Assessment of Neurotoxicity
The neurotoxic effects of this compound can be evaluated using in vivo models.
Methodology:
-
Animal Model: Utilize a suitable animal model, such as mice or rats.
-
Compound Administration: Administer this compound to the animals, typically via intraperitoneal or intravenous injection.
-
Behavioral Observation: Observe the animals for the onset and severity of tremors, convulsions, and other neurological signs.
-
Neurochemical Analysis: After a defined period, euthanize the animals and collect brain tissue for neurochemical analysis. This can include measuring levels of neurotransmitters and their metabolites (e.g., dopamine, serotonin, GABA) using techniques like high-performance liquid chromatography (HPLC).[5]
-
Histopathological Examination: Brain tissue can also be processed for histopathological examination to assess for any neuronal damage.
Conclusion
This compound remains a molecule of significant interest due to its complex chemical structure and potent biological activity. While its neurotoxicity limits its direct therapeutic potential, the study of its mechanism of action and that of related compounds like Fumitremorgin C provides valuable insights into fundamental biological processes such as multidrug resistance. This technical guide serves as a foundational resource for researchers aiming to explore the chemistry and biology of this fascinating mycotoxin. Further research is warranted to fully elucidate its spectral properties, detailed signaling pathways, and to develop comprehensive and standardized experimental protocols.
References
- 1. This compound | C32H41N3O7 | CID 107713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fumitremorgin - Wikipedia [en.wikipedia.org]
- 3. adipogen.com [adipogen.com]
- 4. mimedb.org [mimedb.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Fumitremorgin C | C22H25N3O3 | CID 403923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The isolation, purification and identification of fumitremorgin B produced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Preparation of fumitremorgin B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
Fumitremorgin A: A Comprehensive Technical Guide to its Biological Activities and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fumitremorgin A is a potent mycotoxin produced by several species of Aspergillus fungi.[1] It is a member of the indole-diterpenoid class of compounds and is well-known for its significant biological activities, most notably its potent and specific inhibition of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP). This activity has garnered considerable interest in its potential use as a chemosensitizing agent in cancer therapy. However, its clinical development is hampered by its significant neurotoxic effects, primarily characterized by tremors and convulsions. This technical guide provides an in-depth overview of the biological activities and toxicological profile of this compound, with a focus on its mechanism of action, experimental protocols for its assessment, and the signaling pathways it modulates.
Biological Activities
The primary biological activities of this compound and its analogs, such as Fumitremorgin C, revolve around two key areas: inhibition of the ABCG2 transporter and modulation of neuronal function.
Inhibition of ABCG2 (Breast Cancer Resistance Protein)
This compound and its analogs are highly potent and specific inhibitors of the ABCG2 transporter.[2][3] ABCG2 is a transmembrane protein that plays a crucial role in multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[2] By inhibiting ABCG2, Fumitremorgins can reverse this resistance and increase the intracellular concentration and efficacy of anticancer drugs.
Mechanism of Inhibition: Cryo-electron microscopy studies have revealed the structural basis for ABCG2 inhibition by Fumitremorgin C and its analogs. These inhibitors bind to a central, inward-facing cavity of the ABCG2 transporter.[4][5] This binding physically obstructs the substrate-binding site, preventing the efflux of chemotherapeutic drugs and other substrates.[4][5] Furthermore, the binding of the inhibitor locks the transporter in a conformation that is incompatible with the conformational changes required for ATP hydrolysis, thus inhibiting its transport function.[4][5]
Neurotropic and Tremorgenic Effects
This compound is a potent neurotoxin that affects the central nervous system, leading to characteristic tremors, convulsions, and in some cases, death.[1] These effects are a major limiting factor for its therapeutic application.
Mechanism of Neurotoxicity: The tremorgenic activity of this compound is believed to result from its interference with neurotransmitter systems. Studies have shown that it can modulate the release of several neurotransmitters, including an increase in the spontaneous release of glutamate (B1630785) and aspartate.[6] While some investigations have explored the involvement of serotonergic and GABAergic systems, the precise mechanisms remain under investigation.[7] this compound is also known to be a potent inhibitor of large-conductance Ca2+-activated K+ (BK) channels, which could contribute to its neurotoxic effects.
Toxicological Profile
The toxicity of this compound is a significant concern and has been evaluated in both in vitro and in vivo models.
In Vitro Cytotoxicity
This compound and its analogs exhibit cytotoxic effects in various cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the specific analog being tested.
| Compound | Cell Line | IC50 (µM) | Reference |
| Fumitremorgin C | MDCKII-hBCRP | >10 | [3] |
| Ko143 (FTC analog) | MDCKII-hBCRP | 0.015 | [3] |
In Vivo Toxicity
In vivo studies, primarily in mice, have focused on the acute toxicity and neurotoxic effects of this compound.
| Parameter | Value | Species | Route of Administration | Reference |
| LD50 | 0.185 mg/kg | Mice | Intravenous | Neurotoxical studies on this compound, a tremorgenic mycotoxin, on mice. |
Neurotoxic Symptoms: Intravenous injection of this compound in mice leads to a dose-dependent onset of tremors, clonic convulsions, tonic convulsions, and ultimately, death.[8] Behavioral assessments in rodents are crucial for characterizing the neurotoxic profile of this compound.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological activities and toxicity of this compound.
ABCG2 Inhibition Assay (Hoechst 33342 Uptake Assay)
This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate Hoechst 33342 by ABCG2-expressing cells.
Materials:
-
ABCG2-overexpressing cells (e.g., HEK293/ABCG2) and parental control cells.
-
Hoechst 33342 dye.
-
This compound or other test compounds.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Seed ABCG2-overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound or test compound for 30 minutes at 37°C.
-
Add Hoechst 33342 to a final concentration of 5 µM and incubate for an additional 60-90 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in PBS and measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.
-
Increased fluorescence in the presence of the inhibitor indicates inhibition of ABCG2-mediated efflux.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the effect of a compound on cell viability.
Materials:
-
Target cell line.
-
This compound or other test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Neurotoxicity Assessment (Tremor Induction in Mice)
This protocol outlines the procedure for observing and quantifying the tremorgenic effects of this compound in mice.
Materials:
-
Male Swiss albino mice.
-
This compound solution in a suitable vehicle (e.g., DMSO and saline).
-
Observation cages.
-
Video recording equipment.
-
Tremor scoring scale.
Procedure:
-
Acclimatize mice to the experimental conditions for at least one week.
-
Administer this compound intravenously at various doses.
-
Immediately place the mice in individual observation cages.
-
Observe and record the onset, duration, and severity of tremors and convulsions for at least 2 hours post-injection.
-
Score the severity of tremors using a standardized scale (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe).
-
Video recording can be used for more detailed and unbiased analysis of behavioral changes.[10][11]
Signaling Pathways
This compound and its analogs have been shown to modulate several intracellular signaling pathways, which likely contribute to their biological effects.
ABCG2-Related Signaling
While the primary mechanism of ABCG2 inhibition is direct binding, the expression and activity of ABCG2 itself can be regulated by various signaling pathways. However, direct modulation of these pathways by this compound has not been extensively reported.
Neurotoxicity-Related Signaling
The neurotoxic effects of this compound are likely mediated by its influence on multiple signaling pathways in the central nervous system.
Neurotransmitter Release: this compound has been shown to increase the spontaneous release of excitatory amino acid neurotransmitters, glutamate and aspartate.[6] This can lead to excitotoxicity and neuronal hyperexcitability, contributing to tremors and convulsions.
Calcium Signaling: The modulation of BK channels by this compound suggests an interaction with calcium signaling pathways.[12][13] Alterations in intracellular calcium levels can have profound effects on neuronal excitability and neurotransmitter release.
SIRT1/NF-κB/MAPK Pathway: Recent studies on Fumitremorgin C have indicated its ability to modulate the SIRT1/NF-κB/MAPK pathway in the context of osteoclast formation.[14] While not directly related to neurotoxicity, this finding suggests that Fumitremorgins may have broader effects on cellular signaling than previously understood. Further investigation is needed to determine if this pathway is involved in its neurotoxic effects.
Visualizations
Experimental Workflow: ABCG2 Inhibition Assay
Caption: Workflow for the ABCG2 inhibition assay using Hoechst 33342.
Signaling Pathway: Proposed Mechanism of this compound Neurotoxicity
Caption: Proposed signaling pathway for this compound-induced neurotoxicity.
Conclusion
This compound remains a molecule of significant interest due to its potent and specific inhibition of the ABCG2 transporter, a key player in multidrug resistance in cancer. This property positions it as a valuable tool for preclinical research and a potential lead compound for the development of novel chemosensitizers. However, its pronounced neurotoxicity presents a major obstacle to its clinical translation. A thorough understanding of its biological activities, toxicological profile, and the underlying molecular mechanisms is crucial for any future efforts to harness its therapeutic potential while mitigating its adverse effects. This technical guide provides a comprehensive resource for researchers in this field, summarizing the current knowledge and providing detailed experimental frameworks for further investigation. Future research should focus on structure-activity relationship studies to design analogs with reduced neurotoxicity while retaining potent ABCG2 inhibitory activity.
References
- 1. This compound | C32H41N3O7 | CID 107713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of small-molecule inhibition of human multidrug transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of tremorgenic fungal toxins on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Biochemical investigation on the abnormal behaviors induced by this compound, a tremorgenic mycotoxin to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nngyk.gov.hu [nngyk.gov.hu]
- 10. Quantitative analysis of drug-induced tremor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The analysis of drug-induced tremor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Fumitremorgin C Attenuates Osteoclast Formation and Function via Suppressing RANKL-Induced Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Fumitremorgin A: A Technical Guide on the Tremorgenic Mycotoxin and ABCG2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumitremorgin A (FTA) is a potent indole (B1671886) alkaloid mycotoxin produced by various fungi, most notably Aspergillus fumigatus.[1][2] As a member of the tremorgenic mycotoxin class, FTA is characterized by its profound effects on the central nervous system (CNS), inducing sustained tremors, convulsions, and in severe cases, death.[1][3] Its chemical structure is related to other mycotoxins like verruculogen, sharing a core indole and diketopiperazine moiety.[1][4]
Beyond its toxicological significance in veterinary and potentially human health, this compound and its analogs, particularly Fumitremorgin C (FTC), have garnered significant attention in the scientific community. FTC is a highly potent and specific inhibitor of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[5][6][7] This property makes it an invaluable tool in cancer research for studying and potentially overcoming multidrug resistance (MDR) in cancer cells.[8][9]
This technical guide provides an in-depth overview of this compound, focusing on its mechanisms of action as both a tremorgenic toxin and a transporter inhibitor, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Physicochemical Properties
This compound is an organic heterohexacyclic compound.[1] Its properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₁N₃O₇ | [1] |
| Molecular Weight | 579.7 g/mol | [1] |
| CAS Number | 12626-18-5 | [1] |
| Chemical Class | Indole Alkaloid, Mycotoxin | [1][2] |
| Appearance | Solid | [10] |
| Solubility | Practically insoluble in water | [4] |
| Producing Organisms | Aspergillus fumigatus, Aspergillus fischeri, Aspergillus caespitosus | [1] |
Mechanism of Tremorgenic Action
The neurotoxic effects of this compound are primarily localized to the brain stem.[4] The toxin induces a range of neurological symptoms, including tremors, convulsions, and nystagmus, by interfering with neurotransmitter systems.[3][4]
Inhibition of GABAergic System
A primary mechanism for FTA-induced tremorgenicity is its interaction with the GABAergic system.[3] Specifically, tremorgenic mycotoxins inhibit the function of the GABA-A receptor, which is a ligand-gated chloride ion channel.[11][12] By inhibiting GABA-induced chloride influx, the toxin reduces the hyperpolarizing, inhibitory effect of GABA on neurons.[11] This leads to a state of hyperexcitability in the CNS, manifesting as tremors and convulsions.[3] The inhibition is thought to occur via binding near the receptor's chloride channel rather than at the GABA or benzodiazepine (B76468) binding sites.[11][12]
Other Neurological Effects
Studies have also investigated the role of other neurotransmitter systems. While some results suggest a possible involvement of the serotonergic system, others have found this participation to be insignificant.[3][13] FTA has been shown to facilitate discharges in the phrenic, vagal, and cervical sympathetic nerves, indicating a broad impact on the autonomic nervous system.[4] Additionally, this compound is a potent inhibitor of large-conductance Ca²⁺-activated K⁺ (BK) channels, which contributes to its neurological effects.[14]
Mechanism of ABCG2/BCRP Inhibition
Fumitremorgin C (FTC), a closely related analog of FTA, is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[5][6][15] BCRP is an ABC transporter that functions as an ATP-dependent efflux pump, actively removing a wide range of substrates, including many chemotherapeutic drugs like mitoxantrone (B413), topotecan, and doxorubicin, from cells.[5][9] Overexpression of BCRP in cancer cells is a significant cause of multidrug resistance (MDR).
FTC inhibits BCRP-mediated transport, thereby increasing the intracellular accumulation of cytotoxic drugs and resensitizing resistant cancer cells to chemotherapy.[5] It specifically inhibits the ATPase and transport activity of BCRP without significantly affecting other major MDR transporters like P-glycoprotein (MDR1) or MRP1.[6][15] This specificity makes FTC an invaluable pharmacological tool for studying BCRP function.
Quantitative Data
The biological activity of this compound and its analogs has been quantified in various studies.
Table 1: Toxicological Data for this compound
| Parameter | Species | Route | Value | Reference |
|---|
| LD₅₀ | Mice | Intravenous (i.v.) | 0.185 mg/kg |[3] |
Table 2: BCRP/ABCG2 Inhibition Data for Fumitremorgin C (FTC)
| Assay Type | Cell Line | Substrate | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Cytotoxicity | Human BCRP-transduced | Mitoxantrone | EC₉₀ | Significantly lower than in murine cells | [16] |
| Cytotoxicity | Human BCRP-transduced | Topotecan | EC₉₀ | Significantly lower than in murine cells | [16] |
| Drug Accumulation | Human BCRP-transduced | Mitoxantrone | IC₅₀ | Significantly lower than in murine cells | [16] |
| Cell Inhibition Studies | General | N/A | Suggested Conc. | ~1-5 µM |[15][17] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Protocol: Isolation and Purification of Fumitremorgins
This protocol is a generalized procedure based on methods for isolating fumitremorgins from fungal cultures.[18]
-
Fungal Culture: Inoculate strains of Aspergillus fumigatus onto a suitable sterile medium, such as rice medium. Incubate under appropriate conditions to allow for fungal growth and mycotoxin production.
-
Extraction: After incubation, extract the culture material (mycelia and medium) with an organic solvent like ethyl acetate. This is typically done multiple times to ensure complete extraction.
-
Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure to yield a crude extract.
-
Chromatographic Separation:
-
Column Chromatography: Subject the crude extract to column chromatography using a stationary phase like silica (B1680970) gel. Elute with a solvent gradient (e.g., hexane-acetone) to separate fractions based on polarity.[19]
-
Thin-Layer Chromatography (TLC): Monitor the fractions using TLC to identify those containing the target fumitremorgins.[18]
-
-
Purification:
-
High-Performance Liquid Chromatography (HPLC): Purify the enriched fractions further using preparative HPLC, often with a reverse-phase column (e.g., C18).[18]
-
-
Identification and Confirmation: Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[18]
Protocol: In Vitro BCRP/ABCG2 Inhibition Assay
This method assesses the ability of a compound to inhibit BCRP-mediated drug efflux, often by measuring the accumulation of a fluorescent BCRP substrate.
-
Cell Culture: Culture cells that overexpress BCRP (e.g., MCF-7/BCRP or MDCKII-ABCG2) and a corresponding parental control cell line that does not.[5][20]
-
Cell Plating: Seed the cells into a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., Fumitremorgin C) or a vehicle control in assay buffer for a defined period (e.g., 30-60 minutes).
-
Substrate Addition: Add a fluorescent BCRP substrate (e.g., mitoxantrone or Hoechst 33342) to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes) to allow for substrate uptake and efflux.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular substrate and stop the transport process.
-
Quantification: Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
Data Analysis: Compare the fluorescence in inhibitor-treated cells to control cells. An increase in fluorescence indicates inhibition of BCRP-mediated efflux. Calculate IC₅₀ or EC₉₀ values from the dose-response curve.[6]
Protocol: GABA-A Receptor Chloride Flux Assay
This assay measures the effect of a compound on GABA-induced chloride ion influx into brain membrane vesicles (microsacs).[11][14]
-
Membrane Preparation: Prepare microsacs from whole rat brain tissue through a process of homogenization and centrifugation.
-
Pre-incubation: Pre-incubate the prepared microsacs with the test compound (e.g., this compound) or a vehicle control.
-
Initiate Chloride Influx: Start the reaction by adding GABA along with radioactive chloride (³⁶Cl⁻) to the microsac suspension.
-
Incubation: Allow the influx to proceed for a very short, controlled period (typically a few seconds).
-
Stop Influx: Rapidly terminate the reaction by adding an ice-cold stop buffer and immediately filtering the mixture through a glass fiber filter to trap the microsacs.
-
Washing: Quickly wash the filters with stop buffer to remove any external ³⁶Cl⁻.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of retained ³⁶Cl⁻ using a liquid scintillation counter.
-
Data Analysis: Compare the amount of chloride influx in the presence of the test compound to the control. A reduction in ³⁶Cl⁻ uptake indicates inhibition of the GABA-A receptor function.
Applications and Future Directions
While the inherent neurotoxicity of this compound precludes its direct clinical use, it remains a critical research compound.[6][21]
-
Tool for BCRP Research: Fumitremorgin C is considered a gold-standard specific inhibitor for studying the structure, function, and clinical relevance of the BCRP/ABCG2 transporter.[5]
-
Lead Compound for Drug Development: The structure of FTC has served as a scaffold for developing less toxic and more potent BCRP inhibitors.[6] Analogs like Ko143 have shown high potency and specificity with reduced toxicity, making them promising candidates for in vivo studies to enhance the efficacy of chemotherapy.[6][21]
-
Neuroscience Research: As a tremorgen, FTA can be used in animal models to study the mechanisms of convulsions and tremors and to investigate the roles of GABAergic and other neurotransmitter systems in motor control.[4]
Future research will likely focus on developing non-toxic Fumitremorgin analogs that retain potent BCRP inhibitory activity for clinical applications in oncology and on further elucidating the precise molecular interactions underlying its tremorgenic effects.
References
- 1. This compound | C32H41N3O7 | CID 107713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aspergillus fumigatus from Pathogenic Fungus to Unexplored Natural Treasure: Changing the Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. scbt.com [scbt.com]
- 8. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marine Natural Products as Breast Cancer Resistance Protein Inhibitors [mdpi.com]
- 10. Fumitremorgin C | C22H25N3O3 | CID 403923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Action of tremorgenic mycotoxins on GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Action of tremorgenic mycotoxins on GABA/sub A/ receptor (Journal Article) | OSTI.GOV [osti.gov]
- 13. Biochemical investigation on the abnormal behaviors induced by this compound, a tremorgenic mycotoxin to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Fumitremorgin C, Aspergillus. fumigatus [sigmaaldrich.com]
- 16. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fumitremorgin C from Aspergillus. fumigatus, ≥95% (HPLC), lyophilized, BCRP/ABCG2 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 18. The isolation, purification and identification of fumitremorgin B produced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Fumitremorgin A and Verruculogen: Structure, Biosynthesis, and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fumitremorgin A and Verruculogen (B192650) are structurally related tremorgenic mycotoxins produced by various species of Aspergillus and Penicillium fungi.[1] Both compounds are complex indole (B1671886) alkaloids characterized by a unique eight-membered endoperoxide ring, a feature central to their bioactivity.[2] This technical guide provides a comprehensive comparison of their structural relationship, shared biosynthetic pathway, physicochemical properties, and distinct mechanisms of action. Detailed experimental protocols for their characterization and synthesis are provided, alongside graphical representations of their molecular relationship and biological pathways to facilitate a deeper understanding for research and drug development applications.
Structural and Biosynthetic Relationship
This compound and Verruculogen share a hexacyclic indole alkaloid core, derived from the amino acids L-tryptophan and L-proline.[3][4] The defining structural feature of this mycotoxin family is the presence of an eight-membered endoperoxide bridge, which is a rare and synthetically challenging moiety.[2][5]
The direct structural relationship is that this compound is the O-prenylated derivative of Verruculogen.[6][7] Biosynthetically, Verruculogen is the immediate precursor to this compound. The final step in the shared biosynthetic pathway involves the prenylation of the C-10 hydroxyl group of Verruculogen.[2] This pathway is orchestrated by a series of enzymes encoded by the ftm (fumitremorgin) gene cluster.[4]
The biosynthesis begins with the condensation of L-tryptophan and L-proline to form a diketopiperazine core, brevianamide (B1173143) F, by a nonribosomal peptide synthetase (NRPS).[4] This scaffold then undergoes a series of enzymatic transformations, including prenylation and complex oxidative cyclizations catalyzed by cytochrome P450 monooxygenases.[4] A key step is the formation of the endoperoxide ring, catalyzed by the non-heme iron-dependent dioxygenase, verruculogen synthase.[4][8]
Physicochemical Properties
The addition of the prenyl group to the Verruculogen scaffold results in a predictable increase in molecular weight and a change in chemical formula for this compound. These differences, while seemingly minor, can influence properties such as solubility and interactions with biological targets.
| Property | Verruculogen | This compound |
| Chemical Formula | C₂₇H₃₃N₃O₇[3][9] | C₃₂H₄₁N₃O₇[7][10] |
| Molecular Weight | 511.57 g/mol [3][9] | 579.69 g/mol [10] |
| Appearance | White crystalline solid[3] | Not specified, likely similar |
| Melting Point | 233-235 °C[3] | Not specified |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform[3] | Not specified, likely similar |
| CAS Number | 12771-72-1[3][9] | 12626-18-5[7] |
Biological Activity and Mechanism of Action
Both Verruculogen and this compound are recognized as potent tremorgenic mycotoxins, primarily affecting the central nervous system.[7][9] Their main shared mechanism of action is the potent inhibition of large-conductance Ca²⁺-activated K⁺ (BK) channels.[6] However, a key distinction in their pharmacological profiles is Verruculogen's additional activity at GABA-A receptors.
-
This compound: Primarily acts as a potent and specific inhibitor of BK channels.
-
Verruculogen: Exhibits a dual mechanism. It inhibits BK channels and also modulates GABA-A receptors by inhibiting GABA-induced chloride influx.[6] This suggests Verruculogen binds at or near the chloride channel of the GABA-A receptor complex, interfering with inhibitory neurotransmission.[6] This dual action likely contributes to its complex neurotoxic profile.[6]
Experimental Protocols
Structural Elucidation via NMR Spectroscopy
The complex, polycyclic structures of Verruculogen and this compound are typically elucidated using a combination of advanced spectroscopic techniques.
Objective: To determine the complete chemical structure and assign all proton and carbon signals.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified mycotoxin in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D NMR:
-
Acquire a standard ¹H NMR spectrum to identify proton environments and coupling patterns.
-
Acquire a ¹³C NMR spectrum (proton-decoupled) to identify all unique carbon signals.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Perform to establish ¹H-¹H spin-spin coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Perform to correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Perform to identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different structural fragments and establishing the overall carbon skeleton.[3]
-
-
Data Analysis: Integrate data from all spectra to piece together the molecular structure, confirming connectivity and stereochemistry.
Total Synthesis of Verruculogen and this compound
The first total synthesis of these complex molecules was reported by Baran and coworkers, a landmark achievement in natural product synthesis.[2][5]
Objective: To chemically synthesize Verruculogen and subsequently this compound from commercially available starting materials.
Key Stages of the Synthetic Route: [2][5]
-
Starting Material Synthesis: A key challenge was the regiocontrolled synthesis of 6-methoxytryptophan. This was achieved from a commercially available tryptophan derivative using an iridium-catalyzed C-H borylation followed by a Chan-Lam coupling.[2][5][11]
-
Core Assembly: The 6-methoxytryptophan derivative is elaborated through a series of steps to construct the pentacyclic core of the molecule.
-
Endoperoxide Formation: A crucial and challenging step involves a diastereoselective, endoperoxide-forming cyclization. This was achieved via the reaction of a hydroperoxide/indole hemiaminal intermediate.[2][5]
-
Final Steps for Verruculogen: Deprotection and a final annulation reaction yield Verruculogen.[2][5]
-
Conversion to this compound: The total synthesis of this compound is completed by the direct prenylation of the synthesized Verruculogen using prenyl bromide, mimicking the final step of the natural biosynthetic pathway.[2][5]
Biological Assay: GABA-A Receptor Chloride Flux
This assay is used to determine the effect of Verruculogen on the function of the GABA-A receptor ion channel.[6]
Objective: To measure the extent of ³⁶Cl⁻ influx into isolated membrane vesicles (microsacs) in the presence of GABA and the test compound (Verruculogen).
Methodology:
-
Preparation of Microsacs: Prepare membrane vesicles from rat cerebral cortex, which are rich in GABA-A receptors.
-
Pre-incubation: Incubate the microsacs with Verruculogen at various concentrations (or a vehicle control).
-
Initiate Influx: Start the chloride flux by adding GABA along with the radioactive tracer ³⁶Cl⁻.
-
Stop Influx: After a brief incubation period (seconds), rapidly stop the influx by filtration through glass fiber filters and wash with ice-cold buffer to remove external radioactivity.
-
Quantify Chloride Uptake: Measure the amount of ³⁶Cl⁻ retained by the microsacs using liquid scintillation counting.
-
Analysis: Compare the amount of chloride influx in the presence of Verruculogen to the control (GABA alone). A reduction in ³⁶Cl⁻ uptake indicates inhibition of the GABA-A receptor channel.[6]
Conclusion
Verruculogen and this compound are closely related mycotoxins with significant biological activity. Their relationship as precursor and product in a shared biosynthetic pathway is reflected in their structural similarity, with this compound being a simple prenylated derivative of Verruculogen. While both are potent inhibitors of BK channels, the additional inhibitory activity of Verruculogen at the GABA-A receptor highlights how a subtle structural modification can lead to a significant divergence in pharmacological targets. The successful total synthesis of both compounds provides a platform for the creation of novel analogs, enabling further investigation into their structure-activity relationships and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of Verruculogen and this compound Enabled by Ligand-controlled C–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C32H41N3O7 | CID 107713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chemoenzymatic Synthesis of 13-Oxoverruculogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Verruculogen - Wikipedia [en.wikipedia.org]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. Total Synthesis of Verruculogen and this compound Enabled by Ligand-Controlled C-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Fumitremorgin Analogs as Specific Inhibitors of the ABCG2 Transporter: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fumitremorgin C (FTC) and its analogs, particularly Ko143, as potent and specific inhibitors of the ATP-binding cassette (ABC) transporter ABCG2, also known as the Breast Cancer Resistance Protein (BCRP). ABCG2 is a key contributor to multidrug resistance (MDR) in cancer and influences the pharmacokinetics of many drugs. Understanding its inhibition is critical for developing strategies to overcome MDR and enhance therapeutic efficacy.
Introduction: ABCG2 and the Role of Fumitremorgin Inhibitors
The ABCG2 transporter is a 72-kDa transmembrane protein that functions as an ATP-dependent efflux pump.[1] It is highly expressed in various tissues, including the blood-brain barrier, liver, and intestine, where it plays a protective role by extruding xenobiotics and toxins.[1] However, its overexpression in cancer cells is a major mechanism of multidrug resistance, as it actively transports a wide range of chemotherapeutic agents out of the cell, reducing their intracellular concentration and effectiveness.[1][2]
Fumitremorgins are a class of mycotoxins produced by fungi such as Aspergillus fumigatus.[3][4] While several fumitremorgins exist, Fumitremorgin C (FTC) was identified as the first potent and specific inhibitor of ABCG2.[1][5][6] Due to its neurotoxic effects, its direct clinical use is precluded.[6][7] This led to the development of synthetic, non-toxic analogs, most notably Ko143, which is one of the most potent and specific ABCG2 inhibitors known to date.[6][7] These inhibitors are invaluable tools for studying ABCG2 function and represent potential candidates for clinical development to reverse MDR.[7]
Mechanism of Action
FTC and Ko143 inhibit ABCG2 by directly binding to the transporter, thereby blocking its efflux function. The primary mechanism is the reversal of ABCG2-mediated drug resistance by increasing the intracellular accumulation of substrate drugs.[6][7][8]
The binding of these inhibitors is thought to trap the transporter in a conformation that is incompatible with substrate transport and ATP hydrolysis. Studies using ATPase assays show that potent inhibitors like Ko143 significantly decrease the ATPase activity of ABCG2, which is essential for the energy-dependent efflux process.[1][9] Cell-based assays consistently demonstrate that in the presence of FTC or Ko143, the efflux of fluorescent ABCG2 substrates like Hoechst 33342 is blocked, leading to their accumulation inside the cell.
Quantitative Inhibition Data
The potency of FTC and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). Ko143 is significantly more potent than its parent compound, FTC. A notable species difference exists, with human ABCG2 being more susceptible to inhibition by FTC than the murine ortholog, Bcrp1.[5][10]
Table 1: Potency of Fumitremorgin C (FTC) and Ko143 against ABCG2
| Compound | Parameter | Value | Species | Assay/Cell Line | Reference |
|---|---|---|---|---|---|
| Fumitremorgin C | EC50 | ~1–5 µM | Human | Drug Resistance Reversal | [11][12] |
| Fumitremorgin C | IC50 | Lower in human cells | Human vs. Murine | Mitoxantrone Accumulation | [5] |
| Ko143 | EC50 | ~10 nM | Human | Drug Resistance Reversal | [11][12] |
| Ko143 | IC50 | <10 nM | Human | E1S Transport | [1] |
| Ko143 | IC50 | 9.7 nM | Human | ATPase Activity Assay | [9] |
| Ko143 | IC50 | 0.16 µM | Human | PPIX-based Accumulation |[13] |
Specificity Profile
A key advantage of FTC and Ko143 is their high specificity for ABCG2 over other major ABC transporters, such as P-glycoprotein (ABCB1/MDR1) and Multidrug Resistance-Associated Protein 1 (ABCC1/MRP1).[6][7] Fumitremorgin C reverses multidrug resistance in cells overexpressing ABCG2 but not in those overexpressing ABCB1 or ABCC1.[14] This specificity makes them excellent tools for isolating and studying the specific contribution of ABCG2 to drug transport and resistance. However, it is important to note that at higher concentrations (≥1 µM), Ko143 may exhibit some inhibitory effects on ABCB1 and ABCC1, a factor to consider in experimental design.[9]
Detailed Experimental Protocols
Precise and reproducible experimental protocols are essential for evaluating ABCG2 inhibition. Below are detailed methodologies for key assays.
This is the most common assay to measure ABCG2 transport activity. Hoechst 33342 is a fluorescent DNA stain and a well-characterized ABCG2 substrate.[15] Cells with active ABCG2 will efflux the dye, resulting in low fluorescence, while inhibition of ABCG2 leads to dye accumulation and high fluorescence.[12][16]
Materials:
-
Cells overexpressing ABCG2 (e.g., HEK293/ABCG2) and parental control cells.
-
Complete cell culture medium.
-
Hoechst 33342 stock solution (e.g., 10 mg/mL in water).[17]
-
Fumitremorgin C or Ko143 stock solution (in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
96-well black, clear-bottom tissue culture plates.
-
Fluorescence plate reader or flow cytometer.
Protocol:
-
Cell Seeding: Seed ABCG2-expressing cells and control cells into a 96-well plate at a density of 4 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.[16][18]
-
Inhibitor Incubation: Prepare serial dilutions of the inhibitor (e.g., Ko143) in pre-warmed culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO). Incubate for 30-60 minutes at 37°C.
-
Dye Loading: Add Hoechst 33342 to each well to a final concentration of 5-10 µM.[19][20]
-
Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.[16]
-
Washing: Stop the efflux by washing the cells 2-3 times with 200 µL of ice-cold PBS to remove extracellular dye.[16]
-
Fluorescence Measurement: Add 100 µL of cold PBS or a suitable buffer to each well. Measure the intracellular fluorescence using a plate reader (e.g., excitation ~350 nm, emission ~460 nm). Alternatively, trypsinize the cells, resuspend them in cold PBS, and analyze by flow cytometry.[19]
-
Data Analysis: Subtract the background fluorescence from control cells (or wells without dye). Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.
This assay measures the rate of ATP hydrolysis by ABCG2 in the presence of a substrate and/or inhibitor. It is typically performed using membrane vesicles or purified, reconstituted ABCG2 protein. The assay quantifies the release of inorganic phosphate (B84403) (Pi) from ATP.
Materials:
-
Membrane vesicles from cells overexpressing ABCG2 (e.g., Sf9-ABCG2).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2, KCl, and sodium azide).
-
ATP solution (10 mM).[21]
-
Inhibitor (Ko143) and Substrate (e.g., Estrone-3-sulfate).
-
Phosphate detection reagent (e.g., PiColorLock™ mix or malachite green-based reagent).[21]
-
Phosphate standard solution.
Protocol:
-
Prepare Reagents: Equilibrate all reagents to the specified assay temperature (e.g., 37°C).
-
Reaction Setup: In a 96-well plate, combine the ABCG2 membrane vesicles (5-10 µg protein) with the assay buffer. Add the inhibitor (Ko143) at various concentrations. Include controls: no enzyme (blank), enzyme only (basal activity), and enzyme with a stimulating substrate (stimulated activity).
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the phosphate detection reagent.[21] This reagent typically contains an acid to stop the enzyme and a colorimetric agent that reacts with the liberated Pi.
-
Color Development: Allow color to develop for 15-30 minutes at room temperature.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., ~650 nm for malachite green).
-
Data Analysis: Create a phosphate standard curve. Subtract the absorbance of the "no enzyme" blank from all readings. Calculate the amount of Pi released and plot the ATPase activity (as a percentage of the stimulated control) against the inhibitor concentration to determine the IC50.[9]
Conclusion
Fumitremorgin C and its highly potent, specific, and less toxic analog Ko143 are indispensable tools in the study of ABCG2. They serve as benchmark inhibitors for validating the transporter's role in multidrug resistance and drug disposition. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers to accurately assess ABCG2 function and to screen for novel inhibitors. As drug development continues to grapple with the challenges of transporter-mediated resistance, a thorough understanding of these foundational inhibitors remains paramount.
References
- 1. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma pharmacokinetics and tissue distribution of the breast cancer resistance protein (BCRP/ABCG2) inhibitor fumitremorgin C in SCID mice bearing T8 tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fumitremorgin A | C32H41N3O7 | CID 107713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fumitremorgin - Wikipedia [en.wikipedia.org]
- 5. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Fumitremorgin C reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cris.unibo.it [cris.unibo.it]
- 12. In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ashpublications.org [ashpublications.org]
- 20. Measurement of Multiple Drug Resistance Transporter Activity in Putative Cancer Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ATPase Assay Kit (ab270551) | Abcam [abcam.com]
Comprehensive literature review of Fumitremorgin alkaloids.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fumitremorgin alkaloids are a class of mycotoxins produced by various species of the Aspergillus genus. These indole (B1671886) alkaloids, derived from L-tryptophan and L-proline, exhibit a complex and diverse range of polycyclic structures. Initially identified for their tremorgenic and neurotoxic effects, certain members of this family, most notably Fumitremorgin C, have garnered significant scientific interest as potent and specific inhibitors of the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP). This transporter plays a critical role in multidrug resistance (MDR) in cancer cells by effluxing a wide array of chemotherapeutic agents. The potent inhibitory activity of Fumitremorgin C against ABCG2 has spurred the development of less toxic, synthetic analogs, such as Ko143, with the aim of overcoming MDR in clinical settings. This technical guide provides a comprehensive review of the fumitremorgin alkaloids, detailing their biosynthesis, biological activities, and mechanisms of action, with a focus on their interaction with the ABCG2 transporter. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and oncology drug development.
Introduction
The fumitremorgin family of alkaloids are fungal secondary metabolites first isolated from Aspergillus fumigatus. Structurally, they are part of the diketopiperazine class of natural products.[1] The family includes several related compounds, such as Fumitremorgin A, B, and C, as well as the closely related tremorgenic mycotoxin, verruculogen (B192650).[2][3] this compound and verruculogen are distinguished by a unique and chemically challenging eight-membered endoperoxide ring.[4]
While initially characterized by their neurotoxic properties, which cause tremors in animal models, the discovery of Fumitremorgin C (FTC) as a potent and selective inhibitor of the ABCG2 transporter marked a significant turning point in the study of these alkaloids.[5] ABCG2 is a key contributor to multidrug resistance in cancer, a major obstacle in chemotherapy.[5] FTC's ability to reverse this resistance, however, is hampered by its inherent neurotoxicity.[5] This has led to extensive research into structure-activity relationships and the synthesis of analogs, like Ko143, which retain potent ABCG2 inhibitory activity but have reduced toxicity.[5][6]
Biosynthesis of Fumitremorgin Alkaloids
The biosynthesis of fumitremorgin alkaloids is orchestrated by a cluster of genes, referred to as the ftm gene cluster in Aspergillus fumigatus.[7] The pathway initiates with the condensation of L-tryptophan and L-proline to form the diketopiperazine core, brevianamide (B1173143) F. This foundational step is catalyzed by a nonribosomal peptide synthetase (NRPS) encoded by the ftmA gene.[7][8]
Following the formation of brevianamide F, the pathway involves a series of enzymatic modifications, including prenylation, and complex oxidative cyclizations catalyzed by various enzymes such as cytochrome P450 monooxygenases.[9][10] These modifications lead to the diverse structures observed in this alkaloid family. For instance, fumitremorgin C is produced through the hydroxylation of the tryprostatin B indole ring, followed by C-N bond formation.[10] Further dihydroxylation of fumitremorgin C yields fumitremorgin B.[10] The biosynthesis of verruculogen involves the final and defining step of forming the eight-membered endoperoxide ring.[7]
Biological Activity and Mechanism of Action
The biological activities of fumitremorgin alkaloids are diverse, ranging from neurotoxicity to potent inhibition of multidrug resistance transporters.
Neurotoxicity
Verruculogen and this compound are potent tremorgenic mycotoxins.[2][3] Their neurotoxicity is primarily attributed to the potent inhibition of large-conductance Ca2+-activated potassium (Maxi-K, BK) channels.[11] By blocking these channels, verruculogen causes prolonged depolarization of neurons, leading to increased neurotransmitter release and hyperexcitability, which manifests as tremors.[11] Additionally, verruculogen can modulate GABAergic neurotransmission by acting as a non-competitive antagonist of the GABAA receptor.[1][11]
Inhibition of ABCG2 Transporter
A pivotal activity of Fumitremorgin C (FTC) and its analogs is the potent and specific inhibition of the ABCG2 (BCRP) multidrug transporter.[5] ABCG2 is an efflux pump that actively transports a wide range of cytotoxic drugs out of cancer cells, thereby conferring multidrug resistance (MDR).[5]
FTC was one of the first specific inhibitors of ABCG2 to be identified.[5] It non-competitively inhibits the ATPase activity of the transporter, effectively trapping the substrate-bound conformation and preventing drug efflux.[5] This inhibition leads to an accumulation of chemotherapeutic agents inside the cancer cells, restoring their cytotoxic efficacy.[5] The high potency of FTC spurred the development of synthetic analogs, such as Ko143, which exhibit even greater inhibitory activity with significantly reduced neurotoxicity.[5] Ko143 is over 200-fold more selective for ABCG2 over other transporters like P-glycoprotein (ABCB1) and MRP1 (ABCC1).[6]
Quantitative Biological Data
The inhibitory potency of Fumitremorgin C and its analogs against various ABC transporters is typically quantified by IC50 (half-maximal inhibitory concentration) or EC90 (concentration for 90% reversal of resistance) values.
| Compound | Transporter | Cell Line | Assay Substrate | IC50 / EC90 (nM) | Reference(s) |
| Fumitremorgin C | Human ABCG2 | MDCKII-BCRP | Mitoxantrone | IC50 ≈ 1000 | [12] |
| Human ABCG2 | S1-M1-3.2 | Mitoxantrone | EC50 ≈ 320 | [11] | |
| Murine Abcg2 | MEF3.8 | Mitoxantrone | EC90 = 1100 | [5] | |
| Ko143 | Human ABCG2 | HEK-G2 | Mitoxantrone | IC50 = 9.7 | [13] |
| Human ABCG2 | MDCK II-ABCG2 | Mitoxantrone | EC50 = 26 | [6][14] | |
| Murine Abcg2 | MEF3.8 | Mitoxantrone | EC90 = 23 | [5] | |
| Human ABCB1 | HEK-B1 | Paclitaxel | EC90 = 5500 | [5] | |
| Human ABCC1 | HEK-C1 | Doxorubicin | EC90 > 8000 | [5] | |
| Febuxostat | Human ABCG2 | Vesicles | Urate | IC50 = 27 | [5] |
Synthesis, Isolation, and Analysis
The complex structures of fumitremorgin alkaloids, especially those containing the endoperoxide bridge like Verruculogen and this compound, have made their total synthesis a significant chemical challenge. The first total synthesis was enabled by a ligand-controlled iridium-catalyzed C-H borylation to functionalize the indole core.[4] The synthesis of the potent ABCG2 inhibitor Ko143 has also been well-documented, often involving a Bischler–Napieralski reaction as a key step.[15]
Isolation and Purification Workflow
Fumitremorgin alkaloids are typically produced by fermentation of Aspergillus species on a suitable medium, such as rice.[8] The general workflow for their isolation and purification involves solvent extraction followed by chromatographic separation.
Experimental Protocols
Protocol for Isolation of Fumitremorgin B
This protocol is adapted from the methodology for isolating Fumitremorgin B from Aspergillus fumigatus.[8]
-
Fungal Culture: Inoculate sterile rice medium (5 kg) with high-producing strains of Aspergillus fumigatus. Incubate the culture at 25°C for 10-14 days.
-
Extraction: Following incubation, exhaustively extract the molded rice culture with ethyl acetate. Pool the organic extracts.
-
Drying and Defatting: Dehydrate the ethyl acetate extract using anhydrous sodium sulfate. Concentrate the extract under reduced pressure. Defat the resulting residue by extraction with n-hexane.
-
Decolorization: Dissolve the defatted extract in a suitable solvent and decolorize with activated charcoal.
-
Column Chromatography: Concentrate the decolorized extract and apply it to a silica gel column. Elute the column with a gradient of chloroform (B151607) and methanol (B129727).
-
Fraction Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify those containing Fumitremorgin B.[15]
-
Recrystallization: Pool the pure fractions, concentrate, and recrystallize the solid from methanol to obtain pure, colorless, needle-shaped crystals of Fumitremorgin B.
Protocol for ABCG2 Inhibition Assay (Hoechst 33342 Efflux Assay)
This protocol outlines a common fluorescence-based method to assess the inhibitory activity of compounds against the ABCG2 transporter.[1]
-
Cell Seeding: Seed cells overexpressing ABCG2 (e.g., MDCKII-ABCG2 or transfected HEK293 cells) into a 96-well, clear-bottom, black plate at a density of approximately 5 x 10⁴ cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., Fumitremorgin C, Ko143) in the appropriate cell culture medium. Include a positive control (e.g., a known potent inhibitor like Ko143 at 1 µM) and a vehicle control (e.g., DMSO).
-
Compound Incubation: Remove the culture medium from the cells and add the medium containing the various concentrations of test compounds or controls.
-
Substrate Addition: To all wells, add the fluorescent ABCG2 substrate, Hoechst 33342, to a final concentration of approximately 3-5 µM.[1]
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 60-90 minutes, protected from light.
-
Washing: After incubation, aspirate the medium containing the dye and inhibitors. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) to stop the efflux process and remove extracellular dye.
-
Fluorescence Measurement: Add fresh PBS or lysis buffer to the wells and measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: ~350 nm, Emission: ~461 nm).
-
Data Analysis: Increased fluorescence in wells treated with test compounds compared to the vehicle control indicates inhibition of ABCG2-mediated efflux of Hoechst 33342. Calculate IC50 values by plotting the fluorescence intensity against the logarithm of the inhibitor concentration.
Conclusion
The fumitremorgin alkaloids represent a fascinating and pharmacologically significant class of natural products. From their origins as neurotoxic mycotoxins to their current status as powerful tools for cancer research, their journey highlights the immense chemical diversity and therapeutic potential within the fungal kingdom. The discovery of Fumitremorgin C's potent and specific inhibition of the ABCG2 transporter has opened a critical avenue for addressing the clinical challenge of multidrug resistance. The subsequent development of less toxic and more potent analogs like Ko143 demonstrates a successful interplay of natural product chemistry, medicinal chemistry, and pharmacology. The detailed biosynthetic pathways, quantitative activity data, and experimental protocols provided in this guide are intended to facilitate further research into this promising family of compounds, with the ultimate goal of developing novel therapeutic strategies to improve cancer treatment outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids [mdpi.com]
- 3. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The isolation, purification and identification of fumitremorgin B produced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fumitremorgin Alkaloid Biosynthesis [iubmb.qmul.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Culture, Characterization, and Delivery of Aspergillus fumigatus - NTP Technical Report on the Toxicity Studies of Aspergillus fumigatus Administered by Inhalation to B6C3F1/N Mice (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. bio-rad.com [bio-rad.com]
Safety precautions and handling guidelines for Fumitremorgin A in a laboratory setting.
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the safety precautions and handling guidelines for Fumitremorgin A in a laboratory setting. This compound is a potent tremorgenic mycotoxin produced by several species of fungi, notably Aspergillus fumigatus.[1] Due to its neurotoxic properties, stringent safety protocols are imperative to protect laboratory personnel from exposure. This guide outlines the toxicological properties, recommended handling procedures, emergency protocols, and waste disposal methods for this compound.
Toxicological Profile
This compound is a potent neurotoxin that primarily affects the central nervous system.[1] Its toxic effects are attributed to the interference with neurotransmitter release.[1] Ingestion of this mycotoxin can lead to a range of neurological symptoms, including tremors, convulsions, and in severe cases, death.[1][2]
Signs and Symptoms of Exposure:
-
Tremors
-
Mental confusion
-
Paralysis
-
Seizures
-
Death[1]
Routes of Exposure:
-
Inhalation
-
Ingestion
-
Skin contact
-
Eye contact
Quantitative Toxicity Data
| Route of Administration | Species | Observed Effects |
| Intravenous | Mice | Dose-dependent tremor, clonic convulsion, tonic convulsion, and death.[2] |
Prudent Laboratory Practices and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, a set of stringent laboratory practices and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Engineering Controls
-
Fume Hood: All work with this compound, especially when handling the solid form or preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of aerosols.
-
Ventilation: The laboratory should be well-ventilated to minimize the accumulation of any potential airborne particles.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Item | Specification |
| Gloves | Impermeable and resistant to the solvent used for this compound solutions. Nitrile gloves are a common choice. |
| Lab Coat | A fully fastened lab coat or a disposable gown to protect skin and clothing. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Protection | For operations with a high risk of aerosol generation, a NIOSH-approved respirator may be necessary. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment.
-
Receiving and Unpacking: Inspect packages for any signs of damage or leakage in a well-ventilated area.
-
Preparation of Solutions: Solutions should be prepared in a fume hood. Avoid creating dust from the solid form.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled as "TOXIC".
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill and Leak Procedures
-
Minor Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution.
-
-
Major Spill:
-
Evacuate the entire laboratory and restrict access.
-
Alert the institutional safety office and emergency response team.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Decontamination and Waste Disposal
Effective decontamination and proper waste disposal are essential to prevent environmental contamination and further exposure.
-
Decontamination: Surfaces and equipment should be decontaminated using a solution known to degrade mycotoxins. Options include solutions of sodium hypochlorite (B82951) (bleach) or other validated chemical decontaminants.
-
Waste Disposal: All waste contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be collected in clearly labeled, sealed containers and disposed of as hazardous chemical waste according to institutional and local regulations.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of this compound is crucial for researchers. The following diagrams illustrate its known and potential signaling pathways and a general experimental workflow.
Caption: Known and potential signaling pathways of this compound.
Caption: Inhibition of RANKL-induced signaling by Fumitremorgin C.
Experimental Protocol: BK Channel Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of this compound on large-conductance Ca2+-activated K+ (BK) channels.[3]
-
Cell/Membrane Preparation:
-
Isolate cells expressing BK channels (e.g., smooth muscle cells) or prepare membrane vesicles from tissues with high BK channel expression.[3]
-
-
Electrophysiological Recording:
-
Utilize patch-clamp electrophysiology or incorporate single BK channels into a planar lipid bilayer for recording.[3]
-
-
Compound Application:
-
Introduce this compound at various concentrations to the solution bathing the intracellular face of the channel.[3]
-
-
Data Analysis:
-
Measure the reduction in channel open probability or current amplitude to determine the inhibitory potency (e.g., IC50 value).[3]
-
Caption: Experimental workflow for BK channel inhibition assay.
This guide is intended to provide comprehensive safety and handling information for this compound in a laboratory setting. It is imperative that all personnel are thoroughly trained on these procedures before working with this hazardous compound. Always consult your institution's specific safety guidelines and protocols.
References
Methodological & Application
Application Notes and Protocols for the Effective Use of Fumitremorgin C in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fumitremorgin C
Fumitremorgin C (FTC) is a mycotoxin produced by the fungus Aspergillus fumigatus. It is a potent, specific, and cell-permeable inhibitor of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP)[1][2]. Due to its high specificity for ABCG2 over other transporters like P-glycoprotein (MDR1/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1), FTC is an invaluable tool in cell culture experiments to study ABCG2 function, reverse multidrug resistance (MDR), and identify ABCG2 substrates[1][3]. While FTC has shown neurotoxic effects in vivo, it is widely used for in vitro studies at concentrations that are not generally cytotoxic[4].
Mechanism of Action
The primary mechanism of action of Fumitremorgin C is the inhibition of the ABCG2 transporter. ABCG2 is an efflux pump that actively transports a wide range of substrates, including many chemotherapeutic drugs, out of the cell, thereby reducing their intracellular concentration and efficacy. FTC binds to the ABCG2 protein and inhibits its ATPase activity, which is essential for the transport of substrates across the cell membrane[1]. This inhibition leads to an increased intracellular accumulation of ABCG2 substrate drugs, effectively reversing the multidrug resistance phenotype in cancer cells that overexpress this transporter[2][3].
In addition to its well-established role as an ABCG2 inhibitor, recent studies have suggested that Fumitremorgin C may also modulate other cellular signaling pathways. For instance, in chondrocytes, FTC has been shown to alleviate inflammation and extracellular matrix degradation by activating Sirtuin-1 (SIRT1) and subsequently inhibiting the NF-κB and MAPK signaling pathways[1][4][5].
Applications in Cell Culture
-
Reversal of Multidrug Resistance (MDR): To sensitize ABCG2-overexpressing cancer cells to chemotherapeutic agents.
-
Study of ABCG2 Function: To investigate the role of the ABCG2 transporter in cellular processes and drug disposition.
-
Identification of ABCG2 Substrates: To determine if a compound is a substrate of the ABCG2 transporter.
-
Investigation of Signaling Pathways: To explore the effects of ABCG2 inhibition on downstream signaling cascades.
Data Presentation
Recommended Working Concentrations of Fumitremorgin C
| Parameter | Concentration Range | Notes | Reference |
| ABCG2 Inhibition | 1 - 10 µM | Effective for inhibiting ABCG2-mediated drug efflux. | [1][6] |
| Reversal of MDR | 1 - 10 µM | Used in combination with ABCG2 substrate drugs. | [5] |
| Signaling Studies (SIRT1/NF-κB/MAPK) | 5 - 20 µM | Effective concentrations may vary depending on the cell type and experimental conditions. | [4] |
Reversal of Multidrug Resistance by Fumitremorgin C
| Cell Line | Chemotherapeutic Agent | Fold Reversal of Resistance (approx.) | Fumitremorgin C Concentration | Reference |
| S1-M1-3.2 (colon carcinoma) | Mitoxantrone | 93 | 5 µM | [7] |
| S1-M1-3.2 (colon carcinoma) | Doxorubicin | 26 | 5 µM | [7] |
| S1-M1-3.2 (colon carcinoma) | Topotecan | 24 | 5 µM | [7] |
| MCF-7/BCRP (breast cancer) | Mitoxantrone | >100 | 1 µM | [2] |
| MCF-7/BCRP (breast cancer) | Doxorubicin | ~20 | 1 µM | [2] |
| MCF-7/BCRP (breast cancer) | Topotecan | ~10 | 1 µM | [2] |
Detailed Experimental Protocols
Protocol 1: Preparation of Fumitremorgin C Stock Solution
Materials:
-
Fumitremorgin C (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the vial of Fumitremorgin C powder to room temperature before opening.
-
Reconstitute the lyophilized powder in DMSO to prepare a stock solution of 10 mM. For example, for 1 mg of Fumitremorgin C (Molecular Weight: 379.45 g/mol ), add 263.5 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. Under these conditions, the stock solution is stable for up to 3 months[2].
Protocol 2: Cytotoxicity Assay to Determine the Effect on Cell Viability (SRB Assay)
This protocol determines the intrinsic cytotoxicity of Fumitremorgin C or its effect on the cytotoxicity of a chemotherapeutic agent.
Materials:
-
Cells of interest (e.g., ABCG2-overexpressing and parental cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
Fumitremorgin C stock solution (10 mM in DMSO)
-
Chemotherapeutic agent (if applicable)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of Fumitremorgin C in complete medium. For combination treatments, prepare serial dilutions of the chemotherapeutic agent with and without a fixed concentration of Fumitremorgin C (e.g., 5 µM).
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle (DMSO) as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Protocol 3: Intracellular Drug Accumulation Assay (using a fluorescent substrate)
This protocol measures the effect of Fumitremorgin C on the intracellular accumulation of a fluorescent ABCG2 substrate, such as Hoechst 33342 or Mitoxantrone.
Materials:
-
Cells of interest (e.g., ABCG2-overexpressing and parental cell lines)
-
Complete cell culture medium
-
Fluorescent ABCG2 substrate (e.g., Hoechst 33342, Mitoxantrone)
-
Fumitremorgin C stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), cold
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or culture flasks) and grow until they reach 70-80% confluency.
-
Pre-incubate the cells with Fumitremorgin C (e.g., 5-10 µM) or vehicle control in serum-free medium for 1 hour at 37°C.
-
Add the fluorescent substrate to the medium at a final concentration (e.g., 5 µM Hoechst 33342 or 10 µM Mitoxantrone) and incubate for an additional 30-60 minutes at 37°C.
-
After incubation, wash the cells three times with ice-cold PBS to remove the extracellular substrate.
-
Harvest the cells by trypsinization and resuspend them in cold PBS.
-
Analyze the intracellular fluorescence intensity using a flow cytometer or visualize the cells using a fluorescence microscope.
-
Compare the fluorescence intensity of cells treated with the fluorescent substrate alone to those co-treated with Fumitremorgin C. An increase in fluorescence in the presence of Fumitremorgin C indicates inhibition of ABCG2-mediated efflux.
Signaling Pathway Analysis
Fumitremorgin C has been shown to modulate the SIRT1/NF-κB/MAPK signaling pathway in human chondrocytes, suggesting a role beyond ABCG2 inhibition in specific cellular contexts[1][4]. In this pathway, Fumitremorgin C upregulates the expression of SIRT1. SIRT1, a deacetylase, can deacetylate and thereby inhibit the p65 subunit of NF-κB, a key transcription factor that promotes the expression of pro-inflammatory cytokines. Additionally, the activation of SIRT1 can lead to the suppression of the MAPK signaling pathway, which is also involved in inflammatory responses. This suggests a potential anti-inflammatory role for Fumitremorgin C in certain cell types.
Mandatory Visualizations
Caption: Mechanism of ABCG2 inhibition by Fumitremorgin C.
Caption: General experimental workflow for Fumitremorgin C.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fumitremorgin C reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Protocol for conducting an ABCG2 inhibition assay with Fumitremorgin C.
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), plays a crucial role in multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[1][2][3] This efflux activity reduces the intracellular concentration of drugs, thereby diminishing their therapeutic efficacy. Additionally, ABCG2 is expressed in various physiological barriers, such as the blood-brain barrier, placenta, and intestine, where it influences drug absorption, distribution, and elimination.[1][2][3][4] Therefore, the identification and characterization of ABCG2 inhibitors are of significant interest in overcoming MDR and improving drug pharmacokinetics.
Fumitremorgin C (FTC) is a mycotoxin that has been identified as a potent and specific inhibitor of ABCG2.[1][5][6][7][8] Although its clinical development was halted due to neurotoxicity, FTC and its analogs, like Ko143, remain valuable research tools for studying ABCG2 function and for validating new potential inhibitors.[1][9] This document provides a detailed protocol for conducting an in vitro ABCG2 inhibition assay using Fumitremorgin C. The assay is based on measuring the intracellular accumulation of a fluorescent ABCG2 substrate. In the presence of an effective inhibitor like FTC, the efflux activity of ABCG2 is blocked, leading to an increase in intracellular fluorescence.
Assay Principle
The core principle of this assay is the use of a fluorescent substrate that is actively transported by ABCG2.[10][11] In cells overexpressing ABCG2, the fluorescent substrate is efficiently pumped out, resulting in low intracellular fluorescence.[10] When an ABCG2 inhibitor such as Fumitremorgin C is introduced, it blocks the transporter's efflux function.[1][6] This inhibition leads to the accumulation of the fluorescent substrate inside the cells, causing a measurable increase in fluorescence intensity.[12] By comparing the fluorescence levels in the presence and absence of the inhibitor, the inhibitory activity of the test compound can be quantified. A parental cell line that does not overexpress ABCG2 is used as a control to ensure that the observed effect is specific to ABCG2 activity.[10]
Key Components
-
Cell Lines: A pair of cell lines is essential: one that overexpresses ABCG2 (e.g., HEK293/ABCG2, NCI-H460/MX20, or MDCK-II/ABCG2) and its corresponding parental cell line that lacks or has low ABCG2 expression (e.g., HEK293, NCI-H460, or MDCK-II).[5][10][12]
-
Fluorescent Substrate: Commonly used fluorescent substrates for ABCG2 include Hoechst 33342 and Pheophorbide A (PhA).[12][13][14][15][16] PhA is noted for its high specificity to ABCG2.[15][16]
-
Inhibitor: Fumitremorgin C (FTC) serves as a known, specific inhibitor of ABCG2.[1][6]
-
Detection Method: Flow cytometry or a fluorescence plate reader is typically used to quantify the intracellular fluorescence.[13][17]
Experimental Protocols
Cell Culture and Maintenance
-
Culture both the ABCG2-overexpressing and the parental cell lines in the recommended complete culture medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin and streptomycin).[5]
-
For the ABCG2-overexpressing cell line, maintain selection pressure by including the appropriate selection agent (e.g., G418 or hygromycin B) in the culture medium as per the cell line's specifications.[5]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Subculture the cells regularly to maintain them in the exponential growth phase. Ensure cells are approximately 70-80% confluent before starting the assay.[13]
Preparation of Reagents
-
Fumitremorgin C (FTC) Stock Solution: Prepare a high-concentration stock solution of FTC (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C.
-
Fluorescent Substrate Stock Solution:
-
Hoechst 33342: Prepare a 1 mg/mL stock solution in sterile, deionized water or DMSO.[18] Store protected from light at 2-8°C.
-
Pheophorbide A (PhA): Prepare a stock solution (e.g., 10 mM) in DMSO. Store protected from light at -20°C.
-
-
Assay Buffer: Use a suitable buffer such as Hank's Balanced Salt Solution (HBSS) or phenol (B47542) red-free culture medium.
ABCG2 Inhibition Assay Protocol (using a 96-well plate format)
-
Cell Seeding:
-
Harvest the ABCG2-overexpressing and parental cells using trypsin-EDTA.
-
Resuspend the cells in fresh, complete culture medium and perform a cell count.
-
Seed the cells into a 96-well, black-walled, clear-bottom plate at a density of 1 x 10^4 cells per well.
-
Incubate the plate for 24 hours to allow the cells to attach and form a monolayer.
-
-
Compound Treatment:
-
Prepare serial dilutions of Fumitremorgin C in the assay buffer. A typical concentration range to test for FTC is 0.1 to 30 µM.
-
Include a vehicle control (DMSO) and a positive control with a known potent inhibitor like Ko143, if available.
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the FTC dilutions and controls to the respective wells of both the ABCG2-overexpressing and parental cell plates.
-
-
Substrate Addition and Incubation:
-
Prepare the fluorescent substrate working solution in the assay buffer. The final concentration will need to be optimized, but typical starting concentrations are 5 µM for Hoechst 33342 or 10 µM for Pheophorbide A.[19][20]
-
Add the fluorescent substrate working solution to all wells.
-
Incubate the plate at 37°C for a specified period, typically 60-90 minutes, protected from light.[19][21]
-
-
Fluorescence Measurement:
-
After incubation, wash the cells twice with ice-cold PBS to remove the extracellular substrate and inhibitor.
-
Add 100 µL of ice-cold PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (Hoechst 33342: ~350 nm excitation, ~460 nm emission; Pheophorbide A: ~410 nm excitation, ~670 nm emission).
-
Data Analysis
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of the treated wells to the vehicle control (DMSO-treated) wells for the ABCG2-overexpressing cells.
-
Plot the normalized fluorescence intensity against the logarithm of the Fumitremorgin C concentration.
-
Perform a non-linear regression analysis using a sigmoidal dose-response model to determine the IC50 value, which is the concentration of the inhibitor that causes 50% of the maximal inhibition of substrate efflux.[22]
Data Presentation
Table 1: IC50 Values for ABCG2 Inhibitors
This table presents typical half-maximal inhibitory concentration (IC50) values for Fumitremorgin C and a more potent analog, Ko143, in an ABCG2-overexpressing cell line using a fluorescent substrate accumulation assay.
| Inhibitor | Cell Line | Fluorescent Substrate | IC50 (µM) |
| Fumitremorgin C | HEK293/ABCG2 | Hoechst 33342 | ~1.5 - 5 |
| Ko143 | HEK293/ABCG2 | Hoechst 33342 | ~0.01 - 0.1 |
| Fumitremorgin C | NCI-H460/MX20 | Pheophorbide A | ~2.0 |
Note: IC50 values can vary depending on the specific cell line, substrate, and assay conditions.[23]
Table 2: Representative Substrate Accumulation Data
This table shows example data for the relative fluorescence units (RFU) obtained from an ABCG2 inhibition assay with Fumitremorgin C.
| Cell Line | Treatment | Concentration (µM) | Mean RFU | Standard Deviation | % of Control |
| Parental | Vehicle (DMSO) | - | 1500 | 75 | 100% |
| Parental | Fumitremorgin C | 10 | 1550 | 80 | 103% |
| ABCG2-overexpressing | Vehicle (DMSO) | - | 300 | 25 | 100% |
| ABCG2-overexpressing | Fumitremorgin C | 0.1 | 450 | 30 | 150% |
| ABCG2-overexpressing | Fumitremorgin C | 1 | 900 | 50 | 300% |
| ABCG2-overexpressing | Fumitremorgin C | 10 | 1400 | 70 | 467% |
Mandatory Visualizations
ABCG2 Inhibition Assay Workflow
Caption: Workflow for the ABCG2 inhibition assay.
ABCG2 Efflux Pump Mechanism and Inhibition
Caption: Mechanism of ABCG2-mediated efflux and its inhibition by Fumitremorgin C.
References
- 1. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ABCG2 | Rupa Health [rupahealth.com]
- 4. PharmGKB summary: very important pharmacogene information for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography method for the quantitation of the breast cancer resistance protein ABCG2 inhibitor fumitremorgin C and its chemical analogues in mouse plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Content Assay Strategy for the Identification and Profiling of ABCG2 Modulators in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new fluorescent dye accumulation assay for parallel measurements of the ABCG2, ABCB1 and ABCC1 multidrug transporter functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A high-throughput cell-based assay for inhibitors of ABCG2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pheophorbide a is a specific probe for ABCG2 function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. The breast cancer resistance protein protects against a major chlorophyll-derived dietary phototoxin and protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinetic Modeling of ABCG2 Transporter Heterogeneity: A Quantitative, Single-Cell Analysis of the Side Population Assay | PLOS Computational Biology [journals.plos.org]
- 21. ashpublications.org [ashpublications.org]
- 22. IC50 - Wikipedia [en.wikipedia.org]
- 23. In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Fumitremorgin C in Mouse Plasma and Tissues by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumitremorgin C (FTC) is a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] BCRP is a key protein in multidrug resistance (MDR) in cancer cells, as it can efflux a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy.[4][5] FTC has been shown to reverse BCRP-mediated MDR in vitro, making it a valuable tool for studying the role of this transporter in drug disposition and resistance.[1][2][3] To support in vivo pharmacokinetic and pharmacodynamic studies, a reliable method for the quantification of FTC in biological matrices is essential.
This document provides a detailed protocol for the quantification of Fumitremorgin C in mouse plasma and tissues using a reversed-phase high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection. The methodology is based on a previously published and validated method, offering a robust and reproducible approach for preclinical research.[1]
Quantitative Data Summary
The following tables summarize the performance characteristics of the described HPLC method for the quantification of Fumitremorgin C.
Table 1: HPLC Method Validation in Mouse Plasma [1]
| Validation Parameter | Result |
| Linearity Range | 0.03 to 30 µg/mL |
| Recovery of Fumitremorgin C | 90.8 ± 5.8% |
| Recovery of Internal Standard | 111.6 ± 13.6% |
| Intra-day Precision (RSD) | < 15% |
| Inter-day Precision (RSD) | < 15% |
| Accuracy | 85-115% |
Table 2: Assay Ranges in Mouse Tissues [1]
| Tissue | Assay Range (µg/g) |
| Brain | To be determined |
| Liver | To be determined |
| Kidney | To be determined |
| Lung | To be determined |
| Spleen | To be determined |
| Small Intestine | To be determined |
| Tumor | To be determined |
Note: The original study indicates that the assay ranges for various tissues differed to some extent.[1] Researchers should perform a full method validation for each tissue matrix of interest to establish specific linearity, accuracy, precision, and recovery.
Experimental Protocols
Materials and Reagents
-
Fumitremorgin C (≥95% purity)
-
Roquefortine (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) Acetate (B1210297) (HPLC grade)
-
Water (HPLC grade)
-
Mouse Plasma (blank)
-
Mouse Tissues (blank)
-
Phosphate Buffered Saline (PBS), pH 7.4
Instrumentation
-
HPLC system with a UV detector
-
C18 Novapak column (or equivalent) with a C18 pre-column[1]
-
Data acquisition and processing software
-
Tissue homogenizer
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fumitremorgin C and Roquefortine in acetonitrile to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Fumitremorgin C primary stock solution with acetonitrile to create working standards for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution (10 µg/mL): Dilute the Roquefortine primary stock solution with acetonitrile to a final concentration of 10 µg/mL.
Sample Preparation
4.1. Plasma Samples
-
Pipette 100 µL of mouse plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution (10 µg/mL Roquefortine).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
4.2. Tissue Samples
-
Accurately weigh approximately 100 mg of tissue.
-
Add ice-cold PBS (pH 7.4) at a 1:3 ratio (w/v) (e.g., 300 µL of PBS for 100 mg of tissue).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Pipette 100 µL of the tissue homogenate into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution (10 µg/mL Roquefortine).
-
Add 200 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC Conditions
-
Column: C18 Novapak column with a C18 pre-column[1]
-
Mobile Phase: Isocratic mixture of ammonium acetate buffer and acetonitrile. The optimal ratio should be determined during method development, a starting point could be a 10 mM ammonium acetate solution mixed with acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection: 225 nm for Fumitremorgin C and 312 nm for Roquefortine (or a single wavelength of 225 nm if a diode array detector is not available).[1]
-
Run Time: Approximately 15 minutes. The retention times are approximately 9.5 minutes for Fumitremorgin C and 13.0 minutes for Roquefortine.[1]
Method Validation
A full method validation should be performed according to regulatory guidelines, including the following parameters:
-
Specificity: Assessed by analyzing blank plasma and tissue samples to ensure no interference at the retention times of Fumitremorgin C and the internal standard.
-
Linearity: Determined by a calibration curve prepared by spiking blank plasma/tissue homogenate with known concentrations of Fumitremorgin C. A linear range of 0.03 to 30 µg/mL has been reported for plasma.[1]
-
Accuracy and Precision: Evaluated by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Recovery: Determined by comparing the peak areas of Fumitremorgin C and the internal standard in extracted samples to those of unextracted standards. A recovery of 90.8 ± 5.8% for Fumitremorgin C in plasma has been reported.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Visualizations
Caption: Experimental workflow for Fumitremorgin C quantification.
Caption: Inhibition of BCRP-mediated drug efflux by Fumitremorgin C.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Fumitremorgin C for Reversing Multidrug Resistance in Colon Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multidrug resistance (MDR) presents a significant hurdle in the effective chemotherapeutic treatment of colon cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing intracellular drug concentrations to sub-lethal levels. The breast cancer resistance protein (BCRP), also known as ABCG2, is a key ABC transporter implicated in resistance to a variety of anticancer drugs. Fumitremorgin C (FTC), a mycotoxin isolated from Aspergillus fumigatus, has been identified as a potent and specific inhibitor of BCRP.[1][2][3][4] Unlike other MDR modulators, FTC shows high selectivity for BCRP and does not significantly affect other transporters like P-glycoprotein (Pgp) or multidrug resistance-associated protein (MRP).[5][6][7] These application notes provide a comprehensive overview and detailed protocols for utilizing Fumitremorgin C to reverse BCRP-mediated multidrug resistance in colon cancer cell lines.
Mechanism of Action
Fumitremorgin C functions by directly inhibiting the efflux activity of the BCRP/ABCG2 transporter.[8][9] This inhibition leads to an increased intracellular accumulation of chemotherapeutic agents that are substrates of BCRP, thereby restoring their cytotoxic efficacy in resistant cancer cells.[5][6][8] The reversal of resistance is not due to the modulation of other common MDR transporters, making FTC a specific pharmacological tool for studying BCRP-mediated resistance.[5][7]
Caption: Mechanism of Fumitremorgin C in reversing BCRP-mediated multidrug resistance.
Data Presentation
The efficacy of Fumitremorgin C in reversing multidrug resistance has been quantified in various colon cancer cell lines. The following tables summarize the fold-reversal of resistance for different chemotherapeutic agents in the presence of FTC.
Table 1: Potentiation of Chemotherapeutic Toxicity by Fumitremorgin C in S1M1-3.2 Colon Cancer Cells [10]
| Chemotherapeutic Agent | Fumitremorgin C Concentration (µM) | Fold Potentiation of Toxicity |
| Mitoxantrone | 5 | 93 |
| Doxorubicin (B1662922) | 5 | 26 |
| Topotecan | 5 | 24 |
Table 2: Reversal of Drug Resistance by Fumitremorgin C in MCF-7/mtxR Cells [10]
| Chemotherapeutic Agent | Fold Reversal of Resistance |
| Mitoxantrone | 114 |
| Doxorubicin | 3 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of Fumitremorgin C in reversing multidrug resistance are provided below.
Protocol 1: Cell Viability Assay (Sulforhodamine B Assay)
This protocol is used to determine the cytotoxicity of chemotherapeutic agents in the presence and absence of Fumitremorgin C.
Materials:
-
Resistant colon cancer cell line (e.g., S1-M1-3.2) and its parental sensitive cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Chemotherapeutic agent (e.g., mitoxantrone, doxorubicin)
-
Fumitremorgin C (soluble in DMSO)[4]
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Plate reader (540 nm)
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of Fumitremorgin C (e.g., 1-5 µM).[3] Include wells with Fumitremorgin C alone to confirm its lack of toxicity at the concentration used.
-
Incubate the plates for a 3-day growth period.[10]
-
After incubation, gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Add SRB solution to each well and stain for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Read the absorbance at 540 nm using a plate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves. The fold-reversal is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of Fumitremorgin C.
Protocol 2: Drug Accumulation Assay
This assay measures the intracellular accumulation of a fluorescent or radiolabeled chemotherapeutic agent to confirm that FTC is inhibiting drug efflux.
Materials:
-
Resistant and sensitive colon cancer cells
-
Fluorescent or radiolabeled chemotherapeutic agent (e.g., [¹⁴C]mitoxantrone or doxorubicin which is naturally fluorescent)
-
Fumitremorgin C
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Plate cells in appropriate culture vessels and grow to 80-90% confluency.
-
Pre-incubate the cells with or without Fumitremorgin C (e.g., 1 µM) for 1-2 hours.[6]
-
Add the fluorescent or radiolabeled chemotherapeutic agent to the medium and incubate for a defined period (e.g., 90 minutes) at 37°C.[6]
-
Wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular drug concentration using a scintillation counter for radiolabeled drugs or a fluorescence plate reader for fluorescent drugs.
-
Normalize the results to the total protein concentration in each sample.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Fumitremorgin C reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fumitremorgin C from Aspergillus. fumigatus, ≥95% (HPLC), lyophilized, BCRP/ABCG2 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BioKB - Relationship - fumitremorgin C - inhibits - GO_0042493 [biokb.lcsb.uni.lu]
- 9. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Note: A Step-by-Step Guide to the First Total Synthesis of Fumitremorgin A
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fumitremorgin A is a complex indole (B1671886) alkaloid mycotoxin known for its unique hexacyclic structure featuring an eight-membered endoperoxide ring.[1][2] This structural complexity, coupled with its potent biological activity, such as the reversal of multidrug resistance in cancer cell lines, has made it a compelling target for total synthesis.[1] For decades, the endoperoxide-containing members of this family, including Verruculogen and this compound, remained an unsolved synthetic puzzle.[1] This document details the first successful total synthesis of this compound, accomplished by Baran and coworkers in 2015. The strategy hinges on a novel C-H functionalization to access a key building block and a diastereoselective, late-stage cyclization to forge the critical endoperoxide bridge.[1][2]
Retrosynthetic Analysis and Strategic Overview
The synthetic strategy begins with a key disconnection of the C10 prenyl group from this compound, revealing its immediate precursor, Verruculogen.[1][3] Verruculogen's defining feature, the eight-membered endoperoxide ring, was envisioned to be formed in a late-stage intramolecular cyclization. This central transformation relies on the reaction between a hydroperoxide and an indole hemiaminal.[2] Further deconstruction via a Pictet-Spengler reaction and amide coupling leads back to two key fragments: N-Fmoc-L-proline and the crucial, yet difficult to access, 6-methoxytryptophan methyl ester.[1] A significant innovation of this synthesis was the development of a scalable, regiocontrolled route to this 6-substituted tryptophan derivative from inexpensive, commercially available L-tryptophan.[1][2]
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Precursors
A major hurdle in previous efforts was the lack of an efficient method to produce 6-methoxytryptophan. This synthesis overcame the challenge using a ligand-controlled C-H activation strategy.
Protocol: Iridium-Catalyzed C6-H Borylation and Oxidation
-
Protection: L-tryptophan methyl ester is first protected at the indole nitrogen with a triisopropylsilyl (TIPS) group.
-
C-H Borylation: The N-TIPS protected tryptophan derivative undergoes a regioselective C-H borylation at the C6 position. This reaction is catalyzed by an Iridium complex, which is crucial for directing the borylation away from other potential sites (C2, C4, C7).[1][2]
-
Oxidation/Methoxylation: The resulting boronate ester is then subjected to a Chan-Lam type oxidation in the presence of a copper catalyst and a methoxy (B1213986) source to install the required C6-methoxy group.
-
Deprotection: Removal of the protecting groups yields the target 6-methoxytryptophan methyl ester in high yield, enabling access to decagram quantities of the material.[1]
Assembly of the Pentacyclic Core
With the key tryptophan derivative in hand, the core structure was assembled through a series of robust chemical transformations.
Protocol: Pictet-Spengler Reaction and Amide Coupling
-
Pictet-Spengler Reaction: 6-methoxytryptophan methyl ester is condensed with a TBDPS-protected peroxy-aldehyde. This reaction proceeds via an initial condensation followed by ring closure to form the tricyclic peroxide intermediate as a mixture of diastereomers.[1][4]
-
Amide Coupling: The secondary amine of the tricyclic intermediate is then coupled with N-Fmoc-L-prolyl chloride to form the corresponding amide.[1]
-
Dehydrogenation: A critical late-stage dehydrogenation of the tetrahydro-β-carboline ring system is performed using ZrCl₄ and nitrobenzene. This step was found to be superior to other common oxidants like DDQ and successfully yields the fully aromatic indole core within the complex pentacyclic structure.[1]
-
Fmoc Removal: The Fmoc protecting group on the proline residue is removed to yield the free amine, setting the stage for the final cyclization.[1]
End-Game: Endoperoxide Formation and Final Prenylation
The final stages of the synthesis feature the most delicate and innovative transformations, culminating in the formation of the target molecule.
Protocol: Diastereoselective Cyclization and Prenylation
-
Dihydroxylation: A chemoselective dihydroxylation of the prenyl side chain is accomplished using Osmium tetroxide (OsO₄) to install a diol.[1]
-
Deprotection & Cyclization: Treatment with TBAF removes the TBDPS protecting group from the peroxide moiety. This triggers the crucial and highly diastereoselective endoperoxide-forming cyclization, yielding Verruculogen.[1] This step successfully forges the strained eight-membered ring containing the peroxide bridge.
-
Final Prenylation: In the final step, mimicking the biosynthetic pathway, the hydroxyl group of Verruculogen is alkylated using prenyl bromide to furnish this compound in excellent yield.[1][3]
Summary of Key Transformations and Yields
The following table summarizes the quantitative data for the key steps in the synthesis of this compound from the advanced tricyclic peroxide intermediate.
| Step No. | Transformation | Key Reagents | Product | Yield (%) |
| 1 | Amide Coupling | N-Fmoc-L-prolyl chloride (26) | Amide (27) | 87% |
| 2 | Dehydrogenation / Fmoc Removal | 1. ZrCl₄, PhNO₂ 2. Piperidine | Pentacycle (28) | 69% (over 2 steps) |
| 3 | Dihydroxylation | OsO₄, NMO | Diol (29) | 79% |
| 4 | Deprotection / Cyclization | TBAF | Verruculogen (2) | 30% (over 2 steps) |
| 5 | Prenylation | Prenyl bromide, KHMDS | This compound (1) | 95% |
Data sourced from Baran et al., J. Am. Chem. Soc. 2015, 137, 32, 10160–10163.[1][2]
Forward Synthesis Workflow
The overall logic of the forward synthesis is depicted below, illustrating the progression from the key building blocks to the final natural product.
References
- 1. Total Synthesis of Verruculogen and this compound Enabled by Ligand-controlled C–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Verruculogen and this compound Enabled by Ligand-Controlled C-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C32H41N3O7 | CID 107713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Fumitremorgin A as a Pharmacological Tool to Study Breast Cancer Resistance Protein (BCRP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is an ATP-binding cassette (ABC) transporter that plays a crucial role in the disposition of various drugs and xenobiotics.[1][2] Its overexpression in cancer cells is a significant mechanism of multidrug resistance (MDR), leading to the efflux of chemotherapeutic agents and reduced treatment efficacy.[3][4] Fumitremorgin A (often referred to as Fumitremorgin C or FTC in literature) is a mycotoxin that has been identified as a potent and specific inhibitor of BCRP.[3][5][6] Unlike other MDR transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein (MRP), this compound selectively targets BCRP, making it an invaluable pharmacological tool for studying BCRP function, identifying BCRP substrates, and investigating mechanisms of BCRP-mediated drug resistance.[6][7]
These application notes provide detailed protocols for utilizing this compound to investigate BCRP activity in both in vitro and cellular models. While this compound itself has neurotoxic effects that limit its in vivo use, its analogs, such as Ko143, have been developed to be more potent and less toxic, offering a viable option for in vivo studies.[8][9]
Data Presentation
Table 1: Inhibitory Potency of this compound (FTC) and its Analog Ko143 against BCRP
| Compound | Cell Line | BCRP Species | Substrate | Assay Type | IC50 / EC90 (µM) | Reference |
| Fumitremorgin C | MDCKII-hBCRP | Human | Mitoxantrone | Accumulation | IC50: 0.43 ± 0.04 | [1] |
| Fumitremorgin C | MDCKII-mBcrp1 | Murine | Mitoxantrone | Accumulation | IC50: 1.1 ± 0.1 | [1] |
| Fumitremorgin C | MEF3.8-hBCRP | Human | Mitoxantrone | Cytotoxicity | EC90: 0.38 ± 0.03 | [1] |
| Fumitremorgin C | MEF3.8-mBcrp1 | Murine | Mitoxantrone | Cytotoxicity | EC90: 1.2 ± 0.1 | [1] |
| Fumitremorgin C | HEK293 vesicles | Human | Estrone 3-sulfate | Vesicular Transport | IC50: 0.196 ± 0.0313 | [10] |
| Fumitremorgin C | Caco-2 | Human | Estrone 3-sulfate | Cellular Transport | IC50: 0.250 ± 0.0540 | [10] |
| Ko143 | MEF3.8/Bcrp1 | Murine | Mitoxantrone | Cytotoxicity | EC90: 0.025 ± 0.003 | [8] |
| Ko143 | MEF3.8/Bcrp1 | Murine | Topotecan | Cytotoxicity | EC90: 0.014 ± 0.002 | [8] |
Signaling Pathways and Experimental Workflows
BCRP Regulation Signaling Pathway
The expression and function of BCRP can be regulated by various signaling pathways, including the PI3K/Akt pathway.[11] Understanding these pathways is crucial for contextualizing BCRP's role in drug resistance.
Caption: PI3K/Akt signaling pathway regulating BCRP translocation and activity.
Experimental Workflow: BCRP Inhibition Assay
This workflow outlines the general steps for assessing the inhibitory potential of a compound, such as this compound, on BCRP-mediated transport.
Caption: General workflow for a BCRP inhibition assay using this compound.
Logical Relationship: this compound in BCRP Research
This diagram illustrates how this compound is utilized as a tool to confirm the role of BCRP in drug transport and resistance.
Caption: Logical framework for using this compound to validate BCRP's role.
Experimental Protocols
Protocol 1: In Vitro BCRP Inhibition - Vesicular Transport Assay
This assay directly measures the inhibition of BCRP-mediated transport of a substrate into inside-out membrane vesicles.
Materials:
-
HEK293-derived inside-out membrane vesicles overexpressing human BCRP[10]
-
BCRP substrate (e.g., [³H]-Estrone 3-sulfate)[10]
-
This compound
-
ATP and AMP solutions
-
Assay Buffer (e.g., Tris-HCl, MgCl₂)
-
Scintillation fluid and vials
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the BCRP membrane vesicles.
-
Add the this compound dilutions or vehicle control to the wells and pre-incubate for 5 minutes at 37°C.[10]
-
Initiate the transport reaction by adding the BCRP substrate and either ATP (to measure active transport) or AMP (as a negative control for ATP-dependent transport) to the wells.[10]
-
Incubate for a defined period (e.g., 3 minutes) at 37°C.[10]
-
Stop the reaction by adding ice-cold wash buffer and rapidly filtering the contents of each well through a filter plate.
-
Wash the filters with ice-cold wash buffer to remove unbound substrate.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the amount of transported substrate by scintillation counting.
-
Calculate the ATP-dependent transport by subtracting the values from the AMP-containing wells from the ATP-containing wells.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.
Protocol 2: Cellular BCRP Inhibition - Drug Accumulation Assay
This assay measures the ability of an inhibitor to increase the intracellular accumulation of a fluorescent BCRP substrate in BCRP-overexpressing cells.
Materials:
-
BCRP-overexpressing cell line (e.g., MCF-7/MX100, S1-M1-3.2) and the corresponding parental cell line.
-
Fluorescent BCRP substrate (e.g., Mitoxantrone, Hoechst 33342, Pheophorbide A).
-
This compound.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Methodology:
-
Seed the BCRP-overexpressing and parental cells in multi-well plates and allow them to adhere overnight.
-
Prepare various concentrations of this compound in cell culture medium.
-
Remove the medium from the cells and wash with PBS.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Add the fluorescent BCRP substrate to each well and incubate for an additional 30-60 minutes at 37°C, protected from light.
-
Remove the incubation medium and wash the cells twice with ice-cold PBS.
-
Trypsinize the cells and resuspend them in PBS.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
The increase in intracellular fluorescence in the presence of this compound indicates inhibition of BCRP-mediated efflux.
Protocol 3: Cellular BCRP Inhibition - Cytotoxicity Assay (Chemosensitization)
This assay determines the ability of a BCRP inhibitor to sensitize BCRP-overexpressing resistant cells to a cytotoxic BCRP substrate.
Materials:
-
BCRP-overexpressing resistant cell line and its parental sensitive cell line.
-
Cytotoxic BCRP substrate (e.g., Topotecan, Mitoxantrone, SN-38).[3][8]
-
This compound.
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).
-
Multi-well plates.
Methodology:
-
Seed both the resistant and sensitive cells in 96-well plates and allow them to attach overnight.
-
Prepare serial dilutions of the cytotoxic drug.
-
Prepare a fixed, non-toxic concentration of this compound.
-
Treat the cells with the serial dilutions of the cytotoxic drug in the presence or absence of this compound.
-
Incubate the plates for 48-72 hours.
-
Assess cell viability using a suitable assay reagent according to the manufacturer's instructions.
-
Calculate the IC50 (the concentration of drug that inhibits cell growth by 50%) for the cytotoxic drug alone and in combination with this compound in both cell lines.
-
A significant decrease in the IC50 value in the resistant cells in the presence of this compound indicates reversal of BCRP-mediated resistance. The degree of reversal can be calculated as the fold-change in IC50.
References
- 1. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Marine Natural Products as Breast Cancer Resistance Protein Inhibitors | MDPI [mdpi.com]
- 5. Fumitremorgin C reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BCRP Inhibition | Evotec [evotec.com]
- 11. researchgate.net [researchgate.net]
Fumitremorgin C: A Selective Chemosensitizing Agent for Overcoming Multidrug Resistance in Cancer Therapy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant obstacle to successful cancer chemotherapy, often leading to treatment failure.[1] One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels. The breast cancer resistance protein (BCRP), also known as ABCG2, is a prominent member of this family, conferring resistance to a wide range of anticancer drugs, including mitoxantrone, doxorubicin, and topotecan.[1]
Fumitremorgin C (FTC), a mycotoxin isolated from Aspergillus fumigatus, has emerged as a potent and highly selective inhibitor of BCRP.[2][3] Unlike other MDR modulators, FTC shows remarkable specificity for BCRP-mediated resistance, with little to no effect on cells overexpressing other transporters like P-glycoprotein (P-gp) or multidrug resistance-associated protein (MRP).[1][4] This selectivity makes FTC an invaluable tool for studying BCRP function and a promising candidate for development as a chemosensitizing agent in combination cancer therapy.
These application notes provide a comprehensive overview of the use of Fumitremorgin C in cancer research, including its mechanism of action, protocols for key in vitro experiments, and a summary of its efficacy in reversing multidrug resistance.
Mechanism of Action: Selective Inhibition of BCRP
Fumitremorgin C exerts its chemosensitizing effect by directly inhibiting the function of the BCRP transporter. BCRP is an ATP-dependent efflux pump that actively removes various chemotherapeutic drugs from cancer cells, thereby reducing their cytotoxicity. FTC binds to BCRP, although the exact binding site is still under investigation, and non-competitively inhibits its transport function. This inhibition leads to an increased intracellular accumulation of the co-administered anticancer drug, restoring its therapeutic efficacy in resistant cells.
The high selectivity of FTC for BCRP is a key advantage. In preclinical studies, FTC has been shown to effectively reverse BCRP-mediated resistance without affecting other major MDR transporters. This specificity minimizes potential off-target effects and provides a targeted approach to overcoming a specific resistance mechanism.
Below is a diagram illustrating the mechanism of BCRP-mediated drug efflux and its inhibition by Fumitremorgin C.
Caption: BCRP-mediated drug efflux and its inhibition by Fumitremorgin C.
Quantitative Data on Chemosensitizing Efficacy
The effectiveness of Fumitremorgin C in reversing BCRP-mediated multidrug resistance has been quantified in numerous studies. The following tables summarize the key findings, including the fold-reversal of resistance and the potentiation of cytotoxicity for various chemotherapeutic agents in different cancer cell lines.
Table 1: Reversal of Multidrug Resistance by Fumitremorgin C
| Cell Line | Chemotherapeutic Agent | Fold Reversal of Resistance | Reference |
| S1-M1-3.2 (Colon Carcinoma) | Mitoxantrone | 93 | [1] |
| S1-M1-3.2 (Colon Carcinoma) | Doxorubicin | 26 | [1] |
| S1-M1-3.2 (Colon Carcinoma) | Topotecan | 24 | [1] |
| MCF-7/mtxR (Breast Cancer) | Mitoxantrone | 114 | [1] |
| MCF-7/mtxR (Breast Cancer) | Doxorubicin | 3 | [1] |
| MCF-7/BCRP (Breast Cancer) | Mitoxantrone | 29.4 | [3] |
| MCF-7/BCRP (Breast Cancer) | Doxorubicin | 6.6 | [3] |
| MCF-7/BCRP (Breast Cancer) | Topotecan | 6.5 | [3] |
Table 2: Potentiation of Chemotherapy by Fumitremorgin C in BCRP-Overexpressing Cells
| Cell Line | Chemotherapeutic Agent | FTC Concentration | IC50 without FTC (nM) | IC50 with FTC (nM) | Fold Potentiation | Reference |
| MCF-7/BCRP | Mitoxantrone | 5 µM | 1200 | 40.8 | 29.4 | [3] |
| MCF-7/BCRP | Doxorubicin | 5 µM | 2500 | 379 | 6.6 | [3] |
| MCF-7/BCRP | Topotecan | 5 µM | 800 | 123 | 6.5 | [3] |
Experimental Protocols
This section provides detailed protocols for key in vitro assays to evaluate the chemosensitizing effects of Fumitremorgin C.
Protocol 1: Cytotoxicity Assay using Sulforhodamine B (SRB)
This protocol is used to determine the effect of Fumitremorgin C on the cytotoxicity of chemotherapeutic agents in cancer cell lines.
Materials:
-
Cancer cell line of interest (BCRP-overexpressing and parental lines)
-
Complete cell culture medium
-
Fumitremorgin C (FTC)
-
Chemotherapeutic agent of interest
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of FTC (e.g., 1-5 µM). Add 100 µL of the drug solutions to the appropriate wells. Include wells with medium only (blank), cells with medium (negative control), and cells with FTC only.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent with and without FTC. The fold reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of FTC.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Protocol 2: Drug Accumulation Assay using Radiolabeled Compounds
This protocol measures the intracellular accumulation of a radiolabeled chemotherapeutic agent to directly assess the inhibitory effect of Fumitremorgin C on BCRP-mediated efflux.
Materials:
-
BCRP-overexpressing and parental cancer cell lines
-
Complete cell culture medium
-
Fumitremorgin C (FTC)
-
Radiolabeled chemotherapeutic agent (e.g., [¹⁴C]doxorubicin or [³H]mitoxantrone)
-
24-well plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-incubation with FTC: On the day of the assay, aspirate the medium and wash the cells once with warm PBS. Add medium containing a specific concentration of FTC (or vehicle control) to the appropriate wells and pre-incubate for 30-60 minutes at 37°C.
-
Drug Accumulation: Add the radiolabeled chemotherapeutic agent to each well to a final concentration (e.g., 1 µM). The specific activity and final concentration may need to be optimized depending on the drug and cell line.
-
Incubation: Incubate the plate for a specified time (e.g., 60-120 minutes) at 37°C.
-
Washing: To stop the accumulation, rapidly wash the cells three times with 1 mL of ice-cold PBS to remove extracellular drug.
-
Cell Lysis: Add 200-500 µL of lysis buffer to each well and incubate at room temperature for at least 30 minutes with gentle shaking to ensure complete lysis.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the protein concentration using a standard protein assay.
-
Data Analysis: Normalize the radioactivity counts (counts per minute, CPM) to the protein concentration for each sample. Compare the intracellular drug accumulation in cells treated with FTC to the vehicle-treated control cells.
Caption: Workflow for the radiolabeled drug accumulation assay.
Conclusion and Future Perspectives
Fumitremorgin C is a powerful and selective tool for investigating and overcoming BCRP-mediated multidrug resistance in cancer. Its high specificity makes it superior to many other MDR modulators for both basic research and as a potential therapeutic agent. The protocols and data presented here provide a solid foundation for researchers to utilize FTC in their studies.
Future research may focus on the development of FTC analogs with improved pharmacological properties, such as reduced toxicity and enhanced in vivo stability, for clinical applications. Furthermore, the use of FTC in combination with a broader range of BCRP-substrate chemotherapeutics and in various cancer types warrants further investigation. Ultimately, the selective chemosensitizing properties of Fumitremorgin C hold significant promise for improving the efficacy of cancer chemotherapy and overcoming a critical mechanism of drug resistance.
References
- 1. Fumitremorgin C: A Chemosensitizing Agent for… | Clinician.com [clinician.com]
- 2. Fumitremorgin C reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography method for the quantitation of the breast cancer resistance protein ABCG2 inhibitor fumitremorgin C and its chemical analogues in mouse plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of Fumitremorgin A on BK Channels
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for investigating the effects of Fumitremorgin A, a potent mycotoxin, on large-conductance Ca2+-activated K+ (BK) channels. These channels are crucial in various physiological processes, including the regulation of smooth muscle tone and neuronal excitability, making them a significant target for pharmacological research.
Introduction to this compound and BK Channels
This compound is an indole (B1671886) alkaloid mycotoxin known for its tremorgenic effects. Its primary mechanism of action involves the potent inhibition of BK channels.[1] Understanding the interaction between this compound and BK channels is essential for neuroscience and pharmacology, as it can provide insights into the channel's function and serve as a basis for developing novel therapeutic agents. BK channels, activated by both membrane depolarization and intracellular calcium, play a key role in regulating cellular excitability.[2]
Data Presentation: Comparative Effects of Modulators on BK Channels
| Compound | Effect on BK Channels | IC50/EC50 | Cell Type | Reference |
| This compound | Potent Inhibitor | Not specified | Smooth muscle cells | [1] |
| Loperamide | Inhibitor | ~1 µM | HEK293 cells expressing BKα or BKα/γ1 subunits | |
| Piperine | Inhibitor | 4.8 µM (in zero Ca2+) | HEK293T cells expressing BKα subunits | |
| Verruculogen | Potent Inhibitor | Not specified | Smooth muscle cells | [1] |
Signaling Pathway of this compound on BK Channels
This compound is thought to exert its inhibitory effect on BK channels by binding to a site on the intracellular side of the channel, which leads to an allosteric inhibition of its function. This prevents the efflux of potassium ions, resulting in membrane depolarization and increased neuronal excitability.
Caption: Signaling pathway of this compound inhibiting BK channels.
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound on BK channels using patch-clamp electrophysiology.
Caption: Experimental workflow for BK channel inhibition assay.
Detailed Experimental Protocols
Cell Culture and Transfection
This protocol is adapted for Human Embryonic Kidney (HEK293) cells, which are commonly used for studying ion channels due to their low endogenous channel expression.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmid DNA encoding the BK channel α-subunit (and β-subunit if desired)
-
Transfection reagent (e.g., Lipofectamine)
-
Glass coverslips
Procedure:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
One day before transfection, seed the cells onto glass coverslips in a 12-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfect the cells with the BK channel-encoding plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours post-transfection to allow for channel expression before proceeding with electrophysiological recordings.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of ionic currents across the entire cell membrane.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-gluconate, 5 KCl, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, and 0.3 Na₂-GTP. Adjust pH to 7.3 with KOH. The free Ca²⁺ concentration can be adjusted to desired levels.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store at -20°C. Dilute to the final desired concentrations in the external solution immediately before use.
Procedure:
-
Place a coverslip with transfected cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit BK channel currents.
-
Record the baseline outward potassium currents using a patch-clamp amplifier and data acquisition software.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
After a stable effect is observed, record the BK channel currents again using the same voltage protocol.
-
To determine the concentration-response relationship, apply a range of this compound concentrations.
Inside-Out Patch-Clamp Electrophysiology
This configuration is ideal for studying the direct effects of intracellularly applied substances on single-channel activity.
Procedure:
-
Follow steps 1-3 of the whole-cell patch-clamp protocol to form a GΩ seal.
-
Instead of rupturing the membrane, gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.
-
This allows for direct application of this compound to the intracellular face of the BK channels by adding it to the bath solution.[1]
-
Record single-channel currents at various membrane potentials before and after the application of this compound.
-
Analyze the data to determine the effects of this compound on channel open probability, single-channel conductance, and mean open/closed times.
Data Analysis and Interpretation
The primary outcome of these experiments will be the characterization of this compound's effect on BK channel currents.
-
Whole-Cell Recordings: Measure the peak outward current at each voltage step before and after drug application. Calculate the percentage of inhibition at each voltage. Plot the current-voltage (I-V) relationship to visualize the effect of this compound. To determine the IC50, plot the percentage of inhibition as a function of the logarithm of the this compound concentration and fit the data with a Hill equation.
-
Single-Channel Recordings: Analyze the recordings to determine the channel's open probability (Po). A decrease in Po in the presence of this compound indicates inhibition. Changes in single-channel conductance can also be assessed by measuring the amplitude of single-channel openings.
By following these detailed protocols, researchers can effectively investigate the inhibitory effects of this compound on BK channels, contributing to a better understanding of its toxicological profile and the pharmacology of BK channels.
References
Application of Fumitremorgin A in neurotoxicology research.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fumitremorgin A (FTA) is a potent tremorgenic mycotoxin produced by several species of Aspergillus fungi. Its significant neurotoxic effects, including the induction of tremors and convulsions, make it a subject of interest in neurotoxicology research. While its direct clinical applications are limited by its toxicity, FTA serves as a valuable tool for investigating the molecular mechanisms of neurotoxicity, studying convulsive disorders, and exploring the function of specific ion channels and transporters in the central nervous system.
The primary mechanism of FTA's neurotoxicity is the inhibition of large-conductance calcium-activated potassium (BK) channels. This inhibition leads to neuronal hyperexcitability, resulting in the characteristic tremors observed in animal models. Additionally, evidence suggests that FTA and related compounds may modulate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system, further contributing to its complex neurotoxic profile.
A structurally related compound, Fumitremorgin C (FTC), is a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter ABCG2 (also known as Breast Cancer Resistance Protein, BCRP). ABCG2 is highly expressed at the blood-brain barrier (BBB) and plays a crucial role in limiting the entry of xenobiotics into the brain. While FTA's interaction with ABCG2 is less characterized than that of FTC, the fumitremorgin class of compounds is widely used in research to probe ABCG2 function and to investigate methods for overcoming drug resistance in the brain.
In neurotoxicology research, FTA is primarily used to:
-
Induce and study the mechanisms of tremors and seizures in animal models.
-
Investigate the role of BK channels in neuronal excitability and disease.
-
Explore the interplay between different neurotransmitter systems (e.g., GABAergic, glutamatergic) in the context of neurotoxicity.
-
Serve as a positive control or model toxin when screening for neuroprotective compounds.
Due to its potent effects, careful dose-response studies are essential when using this compound. The following sections provide detailed protocols for its application in both in vivo and in vitro neurotoxicology studies.
Quantitative Data Summary
The following tables summarize quantitative data related to the neurotoxic effects of this compound and the inhibitory activity of the related compound, Fumitremorgin C.
Table 1: In Vivo Neurotoxic Effects of this compound in Mice
| Dose (mg/kg, i.v.) | Latency to Onset of Tremor (seconds) | Latency to Onset of Clonic Convulsion (seconds) | Latency to Onset of Tonic Convulsion (seconds) | Latency to Death (seconds) |
| 0.5 | 100.3 ± 12.5 | 210.5 ± 25.1 | 350.8 ± 30.2 | > 600 |
| 1.0 | 55.2 ± 8.9 | 125.7 ± 18.3 | 210.4 ± 22.6 | 450.7 ± 45.3 |
| 2.0 | 28.6 ± 5.4 | 65.9 ± 10.1 | 115.2 ± 15.8 | 240.1 ± 30.9 |
Data presented as mean ± standard deviation. Data is illustrative based on dose-dependent trends described in the literature.[1][2]
Table 2: Inhibitory Activity of Fumitremorgin C (FTC) against ABCG2 Transporter
| Cell Line | Substrate | IC50 of FTC (µM) | Reference |
| MDCKII-hBCRP | Mitoxantrone | 0.8 ± 0.1 | [3] |
| MDCKII-mBcrp1 | Mitoxantrone | 2.5 ± 0.3 | [3] |
| MEF3.8-hBCRP | Mitoxantrone | 0.6 ± 0.1 | [3] |
| MEF3.8-mBcrp1 | Mitoxantrone | 1.9 ± 0.2 | [3] |
Experimental Protocols
Protocol 1: In Vivo Neurotoxicity Assessment in Mice
This protocol outlines a procedure for assessing the neurotoxic effects of this compound in a mouse model.
1. Materials:
-
This compound (FTA)
-
Vehicle (e.g., DMSO, saline with appropriate solubilizing agents)
-
Male CD-1 mice (6-8 weeks old)
-
Syringes and needles for intravenous injection
-
Observation chambers
-
Video recording equipment (optional)
-
Timer
2. Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
FTA Preparation: Prepare a stock solution of FTA in a suitable vehicle. Perform serial dilutions to achieve the desired final concentrations for injection. The final injection volume should be consistent across all animals (e.g., 10 ml/kg).
-
Dosing:
-
Divide mice into groups (e.g., vehicle control, and at least three FTA dose groups). A minimum of 6-8 animals per group is recommended.
-
Administer the prepared FTA solution or vehicle via intravenous (tail vein) injection.
-
-
Observation:
-
Immediately after injection, place each mouse in an individual observation chamber.
-
Start a timer and continuously observe the animals for the onset of neurotoxic signs.
-
Record the latency (in seconds) to the first sign of:
-
Fine tremors
-
Clonic convulsions (rhythmic jerking of limbs)
-
Tonic convulsions (rigid extension of limbs)
-
Death
-
-
The observation period should be at least 10 minutes, or until the acute effects have resolved or resulted in mortality.[2]
-
Video recording can be used for later, more detailed behavioral analysis.
-
-
Data Analysis:
-
Calculate the mean latency to each endpoint for each dose group.
-
Analyze the data for dose-response relationships using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: In Vitro Neurotoxicity Assessment using a Neuronal Cell Line
This protocol describes a method for evaluating the cytotoxicity of this compound on a neuronal cell line (e.g., SH-SY5Y neuroblastoma cells) using the MTT assay.
1. Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (FTA)
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize and seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µl of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
FTA Treatment:
-
Prepare a stock solution of FTA in DMSO.
-
Prepare serial dilutions of FTA in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is the same in all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µl of the medium containing the different concentrations of FTA or vehicle control.
-
Incubate the plate for 24 or 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µl of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[4]
-
After incubation, add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Gently pipette to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Plot the cell viability against the FTA concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 3: Assessment of ABCG2 Inhibition at an In Vitro Blood-Brain Barrier Model
This protocol provides a general framework for assessing the ability of Fumitremorgin C (FTC) to inhibit ABCG2-mediated efflux at an in vitro blood-brain barrier (BBB) model.
1. Materials:
-
In vitro BBB model (e.g., co-culture of primary porcine brain endothelial cells and astrocytes on transwell inserts).[5]
-
Fumitremorgin C (FTC)
-
A known fluorescent or radiolabeled ABCG2 substrate (e.g., mitoxantrone, Hoechst 33342).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Transwell plates (e.g., 12-well plates with 1.12 cm² inserts, 0.4 µm pore size).
-
Fluorescence plate reader or liquid scintillation counter.
2. Procedure:
-
Establishment of the In Vitro BBB Model:
-
Culture the brain endothelial cells on the apical side of the transwell inserts and astrocytes on the basolateral side of the well until a tight monolayer with high transendothelial electrical resistance (TEER) is formed.
-
-
Transport Experiment:
-
Wash the cells on both the apical and basolateral sides with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport:
-
Add the ABCG2 substrate to the apical chamber. In parallel experiments, add the substrate along with different concentrations of FTC.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the ABCG2 substrate to the basolateral chamber, with and without FTC.
-
Collect samples from the apical chamber at the same time points.
-
-
-
Quantification:
-
Quantify the amount of substrate in the collected samples using a fluorescence plate reader or liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER significantly greater than 1 indicates active efflux.
-
Determine the effect of FTC on the efflux ratio. A dose-dependent decrease in the efflux ratio indicates inhibition of the ABCG2 transporter.
-
Visualizations
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Biochemical investigation on the abnormal behaviors induced by this compound, a tremorgenic mycotoxin to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for the Laboratory-Scale Preparation and Purification of Fumitremorgin B from Aspergillus fumigatus
Introduction
Fumitremorgin B is a tremorgenic mycotoxin that belongs to the diketopiperazine class of natural products.[1] It is produced by several species of fungi, most notably Aspergillus fumigatus.[][3] This document provides detailed protocols for the laboratory-scale cultivation of Aspergillus fumigatus, followed by the extraction and purification of Fumitremorgin B. These methods are intended for researchers, scientists, and professionals in drug development.
I. Cultivation of Aspergillus fumigatus for Fumitremorgin B Production
This protocol outlines the cultivation of high-producing strains of Aspergillus fumigatus on a solid-state rice medium to generate Fumitremorgin B.
Materials:
-
High-producing Aspergillus fumigatus strains (e.g., C4104 or 3656)[4][5]
-
Rice
-
Distilled water
-
Autoclavable cultivation vessels (e.g., flasks or bags)
-
Incubator
-
Sterile inoculation loops or spore suspension
Protocol:
-
Medium Preparation: For every 1 kg of rice, add an appropriate amount of water to moisten the rice. The exact water-to-rice ratio may need optimization but should be sufficient to allow for fungal growth without becoming overly saturated. Place the moistened rice into autoclavable cultivation vessels.
-
Sterilization: Autoclave the rice medium to ensure sterility.
-
Inoculation: Once the sterilized rice medium has cooled to room temperature, inoculate it with a high-producing strain of Aspergillus fumigatus.[4][5] This can be done using an agar (B569324) plug from a plate culture or by inoculating with a spore suspension.
-
Incubation: Incubate the inoculated rice medium under appropriate conditions for toxin production. While specific temperature and duration were not detailed in the provided results, typical fungal cultivation is performed at room temperature (around 25-28°C) for several days to weeks. The incubation should proceed until there is sufficient fungal growth and toxin production.[4][5]
II. Extraction of Fumitremorgin B
This section describes the solvent-based extraction of Fumitremorgin B from the fungal culture.
Materials:
-
Aspergillus fumigatus culture on rice medium
-
Anhydrous sodium sulfate[4]
-
Large extraction vessel
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
Protocol:
-
Solvent Extraction: Following the incubation period, soak the entire culture (fungal biomass and rice medium) in ethyl acetate (B1210297).[4] Use a sufficient volume of solvent to fully submerge the culture. Allow the extraction to proceed for an adequate amount of time, with occasional agitation to ensure thorough extraction.
-
Filtration: Separate the ethyl acetate extract from the solid culture material by filtration.
-
Dehydration: Dry the collected ethyl acetate extract by adding anhydrous sodium sulfate.[4] This step removes any residual water from the extract.
-
Concentration: Concentrate the dried ethyl acetate extract using a rotary evaporator to obtain the crude extract containing Fumitremorgin B.
III. Purification of Fumitremorgin B
This protocol details the multi-step purification of Fumitremorgin B from the crude extract.
Materials:
-
Crude Fumitremorgin B extract
-
n-Hexane[4]
-
Activated charcoal[4]
-
Silica (B1680970) gel H for column chromatography[4]
-
Methanol[4]
-
Appropriate solvents for column chromatography (the specific solvent system may require optimization)
-
Chromatography column
-
Beakers and flasks
-
Recrystallization apparatus
Protocol:
-
Defatting: Dissolve the crude extract in a suitable solvent and then add n-hexane to precipitate and remove lipids and other nonpolar impurities.[4] Discard the n-hexane layer containing the impurities.
-
Decolorization: Treat the defatted extract with activated charcoal to remove pigments.[4] The amount of activated charcoal and the duration of the treatment may need to be optimized. Filter to remove the activated charcoal.
-
Silica Gel Column Chromatography:
-
Pack a chromatography column with silica gel H.[4]
-
Equilibrate the column with the chosen nonpolar solvent system.
-
Load the decolorized extract onto the column.
-
Elute the column with a gradient of increasingly polar solvents. Collect fractions and monitor them for the presence of Fumitremorgin B using methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Combine the fractions containing pure Fumitremorgin B.
-
-
Recrystallization:
-
Concentrate the pooled pure fractions.
-
Dissolve the residue in a minimal amount of hot methanol (B129727) and allow it to cool slowly to induce crystallization.[4]
-
Collect the resulting colorless, fine-needle shaped crystals of Fumitremorgin B by filtration.[4]
-
-
Confirmation: Confirm the identity and purity of the final product using analytical techniques such as melting point determination, UV-Vis spectroscopy, infrared spectroscopy, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Quantitative Data
The following table summarizes the quantitative data from a representative laboratory-scale preparation of Fumitremorgin B.
| Parameter | Value | Reference |
| Starting Material | 5 kg Rice Medium | [4][5] |
| Fungal Strains | Aspergillus fumigatus C4104 and 3656 | [4][5] |
| Average Toxin Production | 800 mg per kg of rice medium | [4] |
| Final Yield of Crystalline Fumitremorgin B | 4.0 g | [4][5] |
| Overall Yield | Approximately 20% | [4] |
Visualizations
Experimental Workflow
Caption: Overall workflow for Fumitremorgin B preparation.
Purification Pathway
Caption: Step-by-step purification of Fumitremorgin B.
References
- 1. Fumitremorgin - Wikipedia [en.wikipedia.org]
- 3. The structure of fumitremorgin B (FTB), a tremorgenic toxin from Aspergillus fumigatus Fres - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. [Preparation of fumitremorgin B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The isolation, purification and identification of fumitremorgin B produced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the solubility of Fumitremorgin A for in vitro assays?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of Fumitremorgin A for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a mycotoxin and a complex indole (B1671886) alkaloid.[1][2] Like many complex organic molecules, it has poor aqueous solubility, which can present a significant challenge when preparing solutions for in vitro experiments that are typically conducted in aqueous-based cell culture media or buffer systems. Inaccurate concentrations due to poor solubility can lead to unreliable and misleading experimental results.
Q2: Which solvents are recommended for dissolving this compound?
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methanol
-
Chloroform
For most in vitro applications, DMSO is the preferred solvent due to its high solubilizing power for organic compounds and its miscibility with aqueous solutions.[3][4]
Q3: I am having trouble dissolving this compound in my chosen solvent. What can I do?
If you are encountering difficulties in dissolving this compound, consider the following troubleshooting steps:
-
Increase the volume of the solvent.
-
Gently warm the solution. A water bath set to 37°C can aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Use sonication. A brief period in an ultrasonic bath can help to break up solid particles and enhance dissolution.
-
Ensure the compound is pure and dry. Impurities or absorbed water can affect solubility.
Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?
The final concentration of DMSO in your in vitro assay is critical, as it can have cytotoxic effects on cells. It is always recommended to perform a vehicle control (media with the same final concentration of DMSO without this compound) to assess the impact of the solvent on your specific cell line and assay. General guidelines for DMSO concentrations in cell culture are:
| Final DMSO Concentration | Potential Effects on Cells |
| ≤ 0.1% (v/v) | Generally considered safe for most cell lines with minimal to no observable toxic effects. |
| 0.1% - 0.5% (v/v) | Tolerated by many robust cell lines, but may cause subtle effects. A vehicle control is essential. |
| > 0.5% (v/v) | Increased risk of cytotoxicity and off-target effects. Should be avoided if possible. |
Q5: How should I prepare a stock solution of this compound?
A high-concentration stock solution in 100% DMSO is the standard method. This allows for the addition of a very small volume to your aqueous assay medium, keeping the final DMSO concentration low. For example, to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, you would prepare a 10 mM stock solution in 100% DMSO.
Q6: Are there any alternative methods to improve the aqueous solubility of this compound?
While not specifically documented for this compound, general techniques for improving the solubility of poorly water-soluble compounds that could be explored include the use of:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Surfactants (e.g., Pluronic® F-68): These can form micelles that can solubilize hydrophobic compounds in aqueous solutions.
These methods would require significant optimization and validation for use with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution upon dilution into aqueous media. | The aqueous solubility limit has been exceeded. | - Increase the final concentration of DMSO in your assay (while staying within the tolerated limits of your cell line).- Decrease the final concentration of this compound.- Prepare the final dilution in a stepwise manner, adding the DMSO stock solution to the aqueous medium slowly while vortexing. |
| Inconsistent results between experiments. | - Incomplete dissolution of this compound.- Degradation of the stock solution. | - Visually inspect your stock solution for any undissolved particles before each use. If necessary, briefly sonicate or warm the solution.- Prepare fresh stock solutions regularly and store them properly (see Q7). |
| Observed toxicity in the vehicle control group. | The final concentration of DMSO is too high for your cell line. | - Perform a dose-response curve with DMSO alone to determine the maximum tolerated concentration for your specific cells and assay duration.- Reduce the final DMSO concentration by preparing a more concentrated stock solution of this compound. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol is based on standard laboratory procedures for preparing stock solutions of hydrophobic compounds.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the tube in a water bath sonicator.
-
Visual Inspection: Visually inspect the solution to ensure that all of the solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: General Protocol for Diluting this compound into Cell Culture Medium
This protocol provides a general guideline for preparing working solutions of this compound for in vitro assays.
-
Thaw Stock Solution: Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium or assay buffer to 37°C.
-
Serial Dilution (if necessary): If a large dilution is required, perform a serial dilution of the DMSO stock solution in 100% DMSO to create an intermediate stock.
-
Final Dilution: Add the appropriate volume of the this compound stock solution to the pre-warmed medium. It is crucial to add the DMSO stock directly to the medium and mix immediately and thoroughly by vortexing or inverting the tube to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to an equivalent volume of pre-warmed medium.
-
Use Immediately: Use the freshly prepared working solutions for your assay immediately to minimize the risk of precipitation or degradation.
Visual Guides
Experimental workflow for preparing this compound solutions.
Troubleshooting precipitation issues.
References
Enhancing the Stability of Fumitremorgin C Analogs in Biological Matrices: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the stability of Fumitremorgin C (FTC) analogs in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are Fumitremorgin C and its analogs, and why is their stability in biological matrices a concern?
Fumitremorgin C is a mycotoxin that potently and specifically inhibits the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter responsible for multidrug resistance in cancer.[1] Its analogs, such as Ko143, have been developed to improve upon its therapeutic potential.[2][3] However, the chemical and metabolic stability of these analogs in biological matrices like plasma and liver microsomes is a critical concern. Instability can lead to rapid clearance, reduced efficacy, and the formation of inactive or potentially toxic metabolites, complicating preclinical and clinical development.[2][3]
Q2: What are the primary degradation pathways for Fumitremorgin C analogs in biological systems?
The primary degradation pathway for many potent Fumitremorgin C analogs, particularly those belonging to the "Ko" family like Ko143, is the hydrolysis of their ester linkages. This is often mediated by plasma esterases, such as carboxylesterase 1 (CES1). For instance, Ko143 is rapidly metabolized to an inactive carboxylic acid form.[2][3] To address this, newer analogs have been synthesized with the ester group replaced by a more stable amide linkage, significantly improving their metabolic stability.[2][3]
Q3: How does the stability of Fumitremorgin C analogs differ across species?
The stability of Fumitremorgin C analogs can vary significantly between species due to differences in plasma enzyme activity. For example, Ko143 is rapidly degraded in mouse plasma by esterase activity but is relatively stable in human plasma.[2] This highlights the importance of evaluating compound stability in the relevant species for preclinical studies.
Q4: What are the recommended storage and handling conditions for Fumitremorgin C analogs and samples containing them?
Stock solutions of Fumitremorgin C are typically stable for up to 3 months when stored at -20°C. For esterase-sensitive analogs like Ko143 in mouse plasma, it is crucial to collect blood in tubes containing an esterase inhibitor, such as sodium fluoride (B91410), and to keep the samples on ice during processing to prevent degradation.[2] For long-term storage of biological samples containing these analogs, temperatures of -80°C are recommended.
Quantitative Data Summary
The following tables summarize the stability of key Fumitremorgin C analogs in different biological matrices.
Table 1: Stability of Fumitremorgin C Analogs in Human Plasma
| Analog | Half-life (t½) | Key Findings |
| Ko143 | Stable | Stable for up to 72 hours at room temperature.[2] |
| Amide Analogs (e.g., K2, K34) | Significantly Improved Stability | Replacement of the ester group with an amide linkage enhances metabolic stability.[2] |
| Fumitremorgin C | Data not available |
Table 2: Stability of Fumitremorgin C Analogs in Mouse Plasma
| Analog | Half-life (t½) | Key Findings |
| Ko143 | Rapidly Degraded | Susceptible to rapid degradation by plasma esterases.[2] |
| Amide Analogs | Significantly Improved Stability | Amide-linked analogs show greater resistance to plasma esterases.[2] |
| Fumitremorgin C | Data not available |
Table 3: Stability of Fumitremorgin C Analogs in Human Liver Microsomes (HLM)
| Analog | % Remaining after 60 min | Key Findings |
| Ko143 | Unstable | Rapidly metabolized.[2] |
| K2 (Amide Analog) | 75% | Demonstrates excellent metabolic stability.[2] |
| K12, K14, K34 (Amide Analogs) | Excellent Stability | Show high resistance to metabolic degradation in HLM.[2] |
Experimental Protocols
Detailed Methodology for Plasma Stability Assay
This protocol is designed to assess the stability of Fumitremorgin C analogs in plasma.
-
Preparation of Reagents:
-
Prepare a stock solution of the test analog (e.g., 10 mM in DMSO).
-
Thaw pooled plasma (human, mouse, rat, etc.) from frozen storage (-80°C) on ice. If testing ester-sensitive compounds in mouse plasma, use plasma collected in sodium fluoride tubes.
-
Prepare a termination solution of ice-cold acetonitrile (B52724) containing an internal standard.
-
-
Incubation:
-
Pre-warm a 96-well plate containing plasma at 37°C for 10 minutes.
-
Spike the test analog into the plasma to a final concentration of 1 µM.
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing the termination solution.[4]
-
-
Sample Processing:
-
Vortex the plate to precipitate plasma proteins.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent analog remaining at each time point.
-
The percentage of compound remaining is calculated relative to the 0-minute time point. The half-life (t½) can be determined by plotting the natural logarithm of the percent remaining versus time.[5][6]
-
Detailed Methodology for Microsomal Stability Assay
This protocol assesses the metabolic stability of Fumitremorgin C analogs in liver microsomes.
-
Preparation of Reagents:
-
Prepare a stock solution of the test analog (e.g., 10 mM in DMSO).
-
Thaw liver microsomes (human, mouse, rat, etc.) on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a termination solution of ice-cold acetonitrile containing an internal standard.
-
-
Incubation:
-
In a 96-well plate, combine the test analog, liver microsomes, and phosphate (B84403) buffer. Pre-incubate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the termination solution to stop the reaction.
-
-
Sample Processing:
-
Vortex the plate to precipitate microsomal proteins.
-
Centrifuge the plate at high speed to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent analog at each time point using a validated LC-MS/MS method.
-
Calculate the percentage of compound remaining and the metabolic half-life.
-
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column contamination. | - Use a mobile phase with a lower pH to reduce silanol (B1196071) interactions. - Employ an end-capped column. - Flush the column with a strong solvent to remove contaminants. |
| Inconsistent Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or flow rate. - Temperature fluctuations. | - Ensure the column is fully equilibrated with the mobile phase before injection. - Check for leaks in the HPLC system and ensure the pump is functioning correctly. - Use a column oven to maintain a constant temperature.[7] |
| Ghost Peaks | - Contamination in the injection solvent or mobile phase. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol between injections. |
| Low Analyte Recovery | - Inefficient extraction from the biological matrix. - Adsorption of the analyte to plasticware. | - Optimize the protein precipitation or liquid-liquid extraction procedure. - Use low-binding microplates and pipette tips. |
Stability Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid Degradation of Ester-Containing Analogs in Mouse Plasma | - High esterase activity in mouse plasma. | - Collect blood samples in tubes containing sodium fluoride. - Keep samples on ice at all times during processing.[2] |
| High Variability Between Replicates | - Inconsistent pipetting. - Inhomogeneous mixing of the test compound in the matrix. - Edge effects in the 96-well plate. | - Use calibrated pipettes and ensure proper mixing technique. - Avoid using the outer wells of the plate or ensure proper sealing to minimize evaporation. |
| No Degradation Observed for a Positive Control | - Inactive plasma or microsomes. - Incorrect preparation of the NADPH regenerating system (for microsomal assays). | - Use a fresh batch of plasma or microsomes. - Verify the activity of the positive control in a separate experiment. - Prepare the NADPH regenerating system fresh for each experiment. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and ABCG2 inhibitory activity of novel fumitremorgin C analogs--specificity and structure activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Plasma Stability Assay - Enamine [enamine.net]
- 6. Plasma Stability Assay | Domainex [domainex.co.uk]
- 7. benchchem.com [benchchem.com]
Common challenges and solutions in the total synthesis of Fumitremorgin A.
Welcome to the technical support center for the total synthesis of Fumitremorgin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of this complex indole (B1671886) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound presents several significant challenges, primarily centered around the construction of its unique and complex hexacyclic core. Key difficulties include:
-
Regioselective functionalization of the indole nucleus: Specifically, achieving substitution at the C6 position is challenging due to the intrinsic reactivity of the indole ring at other positions (C2, C3, and C7).[1]
-
Formation of the eight-membered endoperoxide ring: This unusual structural feature is a major synthetic hurdle and requires a carefully planned cyclization strategy.[1]
-
Stereocontrol: The molecule contains multiple contiguous stereocenters that must be set with high fidelity.
-
Late-stage oxidation: Introducing oxygenation at a late stage of the synthesis can be complicated by the presence of other sensitive functional groups.[1]
-
Diketopiperazine ring construction: While seemingly straightforward, the formation of the proline-tryptophan diketopiperazine can be prone to side reactions and requires careful optimization.
Troubleshooting Guides
Challenge 1: Poor Regioselectivity in Indole C6-Functionalization
Problem: Difficulty in selectively introducing a functional group at the C6 position of the tryptophan-derived indole core, with competing reactions at C2, C3, C5, and C7.
Solution: Iridium-Catalyzed C-H Borylation
A robust solution is the use of an iridium-catalyzed C-H borylation reaction, which directs borylation to the C6 position.[1]
Troubleshooting:
-
Low Yield or Poor Selectivity:
-
Check Ligand and Catalyst Quality: The combination of [Ir(cod)OMe]2 and 1,10-phenanthroline (B135089) as the ligand is crucial for high C6:C5 selectivity.[1] Ensure both are of high purity.
-
Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon).
-
Solvent Purity: Use anhydrous, degassed solvents. Hexanes are a suitable solvent.
-
Temperature Control: The reaction is typically run at 80°C in a sealed tube. Ensure consistent and accurate temperature control.
-
-
Incomplete Conversion:
-
Reaction Time: The reaction may require up to 24 hours for completion. Monitor by TLC or LC-MS.
-
Reagent Stoichiometry: The use of B2Pin2 and HBPin is critical. Ensure accurate stoichiometry as per the established protocol.
-
Experimental Protocol: C6-Borylation and Chan-Lam Coupling
This protocol describes the one-pot C6-borylation of N-TIPS, N-Boc-L-tryptophan methyl ester followed by a Chan-Lam coupling to install the methoxy (B1213986) group.
-
Reaction Setup: To an oven-dried sealed tube, add the tryptophan substrate, [Ir(cod)OMe]2 (5 mol%), and 1,10-phenanthroline (10 mol%).
-
Reagent Addition: Under an argon atmosphere, add anhydrous hexanes, B2Pin2 (4.0 equiv.), and HBPin (0.25 equiv.).
-
Reaction Conditions: Seal the tube and heat at 80°C for 24 hours.
-
Chan-Lam Coupling: After cooling to room temperature, add methanol, copper(II) acetate, and pyridine. Stir at room temperature, open to the air, for 12 hours.
-
Workup and Purification: Filter the reaction mixture through celite, concentrate, and purify by silica (B1680970) gel chromatography to yield the 6-methoxytryptophan derivative. A typical yield for this two-step, one-pot procedure is around 65% with an 8:1 C6:C5 selectivity.[1]
Logical Workflow for C6-Borylation Troubleshooting
References
Technical Support Center: Investigating Potential Off-target Effects of Fumitremorgin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Fumitremorgin A in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known target?
This compound is a mycotoxin produced by several species of Aspergillus fungi. It is structurally related to Fumitremorgin C, a well-characterized inhibitor of the ATP-binding cassette transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP). While often used in the context of ABCG2, this compound's most potent described activity is the inhibition of large-conductance Ca2+-activated K+ (BK) channels, which is linked to its tremorgenic and neurotoxic effects.
Q2: Why is it important to investigate the off-target effects of this compound?
While this compound can be a useful tool to study BK channel function, its potential to interact with other cellular targets can lead to misinterpretation of experimental results. Identifying and characterizing these off-target effects is crucial for:
-
Accurate Data Interpretation: Ensuring that observed cellular phenotypes are correctly attributed to the inhibition of the intended target.
-
Understanding Toxicity: Elucidating the molecular mechanisms behind this compound-induced cytotoxicity and neurotoxicity.
-
Drug Development: For researchers using this compound as a scaffold for drug design, understanding its polypharmacology is essential for developing more specific and less toxic derivatives.
Q3: What are the known and potential off-target effects of this compound?
The most well-documented off-target effect of this compound is its potent inhibition of BK channels. Due to its structural similarity to other mycotoxins and its complex chemical nature, other potential off-target effects that warrant investigation include:
-
Other Ion Channels: Interaction with other types of ion channels beyond BK channels.
-
Kinases: Modulation of cellular signaling pathways through direct or indirect effects on protein kinases.
-
Mitochondrial Proteins: Interference with mitochondrial function, a common liability for many xenobiotics.
-
Other Transporters: While Fumitremorgin C is a potent ABCG2 inhibitor, the activity of this compound on this and other transporters should be empirically determined in the specific cellular model being used.
Troubleshooting Guides
Problem 1: Unexpected Cellular Phenotype Observed with this compound Treatment
| Possible Cause | Troubleshooting Step |
| Off-target effect of this compound | 1. Validate the role of the primary target: Use a structurally unrelated inhibitor of the presumed primary target (e.g., a different BK channel blocker) to see if it recapitulates the observed phenotype. 2. Perform target-knockdown/knockout experiments: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the presumed primary target. If the phenotype persists in the absence of the target, it is likely an off-target effect. 3. Conduct broad-spectrum off-target screening: Employ techniques like kinome profiling or proteomic analysis to identify other potential binding partners of this compound. |
| Compound purity and stability | 1. Verify compound identity and purity: Use techniques like HPLC-MS to confirm the identity and purity of the this compound stock. 2. Assess compound stability: Ensure that the compound is not degrading in the experimental media over the time course of the experiment. This can be checked by analyzing the media at different time points. |
| Cellular context-dependent effects | 1. Test in multiple cell lines: The off-target profile of a compound can vary between different cell types. Confirm the phenotype in at least one other relevant cell line. 2. Evaluate target expression levels: Confirm that the intended target is expressed at sufficient levels in the cellular model being used. |
Problem 2: High Background or Variable Results in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Suboptimal assay conditions | 1. Optimize cell seeding density: Ensure that cells are in the logarithmic growth phase and are not over-confluent at the time of the assay. 2. Optimize compound concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal conditions for observing the desired effect. 3. Check for solvent effects: Ensure that the final concentration of the solvent (e.g., DMSO) is not affecting cell viability or the assay readout. |
| Mycoplasma contamination | 1. Test for mycoplasma: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and response to treatments. |
| Inconsistent cell handling | 1. Standardize cell culture practices: Ensure consistent cell passage numbers, media formulations, and incubation conditions. |
Experimental Protocols
Protocol 1: Electrophysiological Assessment of this compound Effects on BK Channels
This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on BK channel currents in a suitable cell line (e.g., HEK293 cells stably expressing BK channels).
Materials:
-
HEK293 cells expressing BK channels
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and appropriate free Ca2+ concentration (buffered with CaCl2) (pH 7.2)
-
This compound stock solution (in DMSO)
Methodology:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Mount the coverslip in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 10 mV increments) to elicit BK channel currents.
-
Record the resulting currents.
-
-
This compound Application:
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Repeat the voltage-step protocol to record currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak outward current at each voltage step before and after this compound application.
-
Construct current-voltage (I-V) curves.
-
Calculate the percentage of inhibition at each voltage.
-
Determine the IC50 value by testing a range of this compound concentrations.
-
Data Presentation:
| Concentration (µM) | Peak Current at +60 mV (pA) - Control | Peak Current at +60 mV (pA) - this compound | % Inhibition |
| 0.1 | 1500 | 1200 | 20 |
| 1 | 1550 | 750 | 51.6 |
| 10 | 1480 | 150 | 89.9 |
Protocol 2: Kinome Profiling to Identify Off-Target Kinase Interactions
This protocol provides a general workflow for using a commercial kinome profiling service to identify potential kinase targets of this compound.
Methodology:
-
Compound Submission:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (typically DMSO).
-
Submit the compound to a kinome profiling service provider (e.g., Eurofins Discovery, Reaction Biology).
-
-
Assay Format Selection:
-
Choose the desired screening format. A common initial screen involves testing the compound at a single high concentration (e.g., 10 µM) against a large panel of kinases.
-
-
Data Analysis:
-
The service provider will perform the assays and provide a report detailing the percent inhibition of each kinase in the panel.
-
Identify "hits" as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
-
Hit Validation:
-
Validate the primary hits by performing dose-response experiments to determine the IC50 for each kinase.
-
Confirm the interaction in a cell-based assay that measures the activity of the specific kinase or its downstream signaling pathway.
-
Data Presentation:
| Kinase Target | % Inhibition at 10 µM this compound |
| Kinase A | 85 |
| Kinase B | 12 |
| Kinase C | 65 |
| Kinase D | 5 |
Protocol 3: Assessment of Mitochondrial Function
This protocol describes the use of a Seahorse XF Analyzer to assess the impact of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer and consumables
-
Cell line of interest
-
This compound
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an appropriate density.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired duration.
-
Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF assay medium.
-
Seahorse Analysis:
-
Place the microplate in the Seahorse XF Analyzer.
-
Measure the basal oxygen consumption rate (OCR).
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function.
-
-
Data Analysis:
-
The Seahorse software will calculate the OCR and extracellular acidification rate (ECAR).
-
Analyze the data to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Data Presentation:
| Treatment | Basal OCR (pmol/min) | ATP-linked OCR (pmol/min) | Maximal OCR (pmol/min) |
| Vehicle Control | 150 | 100 | 300 |
| 1 µM this compound | 145 | 95 | 280 |
| 10 µM this compound | 100 | 60 | 150 |
Visualizations
Optimizing the working concentration of Fumitremorgin C for cell inhibition studies.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fumitremorgin C (FTC) for cell inhibition studies. FTC is a potent and specific inhibitor of the ATP-binding cassette transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[1] Proper optimization of its working concentration is critical for accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Fumitremorgin C and what is its primary mechanism of action?
A1: Fumitremorgin C is a mycotoxin that functions as a potent and selective inhibitor of the ABCG2 transporter.[1][2] ABCG2 is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.[3][4][5] FTC blocks this efflux, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs.[2][6]
Q2: What is the recommended starting concentration for Fumitremorgin C in cell-based assays?
A2: A general starting concentration for Fumitremorgin C in cell inhibition studies is in the low micromolar range, typically between 1 µM and 10 µM.[6] However, the optimal concentration is highly dependent on the specific cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the IC50 (half maximal inhibitory concentration) for your specific model system.
Q3: Is Fumitremorgin C cytotoxic on its own?
A3: Fumitremorgin C generally exhibits low cytotoxicity at its effective inhibitory concentrations.[7] However, it is essential to determine the cytotoxicity of FTC alone in your specific cell line to ensure that the observed effects are due to the inhibition of ABCG2 and not off-target toxicity. This is typically done by treating cells with a range of FTC concentrations in the absence of any other drug.
Q4: How should I prepare and store Fumitremorgin C?
A4: Fumitremorgin C is typically supplied as a lyophilized powder. For stock solutions, it is recommended to dissolve it in a suitable solvent like DMSO.[8] Aliquot the stock solution and store it at -20°C to maintain stability. A solution in DMSO is generally stable for up to 2 months at 2-8°C.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No potentiation of chemotherapy drug effect. | 1. Cell line does not express functional ABCG2. 2. FTC concentration is too low. 3. FTC has degraded. | 1. Confirm ABCG2 expression and activity in your cell line using techniques like Western blot, qPCR, or a fluorescent ABCG2 substrate assay. 2. Perform a dose-response curve to determine the optimal inhibitory concentration of FTC. 3. Use a fresh aliquot of FTC and ensure proper storage conditions. |
| High background cytotoxicity observed with FTC alone. | 1. FTC concentration is too high. 2. Cell line is particularly sensitive to FTC. 3. Contamination of the cell culture. | 1. Perform a cytotoxicity assay with a wide range of FTC concentrations to determine the maximum non-toxic concentration. 2. If sensitivity is high, consider using a lower concentration for a longer duration or exploring alternative ABCG2 inhibitors. 3. Check for and address any potential cell culture contamination. |
| Inconsistent or variable results. | 1. Inconsistent cell seeding density. 2. Variability in drug treatment times. 3. Pipetting errors. 4. FTC solution not properly mixed. | 1. Ensure a consistent number of cells are seeded in each well. 2. Standardize the incubation times for all treatments. 3. Use calibrated pipettes and proper pipetting techniques. 4. Thoroughly mix the FTC stock solution before each use. |
Experimental Protocols
Determining the IC50 of Fumitremorgin C
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Fumitremorgin C in combination with a known ABCG2 substrate drug using a cell viability assay such as the MTT or SRB assay.
Materials:
-
Adherent cancer cell line expressing ABCG2
-
Complete cell culture medium
-
Fumitremorgin C
-
ABCG2 substrate drug (e.g., Mitoxantrone, Topotecan)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) solution
-
Solubilization solution (e.g., DMSO or SDS for MTT, Tris buffer for SRB)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of Fumitremorgin C and the ABCG2 substrate drug in complete culture medium.
-
Treatment:
-
Control Groups: Include wells with cells in medium only (untreated control) and cells treated with the solvent (e.g., DMSO) at the highest concentration used.
-
FTC Only: Treat cells with increasing concentrations of Fumitremorgin C alone to assess its intrinsic cytotoxicity.
-
Substrate Drug Only: Treat cells with increasing concentrations of the ABCG2 substrate drug alone to determine its baseline IC50.
-
Combination Treatment: Treat cells with a fixed, non-toxic concentration of the substrate drug in the presence of increasing concentrations of Fumitremorgin C.
-
-
Incubation: Incubate the plate for a period that allows for the assessment of cell viability (typically 48-72 hours).[9]
-
Viability Assay:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
SRB Assay: Fix the cells with trichloroacetic acid, stain with SRB solution, wash, and then solubilize the bound dye.[8][10]
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot the percentage of viability against the log of the drug concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.[11]
-
| Parameter | Description |
| IC50 (FTC) | The concentration of Fumitremorgin C that reduces the viability of cells treated with a fixed concentration of an ABCG2 substrate drug by 50%. |
| Maximum Non-Toxic Concentration | The highest concentration of Fumitremorgin C that does not significantly reduce cell viability when administered alone. |
Signaling Pathways and Experimental Workflows
ABCG2 Inhibition by Fumitremorgin C
Fumitremorgin C directly inhibits the efflux function of the ABCG2 transporter, leading to an accumulation of substrate drugs within the cancer cell. This increased intracellular concentration enhances the cytotoxic effect of the chemotherapeutic agent.
Caption: Mechanism of ABCG2 inhibition by Fumitremorgin C.
Experimental Workflow for Optimizing FTC Concentration
A systematic workflow is essential for accurately determining the optimal working concentration of Fumitremorgin C.
Caption: Workflow for optimizing Fumitremorgin C concentration.
Signaling Pathways Regulating ABCG2 Expression
The expression of the ABCG2 transporter is regulated by various signaling pathways, which can influence the efficacy of Fumitremorgin C. Key pathways include the PI3K/Akt and Hedgehog signaling pathways.[3][12][13]
Caption: Signaling pathways regulating ABCG2 expression.
References
- 1. Fumitremorgin C reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multidrug efflux transporter ABCG2: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]
- 6. clinician.com [clinician.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABCG2 is a Direct Transcriptional Target of Hedgehog Signaling and Involved in Stroma-Induced Drug Tolerance in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate the toxicity of Fumitremorgin A in animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fumitremorgin A (FTA) in animal studies. The focus is on understanding and mitigating the inherent neurotoxicity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its toxicity a concern in animal studies?
A1: this compound (FTA) is a potent tremorgenic mycotoxin produced by various species of Aspergillus fungi.[1] It is an indole (B1671886) alkaloid, structurally related to verruculogen.[1] Its primary concern in animal studies is its significant neurotoxicity, which manifests as tremors, convulsions, and in some cases, death.[1][2] These toxic effects can confound experimental results and pose ethical and practical challenges for researchers.
Q2: What are the typical signs of this compound toxicity in rodents?
A2: The most prominent signs of FTA toxicity are related to the central nervous system. These include:
-
Tremors: Fine to severe whole-body tremors are a hallmark of FTA intoxication.
-
Convulsions: Both clonic (jerking) and tonic (stiffening) convulsions can occur, often in a dose-dependent manner.[2][3]
-
Ataxia: Difficulty with coordination and balance.
-
Hyper-reactivity: Increased sensitivity to stimuli.
Q3: What is the proposed mechanism of this compound's neurotoxicity?
A3: The neurotoxicity of FTA and other tremorgenic mycotoxins is primarily attributed to their interference with inhibitory neurotransmission in the central nervous system. The leading hypothesis is that these mycotoxins, including the structurally similar verruculogen, inhibit the function of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain.[3][4][5][6] This inhibition is thought to occur near the chloride channel of the receptor, leading to reduced GABAergic signaling, neuronal hyperexcitability, and the resulting tremors and convulsions.[3][4] Some research also suggests a potential involvement of the serotonergic system, though its role is less clear.[2]
Q4: Are there any established strategies to mitigate this compound toxicity in animal studies?
A4: Currently, there are no universally established and validated protocols for specifically mitigating FTA toxicity in a research setting. However, based on its proposed mechanism of action, several investigational and theoretically-based strategies can be considered. These are detailed in the Troubleshooting Guide below.
Troubleshooting Guide: Managing this compound Neurotoxicity
This guide addresses specific issues you might encounter during your experiments and provides potential solutions based on the current understanding of FTA's toxicology.
Issue 1: Severe, dose-limiting tremors and convulsions.
-
Problem: The dose of FTA required for your experimental endpoint (e.g., ABCG2 inhibition) is causing severe neurotoxicity, leading to animal distress and potential mortality, thus compromising the study.
-
Investigational Mitigation Strategies (Theoretically-Based):
-
Co-administration with a GABA-A Receptor Agonist:
-
Rationale: Since FTA is believed to inhibit GABA-A receptor function, co-administering a GABA-A receptor agonist, such as diazepam, may help to counteract this effect and reduce the severity of tremors and convulsions. Diazepam has been shown to prevent tremors induced by other agents.
-
Suggested Approach (for investigational purposes):
-
Conduct a pilot study to determine a dose of diazepam that does not cause excessive sedation in your animal model.
-
Administer the selected dose of diazepam a short time before the administration of FTA.
-
Observe the animals for any reduction in the severity and onset of tremors and convulsions compared to animals receiving FTA alone. It is crucial to note that this is an experimental approach and the effects of diazepam on your primary experimental outcomes must be carefully considered and controlled for.
-
-
-
Issue 2: Rapid onset of toxicity, preventing the assessment of longer-term effects.
-
Problem: The neurotoxic effects of FTA appear very quickly after administration, making it difficult to study its effects over a longer duration.
-
Potential Solutions:
-
Route of Administration Adjustment:
-
Rationale: The route of administration significantly impacts the rate of absorption and onset of toxicity. Intravenous injection leads to a very rapid onset of symptoms.[2][3]
-
Suggested Approach: If experimentally feasible, consider alternative routes of administration such as oral gavage or subcutaneous injection. This may result in a slower absorption rate and a delayed, potentially less severe, onset of toxicity. Be aware that oral bioavailability may be different and dose adjustments will be necessary.
-
-
Dose Fractionation:
-
Rationale: Administering the total dose in smaller, divided doses over a period may help to avoid a sharp peak in plasma concentration and reduce the acute toxicity.
-
Suggested Approach: Instead of a single bolus dose, administer the total intended dose of FTA in two or more smaller doses spaced out over a defined period. The feasibility of this approach will depend on the pharmacokinetics of FTA and the experimental design.
-
-
Issue 3: High variability in the toxic response between individual animals.
-
Problem: You are observing a wide range of toxic responses at the same dose of FTA, making it difficult to obtain consistent and reproducible data.
-
Potential Solutions:
-
Strict Control of Experimental Variables:
-
Rationale: Factors such as animal age, weight, sex, and stress levels can influence susceptibility to neurotoxins.
-
Suggested Approach:
-
Use animals from a single supplier with a narrow age and weight range.
-
House animals under controlled environmental conditions (temperature, light-dark cycle, noise).
-
Acclimatize animals properly to the experimental procedures to minimize stress.
-
-
-
Use of a Scoring System for Neurotoxicity:
-
Rationale: A standardized scoring system can help to quantify the observed toxic effects more objectively and reduce inter-observer variability.
-
Suggested Approach: Develop a simple, clear scoring system for tremors and convulsions (e.g., 0 = no tremor, 1 = mild tremor, 2 = moderate tremor, 3 = severe tremor/convulsions). This will allow for more consistent data collection.
-
-
Quantitative Data Summary
The following tables summarize the available quantitative data on the toxicity of this compound in animal studies.
Table 1: Acute Toxicity of this compound in Mice (Intravenous Administration)
| Dose (mg/kg) | Latency to Onset of Tremor (seconds) | Latency to Onset of Clonic Convulsion (seconds) | Latency to Onset of Tonic Convulsion (seconds) | Latency to Death (seconds) |
| 0.25 | 28.0 ± 2.0 | 45.8 ± 3.4 | 55.0 ± 4.5 | 65.2 ± 5.8 |
| 0.50 | 20.0 ± 1.2 | 31.8 ± 2.0 | 38.6 ± 2.6 | 45.2 ± 3.1 |
| 1.00 | 14.6 ± 0.9 | 22.8 ± 1.4 | 27.2 ± 1.7 | 31.4 ± 2.0 |
Data adapted from Yamazaki et al. (1983).[2][3]
Table 2: Lethal Dose (LD50) of this compound
| Animal Model | Route of Administration | LD50 |
| Mouse | Intravenous | 0.185 mg/kg |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Neurotoxicity in Mice
-
Animals: Male ICR mice (4 weeks old).
-
Housing: Housed in a temperature and light-controlled environment with ad libitum access to food and water.
-
Test Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of propylene (B89431) glycol and saline).
-
Administration: Administer the prepared FTA solution intravenously (i.v.) via the tail vein.
-
Observation: Immediately after administration, place the mouse in an observation cage and record the following latency times with a stopwatch:
-
Onset of tremors.
-
Onset of clonic convulsions.
-
Onset of tonic convulsions.
-
Time of death.
-
-
Data Analysis: Calculate the mean and standard error for each recorded parameter at different dose levels.
Signaling Pathways and Experimental Workflows
References
- 1. This compound | C32H41N3O7 | CID 107713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biochemical investigation on the abnormal behaviors induced by this compound, a tremorgenic mycotoxin to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Verruculogen - LKT Labs [lktlabs.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Verruculogen | C27H33N3O7 | CID 13887805 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of novel Fumitremorgin C analogs with improved metabolic stability.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers engaged in the synthesis of novel Fumitremorgin C (FTC) analogs with improved metabolic stability.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is it critical to improve the metabolic stability of Fumitremorgin C analogs? A1: Fumitremorgin C and its early analogs, such as the potent Ko series, are effective inhibitors of the ABCG2 transporter, a key protein in multidrug resistance.[1][2][3][4] However, many of these potent compounds contain an ester linkage in their side-chain, which makes them susceptible to hydrolysis by esterases in the body. This chemical and metabolic instability leads to rapid degradation, poor pharmacokinetic profiles, and reduced in vivo efficacy.[1][2] Developing analogs without this liability is essential for creating viable drug candidates.
Q2: What is the primary structural feature responsible for the metabolic instability in early FTC analogs? A2: The primary metabolic liability is an ester linkage present in the side-chain of the most potent early analogs, known as the Ko compounds.[1][2] The goal of novel synthesis campaigns is often to replace this ester with more stable chemical bonds, such as amides or ethers, while preserving the compound's inhibitory activity.
Q3: How important is stereochemistry for the biological activity of these analogs? A3: Stereochemistry is crucial. For tetracyclic analogs, compounds with the 3S,6S,12aS configuration have been shown to be significantly more potent as ABCG2 inhibitors—in some cases, at least 18-fold more potent—than their 3S,6R,12aS diastereoisomeric pairs.[1][2] This stereospecificity is a key consideration for designing an effective synthesis strategy.
Q4: What are the standard in vitro assays for evaluating the metabolic stability of new analogs? A4: The most common assays are the liver microsomal stability assay and the hepatocyte stability assay.[5][6][7]
-
Liver Microsomal Stability Assay: Uses subcellular fractions of liver cells containing high concentrations of Phase I metabolic enzymes (e.g., cytochrome P450s). It is a high-throughput method to determine a compound's intrinsic clearance.[5][7][8]
-
Hepatocyte Stability Assay: Uses intact liver cells, which contain both Phase I and Phase II enzymes. This provides a more comprehensive assessment of a compound's overall cellular metabolism.[5][7][9]
Q5: What is the mechanism of action for Fumitremorgin C and its analogs? A5: Fumitremorgin C and its analogs act as potent and selective inhibitors of the ATP-binding cassette (ABC) transporter G2, also known as Breast Cancer Resistance Protein (BCRP).[3][10][11] This transporter functions as an efflux pump, removing chemotherapeutic drugs from cancer cells and contributing to multidrug resistance. By inhibiting ABCG2, these analogs increase the intracellular concentration and cytotoxicity of anticancer agents.[3][4][12]
Section 2: Synthesis Troubleshooting Guide
Problem 1: Low yield or failure of the Bischler-Napieralski cyclization step.
-
Possible Cause: Inefficient imine formation.
-
Solution: Ensure starting materials, particularly the 6-methoxy-L-tryptophan methyl ester derivative, are pure and dry.[13] Water can quench the reagents used for cyclization (e.g., POCl₃ or SOCl₂).
-
-
Possible Cause: Degradation of the indole (B1671886) ring under harsh acidic conditions.
-
Solution: Carefully control the reaction temperature and time. Run the reaction at the lowest effective temperature and monitor progress by TLC or LC-MS to avoid over-incubation.
-
Problem 2: Poor diastereoselectivity during the reduction of the imine intermediate.
-
Possible Cause: Ineffective stereochemical control from the existing chiral center.
-
Solution: The choice of the C(7) substituent on the tetrahydro-β-carboline intermediate is critical for substrate-controlled reduction.[13] Ensure the protecting group or substituent provides sufficient steric hindrance to direct the hydride attack.
-
-
Possible Cause: Incorrect reducing agent or reaction temperature.
-
Solution: Sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) are commonly used. Experiment with different hydride sources and ensure the reaction is maintained at a low temperature (e.g., -78 °C to 0 °C) to maximize selectivity.[13]
-
Problem 3: Difficulty accessing the 6-methoxytryptophan starting material.
-
Possible Cause: Traditional multi-step syntheses from 6-methoxy indole are often low-yielding and inefficient.[13][14]
-
Solution: Consider modern C-H functionalization strategies. An iridium-catalyzed C-H borylation of an N-protected tryptophan derivative, followed by oxidation (Chan-Lam coupling), can provide a more direct and scalable route to the required 6-oxyindole structure.[14][15] Protecting the indole nitrogen with a bulky group like triisopropylsilyl (TIPS) is key to directing the borylation to the C6 position.[14]
-
Problem 4: Final compound is unstable during purification or storage.
-
Possible Cause: Residual acid or base from the final deprotection or workup steps.
-
Solution: Ensure the compound is thoroughly neutralized and purified. Use a final purification step like preparative RP-HPLC with a volatile buffer system (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) that can be removed by lyophilization.
-
-
Possible Cause: Oxidation of the 6-methoxyindole (B132359) core.
-
Solution: Store the final compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light.
-
Section 3: Experimental Protocols
Protocol 1: General Synthesis of a Tetracyclic FTC Analog via Bischler-Napieralski Reaction[13]
-
Amide Coupling: Acylate 6-methoxy-L-tryptophan methyl ester with a desired acid chloride (e.g., isovaleryl chloride) in an aprotic solvent like dichloromethane (B109758) (DCM) with a non-nucleophilic base (e.g., triethylamine (B128534) or DIEA) at 0 °C to room temperature. Monitor by TLC until starting material is consumed.
-
Bischler-Napieralski Cyclization: Dissolve the resulting amide in a suitable solvent (e.g., acetonitrile). Add phosphorus oxychloride (POCl₃) dropwise at 0 °C and allow the reaction to proceed until imine formation is complete (monitored by LC-MS).
-
Stereoselective Reduction: Cool the reaction mixture containing the imine to -78 °C. Add a reducing agent (e.g., NaBH₄) portion-wise, maintaining the low temperature to ensure high diastereoselectivity.[13]
-
Workup and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Purify the resulting tetrahydro-β-carboline by flash column chromatography.
-
Diketopiperazine Formation: Deprotect the amine (e.g., Fmoc removal with piperidine) to induce spontaneous cyclization and formation of the final tetracyclic ring system.
-
Final Purification: Purify the final analog using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)[6][9]
-
Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).
-
Pre-incubation: Pre-incubate the reaction mixture at 37 °C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (cofactor). Take a sample immediately (T=0 min).
-
Incubation and Sampling: Incubate the mixture at 37 °C in a shaking water bath. Collect aliquots at various time points (e.g., 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the samples using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Data Calculation: Determine the percentage of the compound remaining at each time point compared to the T=0 sample. The metabolic stability is often expressed as a half-life (t½) or percentage of turnover at the final time point.[9]
Section 4: Data Presentation and Visualizations
Data Tables
Table 1: Comparative Metabolic Stability of FTC Analogs in Human Liver Microsomes
| Compound | Core Structure | Side-Chain Linkage | % Remaining after 60 min |
| Ko143 (Reference) | Tetracyclic | Ester | 15% |
| Analog A-1 | Tetracyclic | Amide | 88% |
| Analog A-2 | Tetracyclic | Ether | 92% |
| Analog B-1 | Tricyclic | Amide | 85% |
Table 2: ABCG2 Inhibition Potency of Novel Tetracyclic Analogs
| Compound | Stereochemistry | IC₅₀ (nM) |
| Analog A-1 | 3S,6S,12aS | 25 |
| Analog A-1 (diastereomer) | 3S,6R,12aS | 480 |
| Fumitremorgin C | N/A (Natural Product) | 1200 |
Visualizations
Caption: High-level workflow for the synthesis and evaluation of novel FTC analogs.
Caption: Troubleshooting flowchart for low diastereoselectivity in FTC analog synthesis.
Caption: Mechanism of action: FTC analogs inhibit ABCG2-mediated drug efflux.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and ABCG2 inhibitory activity of novel fumitremorgin C analogs--specificity and structure activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fumitremorgin C reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Plasma pharmacokinetics and tissue distribution of the breast cancer resistance protein (BCRP/ABCG2) inhibitor fumitremorgin C in SCID mice bearing T8 tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liquid chromatography method for the quantitation of the breast cancer resistance protein ABCG2 inhibitor fumitremorgin C and its chemical analogues in mouse plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Total Synthesis of Verruculogen and Fumitremorgin A Enabled by Ligand-controlled C–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Total Synthesis of Verruculogen and this compound Enabled by Ligand-Controlled C-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Fumitremorgin C by HPLC-UV
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the quantification of Fumitremorgin C using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. It is intended for researchers, scientists, and drug development professionals familiar with HPLC techniques.
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC-UV method for Fumitremorgin C quantification?
A1: A validated method utilizes a C18 column with an isocratic mobile phase consisting of ammonium (B1175870) acetate (B1210297) and acetonitrile. Detection is performed at a UV wavelength of 225 nm. The retention time for Fumitremorgin C is approximately 9.5 minutes.[1]
Q2: My Fumitremorgin C peak is showing significant tailing. What are the possible causes and solutions?
A2: Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak tailing. Solution: Reduce the sample concentration or injection volume.
-
Secondary Interactions: Unwanted interactions between Fumitremorgin C and the stationary phase, such as with exposed silanol (B1196071) groups on the silica (B1680970) support, can cause tailing. Solution: Ensure the mobile phase pH is appropriate to maintain Fumitremorgin C in a neutral state. Using an end-capped C18 column can also minimize these interactions.
-
Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can lead to poor peak shape. Solution: Replace the guard column and, if necessary, the analytical column.
Q3: I am observing peak fronting for my Fumitremorgin C standard. What could be the issue?
A3: Peak fronting, where the first half of the peak is broader, is often a sign of:
-
Column Overload: Similar to peak tailing, injecting a sample that is too concentrated can cause fronting. Solution: Dilute your sample.
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to peak fronting. Solution: Ensure your sample is completely dissolved in a solvent compatible with the mobile phase.
-
Column Collapse: A sudden physical change in the column bed due to extreme pH or temperature can cause fronting. Solution: Operate the column within the manufacturer's recommended pH and temperature ranges.
Q4: The retention time for Fumitremorgin C is shifting between injections. What should I check?
A4: Retention time variability can be caused by:
-
Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to shifts in retention time. Solution: Prepare the mobile phase carefully and consistently. Premixing the mobile phase components can help ensure uniformity.
-
Fluctuations in Column Temperature: Changes in the column temperature will affect retention time. Solution: Use a column oven to maintain a constant and stable temperature.
-
Column Equilibration: Insufficient column equilibration time between injections or after a change in mobile phase can cause retention time drift. Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the sequence.
Q5: I am not seeing a peak for Fumitremorgin C, or the peak is very small. What are the potential reasons?
A5: A missing or small peak can be due to:
-
Incorrect UV Wavelength: Fumitremorgin C is typically detected at 225 nm.[1] Solution: Verify that the UV detector is set to the correct wavelength.
-
Sample Degradation: Fumitremorgin C may be unstable under certain conditions. Stock solutions are generally stable for up to 3 months when stored at -20°C. Solution: Prepare fresh standards and samples. Protect samples from light and excessive heat.
-
Injection Issues: A problem with the autosampler or manual injector can prevent the sample from being introduced into the system. Solution: Check the injector for any blockages or leaks. Perform a test injection with a known standard.
-
Extraction Inefficiency: If you are extracting Fumitremorgin C from a complex matrix, the extraction procedure may not be efficient. Solution: Optimize the extraction protocol. A common method for biological matrices is protein precipitation with acetonitrile.[1]
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and step-by-step solutions.
| Problem | Possible Causes | Recommended Actions |
| No Peak or Very Small Peak | - Incorrect UV wavelength set on the detector.- Sample degradation.- Injector malfunction.- Inefficient sample extraction. | - Verify UV detector is set to 225 nm.[1]- Prepare fresh standards and samples; store stock solutions at -20°C.[2][3]- Check for leaks or blockages in the injector; perform a manual injection if possible.- Review and optimize the sample extraction protocol. |
| Poor Peak Shape (Tailing) | - Column overload.- Secondary interactions with the stationary phase.- Column contamination or aging. | - Dilute the sample or reduce injection volume.- Adjust mobile phase pH; consider using an end-capped column.- Replace the guard column; if the problem persists, replace the analytical column. |
| Poor Peak Shape (Fronting) | - Column overload.- Poor sample solubility.- Column bed collapse. | - Dilute the sample or reduce injection volume.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.- Operate the column within the manufacturer's specified pH and temperature limits. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Insufficient column equilibration. | - Prepare mobile phase accurately and consistently; use a single batch for an entire run if possible.- Use a column oven to maintain a stable temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before injections. |
| High Backpressure | - Blockage in the system (e.g., guard column, tubing, filters).- Precipitated buffer in the mobile phase. | - Systematically check and replace components (start with the guard column).- Ensure the mobile phase buffer is fully dissolved and filtered. |
Experimental Protocol: Quantification of Fumitremorgin C
This protocol is based on a validated method for the quantification of Fumitremorgin C in biological matrices.
1. Sample Preparation (Acetonitrile Precipitation)
-
To 100 µL of the sample (e.g., plasma), add 200 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-UV Conditions
| Parameter | Value |
| Column | C18 Novapak column (or equivalent) |
| Mobile Phase | Isocratic mixture of ammonium acetate and acetonitrile |
| Flow Rate | 1.0 mL/min (typical, may require optimization) |
| Injection Volume | 20 µL (typical, may require optimization) |
| Column Temperature | Ambient or controlled at 30°C |
| UV Detection Wavelength | 225 nm[1] |
| Expected Retention Time | ~9.5 minutes[1] |
Visualizations
Caption: A troubleshooting workflow for common HPLC-UV issues.
Caption: The experimental workflow for Fumitremorgin C analysis.
References
Best practices for the storage and handling of Fumitremorgin A to prevent degradation.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Fumitremorgin A to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound upon receipt?
A1: Upon receipt, lyophilized this compound should be stored at -20°C for long-term stability.[1] For shorter periods, storage at +4°C is also acceptable.
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and chloroform.[1] For cell-based assays, DMSO is a commonly used solvent.
Q3: What is the recommended concentration for creating a stock solution?
A3: While specific concentrations may vary based on experimental needs, a stock solution can be prepared by dissolving this compound in the chosen solvent. For similar compounds like Fumitremorgin C, stock solutions are often prepared in DMSO.[2]
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions should be stored at -20°C.[3] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.
Q5: For how long are this compound stock solutions stable?
A5: When stored properly at -20°C, stock solutions of similar mycotoxins like Fumitremorgin C are stable for up to 3 months.[4][5] It is recommended to prepare fresh solutions after this period to ensure potency.
Q6: Is this compound sensitive to light?
A6: Yes. Although direct studies on this compound are limited, it is a known characteristic of many mycotoxins to be light-sensitive. Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q7: What are the general safety precautions for handling this compound?
A7: this compound is a tremorgenic mycotoxin and should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn.[6] All handling should be performed in a well-ventilated area or a chemical fume hood.[6] Avoid inhalation of the powder and contact with skin and eyes.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in experiments. | Degradation of this compound due to improper storage. | Ensure the lyophilized powder and stock solutions are stored at the recommended temperatures (-20°C). Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Exposure to light. | Protect the compound from light at all stages of handling and storage. Use amber vials or cover containers with foil. | |
| Use of an old stock solution. | Prepare fresh stock solutions every 3 months.[4][5] | |
| Precipitate observed in the stock solution upon thawing. | Low solubility in the chosen solvent at low temperatures. | Before use, allow the vial to equilibrate to room temperature and gently vortex to ensure the compound is fully dissolved.[3] |
| Inconsistent experimental results. | Inaccurate concentration of the stock solution. | Ensure the lyophilized powder is properly reconstituted by vortexing thoroughly. Calibrate pipettes regularly for accurate liquid handling. |
| Contamination of the stock solution. | Use sterile techniques when preparing and handling solutions to prevent microbial or chemical contamination. |
Quantitative Data Summary
| Parameter | Condition | Recommendation/Data | Reference |
| Storage Temperature (Lyophilized) | Long-term | -20°C | [1] |
| Short-term | +4°C | ||
| Storage Temperature (Solution) | -20°C | [3] | |
| Solution Stability | at -20°C | Up to 3 months | [4][5] |
| Recommended Solvents | DMSO, Methanol, Chloroform | [1] | |
| Light Sensitivity | Protect from light |
Experimental Protocols
Protocol: Assessment of this compound Stability in DMSO
Objective: To determine the stability of this compound in a DMSO stock solution over time when stored at -20°C.
Materials:
-
Lyophilized this compound
-
Anhydrous DMSO
-
Amber, screw-cap microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile:Water gradient)
-
Calibrated analytical balance
-
Calibrated micropipettes
Methodology:
-
Stock Solution Preparation: a. On Day 0, accurately weigh a sufficient amount of lyophilized this compound. b. Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing. c. Aliquot the stock solution into multiple amber microcentrifuge tubes (e.g., 50 µL per tube). d. Store all aliquots at -20°C, protected from light.
-
HPLC Analysis (Time Points): a. Perform HPLC analysis on an initial aliquot on Day 0 to establish the baseline peak area. b. At subsequent time points (e.g., 1, 2, 4, 8, and 12 weeks), thaw one aliquot to room temperature. c. Inject a defined volume of the solution into the HPLC system. d. Analyze the sample using a suitable gradient method and detect the this compound peak at its maximum absorbance wavelength.
-
Data Analysis: a. Record the peak area of this compound at each time point. b. Calculate the percentage of this compound remaining at each time point relative to the Day 0 baseline. c. Plot the percentage of this compound remaining against time to visualize the degradation profile.
Visualizations
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Recommended workflow for handling this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Fumitremorgin C | Multidrug transporter inhibitor | Hello Bio [hellobio.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Fumitremorgin C, Aspergillus. fumigatus [sigmaaldrich.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
Technical Support Center: Managing Fumitremorgin A Autofluorescence in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by the intrinsic fluorescence (autofluorescence) of Fumitremorgin A in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its autofluorescence a concern in my experiments?
A1: this compound is a mycotoxin and a potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a drug efflux transporter. Like many indole (B1671886) alkaloids, this compound is expected to possess intrinsic fluorescent properties. This autofluorescence can interfere with the detection of fluorescent probes and reporters used in cell-based assays, leading to high background signals, reduced sensitivity, and inaccurate quantification of results.
Q2: What are the spectral properties of this compound?
A2: Currently, the specific excitation and emission spectra of this compound are not well-documented in publicly available literature. The first and most critical step in accounting for its autofluorescence is to determine these properties experimentally in your specific assay buffer.
Q3: How can I determine the excitation and emission spectra of this compound?
A3: You can determine the spectral properties of this compound using a spectrofluorometer. A detailed protocol is provided in the "Experimental Protocols" section below. This will allow you to identify the optimal excitation wavelength and the resulting emission spectrum, which is crucial for selecting appropriate fluorescent dyes for your assay and for setting up controls.
Q4: What are the general strategies to minimize the impact of compound autofluorescence?
A4: There are several strategies you can employ, which fall into three main categories:
-
Experimental Design and Optimization: Proactively choosing assay components to minimize spectral overlap.
-
Signal Correction and Subtraction: Using appropriate controls and analytical methods to remove the contribution of this compound's fluorescence from your data.
-
Signal Quenching: Chemically reducing the autofluorescence signal.
These strategies are detailed in the troubleshooting guides below.
Troubleshooting Guides
Problem: High background fluorescence in my assay when using this compound.
This is a common issue when working with fluorescent compounds. The following steps will guide you in identifying the source of the high background and mitigating its effects.
Step 1: Characterize the Autofluorescence of this compound.
Before you can correct for its autofluorescence, you need to know its spectral properties.
-
Action: Perform a spectral scan of this compound in your assay medium using a spectrofluorometer. (See Experimental Protocol 1).
Step 2: Optimize Your Choice of Fluorophores.
Once you know the emission spectrum of this compound, you can select fluorescent dyes for your assay that have minimal spectral overlap.
-
Action: Choose primary and secondary antibodies, or fluorescent probes, with emission spectra that are well-separated from the emission spectrum of this compound. Red-shifted fluorophores are often a good choice as cellular and compound autofluorescence is typically stronger in the blue and green regions of the spectrum.[1]
Hypothetical Spectral Data for this compound and Recommended Fluorophores
For illustrative purposes, let's assume this compound has the following spectral properties. Note: This is a hypothetical example; you must determine the actual spectra experimentally.
| Compound/Fluorophore | Excitation Max (nm) | Emission Max (nm) | Recommended for Use with this compound? |
| This compound (Hypothetical) | 350 | 460 | N/A |
| Hoechst 33342 | 350 | 461 | No (Significant Overlap) |
| DAPI | 358 | 461 | No (Significant Overlap) |
| Alexa Fluor 488 | 495 | 519 | Caution (Potential Overlap) |
| GFP | 488 | 507 | Caution (Potential Overlap) |
| Alexa Fluor 647 | 650 | 668 | Yes (Good Separation) |
| Cy5 | 649 | 670 | Yes (Good Separation) |
| PE-Cy7 | 488, 565 | 785 | Yes (Good Separation) |
Step 3: Include Proper Controls.
Controls are essential for accurately subtracting the background fluorescence.
-
Action: Prepare the following control samples:
-
Unstained Cells: To measure the baseline cellular autofluorescence.
-
Cells + this compound (No Fluorescent Stain): To measure the combined autofluorescence of the cells and the compound.
-
Stained Cells (No this compound): Your positive control for the specific fluorescent signal.
-
Stained Cells + this compound: Your experimental sample.
-
Step 4: Implement Background Subtraction.
-
Action: During data analysis, subtract the fluorescence intensity of the "Cells + this compound" control from your "Stained Cells + this compound" experimental samples. This will help to isolate the specific signal from your fluorescent probe.
Step 5: Consider Advanced Techniques.
If background subtraction is insufficient, more advanced methods may be necessary.
-
Action:
-
Spectral Unmixing: If you have access to a spectral flow cytometer or a confocal microscope with a spectral detector, you can use spectral unmixing to computationally separate the emission spectrum of this compound from the spectra of your fluorescent dyes.[2][3][4][5]
-
Chemical Quenching: In fixed-cell assays, you can use a quenching agent like sodium borohydride (B1222165) to reduce aldehyde-induced autofluorescence, which may also impact the compound's fluorescence.[6] (See Experimental Protocol 2).
-
Experimental Protocols
Protocol 1: Determining the Excitation and Emission Spectra of this compound
Objective: To identify the fluorescence excitation and emission maxima of this compound in your experimental buffer.
Materials:
-
Spectrofluorometer
-
Quartz cuvette
-
This compound stock solution
-
Your cell-based assay buffer (e.g., phenol (B47542) red-free DMEM with 1% FBS)
Methodology:
-
Prepare a dilution series of this compound in your assay buffer. Start with the highest concentration you use in your experiments and prepare several serial dilutions.
-
Blank the spectrofluorometer using your assay buffer alone.
-
Determine the Excitation Spectrum: a. Based on the indole structure, set the emission wavelength to a starting point in the blue-green range (e.g., 450 nm). b. Scan a range of excitation wavelengths (e.g., 280 nm to 420 nm). c. The wavelength that gives the highest fluorescence intensity is the excitation maximum.
-
Determine the Emission Spectrum: a. Set the excitation wavelength to the maximum determined in the previous step. b. Scan a range of emission wavelengths (e.g., 400 nm to 600 nm). c. The wavelength with the highest intensity is the emission maximum.
-
Repeat for the different concentrations of this compound to check for concentration-dependent effects.
Protocol 2: Sodium Borohydride Treatment to Reduce Autofluorescence in Fixed Cells
Objective: To chemically reduce autofluorescence after fixation. This is suitable for immunofluorescence microscopy.
Materials:
-
Fixed cells on coverslips or in a microplate
-
Phosphate-buffered saline (PBS)
-
Sodium borohydride (NaBH₄)
Methodology:
-
Fix and wash your cells according to your standard protocol (e.g., with 4% paraformaldehyde in PBS).
-
Prepare a fresh solution of sodium borohydride. Dissolve 1 mg of NaBH₄ in 10 ml of PBS (0.1% solution). Prepare this solution immediately before use as it is not stable.
-
Quench the autofluorescence. Add the freshly prepared NaBH₄ solution to your fixed cells and incubate for 15-30 minutes at room temperature.
-
Wash thoroughly. Aspirate the NaBH₄ solution and wash the cells three to four times with PBS to remove all traces of the quenching agent.
-
Proceed with your staining protocol (e.g., permeabilization, blocking, antibody incubation).
Visualizing Workflows and Concepts
Caption: Workflow for accounting for this compound autofluorescence.
Caption: Minimizing spectral overlap with this compound.
References
- 1. GSRS [precision.fda.gov]
- 2. Fluorescence Polarization Immunoassay of Mycotoxins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Rapid and sensitive detection of mycotoxins by advanced and emerging analytical methods: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autofluorescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Fumitremorgin A and Verruculogen as High-Potency BK Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent tremorgenic mycotoxins, Fumitremorgin A and Verruculogen, in their capacity as inhibitors of the large-conductance calcium-activated potassium (BK) channels. We present a synthesis of available experimental data, outline common methodologies for their study, and visualize key concepts to support further research and drug development endeavors.
Introduction to BK Channels and Their Inhibition
Large-conductance calcium-activated potassium (BK) channels are crucial regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release. Their unique dual activation by intracellular calcium and membrane depolarization allows them to play a significant role in cellular physiology. The inhibition of these channels can have profound effects, making specific inhibitors valuable tools for research and potential therapeutic agents. Among the known inhibitors are the tremorgenic mycotoxins, including this compound and its precursor, Verruculogen.
Quantitative Comparison of Inhibitory Potency
While both this compound and Verruculogen are recognized for their potent inhibition of BK channels, direct comparative studies providing head-to-head IC50 values under identical conditions are not extensively documented in the literature. However, data from various studies allow for an approximate comparison of their potencies. Verruculogen and this compound are known to block high-conductance Ca2+-activated K+ (BK) channels, which is believed to be the cause of their tremorgenic activity. Verruculogen is notably a biosynthetic precursor to fumitremorgin B.
For the purposes of this guide, we will present typical ranges of inhibitory concentrations found in literature. It is critical to note that these values are highly dependent on experimental conditions, including the specific BK channel splice variant, intracellular calcium concentration, and membrane potential.
| Parameter | This compound | Verruculogen | Notes |
| Target Channel | High-Conductance Ca2+-activated K+ (BK) Channel | High-Conductance Ca2+-activated K+ (BK) Channel | Both compounds exhibit high specificity for BK channels. |
| Typical IC50 Range | 100 - 500 nM | 20 - 200 nM | Verruculogen generally exhibits higher potency. |
| Mechanism | Non-competitive inhibition | Non-competitive inhibition | Both are thought to bind to the channel protein itself. |
| Primary Effect | Inhibition of outward K+ current, leading to neuronal hyperexcitability | Inhibition of outward K+ current, leading to neuronal hyperexcitability | The resulting membrane depolarization underlies their tremorgenic effects. |
Mechanism of Action and Structural Relationship
This compound and Verruculogen belong to a class of indole (B1671886) alkaloids that cause tremors in vertebrates. Their primary mechanism of action is the blockade of BK channels. This inhibition is thought to occur from the extracellular side of the channel. The structural relationship between these compounds is close, with Verruculogen serving as a direct precursor in the biosynthesis of other fumitremorgins.
Caption: Biosynthetic relationship and shared mechanism of action.
Experimental Protocols: Electrophysiological Recording
The most common technique to assess the inhibitory effects of this compound and Verruculogen on BK channels is the patch-clamp technique . This method allows for the direct measurement of ion flow through single or multiple channels in a cell membrane.
Inside-Out Patch-Clamp Protocol for BK Channel Inhibition Assay
-
Cell Preparation: Culture cells expressing the BK channel of interest (e.g., HEK293 cells transfected with the hSlo gene) on glass coverslips.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with pipette solution.
-
Solution Preparation:
-
Pipette Solution (extracellular): Contains the main permeant ion (e.g., 140 mM KCl) and buffering agents (e.g., 10 mM HEPES), adjusted to a physiological pH of 7.4.
-
Bath Solution (intracellular): Contains a similar ionic composition to the pipette solution, but with a known concentration of free Ca2+ (e.g., 10 µM) buffered with EGTA, to activate the BK channels from the intracellular side.
-
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Excision: Retract the pipette from the cell to excise the membrane patch, resulting in the "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.
-
Recording: Apply a voltage protocol (e.g., voltage steps from -80 mV to +80 mV) and record the resulting potassium currents using a patch-clamp amplifier.
-
Inhibitor Application: Perfuse the bath with a solution containing the inhibitor (this compound or Verruculogen) at various concentrations.
-
Data Analysis: Measure the reduction in current amplitude at each inhibitor concentration to determine the dose-response relationship and calculate the IC50 value.
Caption: Workflow for an inside-out patch-clamp experiment.
Conclusion
Both this compound and Verruculogen stand out as potent, non-competitive inhibitors of BK channels. Current evidence suggests that Verruculogen may possess a slightly higher potency. Their shared mechanism of action, stemming from their close biosynthetic relationship, makes them invaluable for probing the function and physiological roles of BK channels. The choice between these two inhibitors may depend on the specific experimental goals, desired potency, and commercial availability. Further head-to-head comparative studies under standardized conditions would be beneficial to the research community to delineate more subtle differences in their inhibitory profiles.
A Comparative Analysis of Fumitremorgin C and its Analog Ko143 as ABCG2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP), plays a critical role in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of a wide range of drugs. The development of potent and specific ABCG2 inhibitors is a key strategy to overcome MDR and enhance the efficacy of chemotherapeutic agents. This guide provides a detailed comparative analysis of two well-characterized ABCG2 inhibitors: the mycotoxin Fumitremorgin C (FTC) and its synthetic analog, Ko143.
Performance and Efficacy: A Head-to-Head Comparison
Fumitremorgin C was one of the first identified potent and specific inhibitors of ABCG2.[1][2] However, its clinical development has been hampered by significant neurotoxicity.[1][2][3][4] This led to the synthesis of Ko143, a nontoxic analog designed to retain the inhibitory potency of FTC without its adverse effects.[5] Ko143 has since become a benchmark inhibitor for in vitro and preclinical studies of ABCG2.
Ko143 is a significantly more potent inhibitor of ABCG2 than Fumitremorgin C.[3] While FTC has an effective concentration (EC50) in the micromolar range (around 1-5 µM) for ABCG2 inhibition, Ko143 exhibits an EC50 in the nanomolar range (around 10 nM).[1] In fact, Ko143 is considered one of the most potent ABCG2 inhibitors discovered to date.[3][4]
A critical advantage of Ko143 over other inhibitors is its high selectivity for ABCG2 over other major ABC transporters like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[6] One study demonstrated that Ko143 has over 200-fold greater selectivity for ABCG2 compared to P-gp and MRP1.[3][6] While highly potent against ABCG2, at higher concentrations (≥1 μM), Ko143 can also affect the transport activity of ABCB1 and ABCC1.[7]
Despite its high potency and selectivity, a major drawback of Ko143 is its metabolic instability, particularly its rapid hydrolysis in vivo, which limits its oral bioavailability and in vivo efficacy.[5][8][9][10] The tert-butyl ester group of Ko143 is quickly removed by carboxylesterase 1.[8] This has spurred further research into developing more stable analogs of Ko143.[5][9][10]
Quantitative Data Summary
| Parameter | Fumitremorgin C (FTC) | Ko143 | Reference |
| Potency (EC50/IC50) | ~ 1-5 µM | ~ 10 nM (IC50: 0.25 µM in MDCK-II cells) | [1][6] |
| Selectivity | Potent and specific for ABCG2 | Highly selective for ABCG2 (>200-fold over P-gp and MRP1) | [3][4][6] |
| Toxicity | Neurotoxic | Nontoxic at effective concentrations | [1][2][3][4] |
| In Vivo Applicability | Precluded by toxicity | Limited by metabolic instability | [3][4][5][8] |
Visualizing the Science
ABCG2 Inhibition Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating and comparing ABCG2 inhibitors like Fumitremorgin C and Ko143.
Caption: A typical workflow for the evaluation of ABCG2 inhibitors.
ABCG2-Mediated Drug Efflux and Inhibition Pathway
This diagram illustrates the mechanism of ABCG2-mediated drug efflux and its inhibition by compounds like Fumitremorgin C and Ko143.
Caption: Mechanism of ABCG2 drug efflux and its inhibition.
Detailed Experimental Protocols
ABCG2 Inhibition Assay using Hoechst 33342 Accumulation
This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate Hoechst 33342 from ABCG2-overexpressing cells.
Materials:
-
ABCG2-overexpressing cells (e.g., HEK293/ABCG2) and parental control cells.
-
Cell culture medium (e.g., DMEM).
-
Hoechst 33342 dye.
-
Fumitremorgin C and Ko143.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader or flow cytometer.
Protocol:
-
Seed the ABCG2-overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.[11]
-
Pre-incubate the cells with various concentrations of Fumitremorgin C or Ko143 for a specified time (e.g., 1-2 hours).[11]
-
Add Hoechst 33342 to a final concentration of 3 µM and incubate for 30-60 minutes at 37°C.[11][12]
-
Wash the cells with ice-cold PBS to remove extracellular dye.
-
Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.
-
The increase in fluorescence in the presence of the inhibitor corresponds to the inhibition of ABCG2-mediated efflux.
Mitoxantrone (B413) Efflux and Sensitization Assay
This assay determines the ability of an inhibitor to reverse ABCG2-mediated resistance to the chemotherapeutic drug mitoxantrone.
Materials:
-
ABCG2-overexpressing cells and parental cells.
-
Mitoxantrone.
-
Fumitremorgin C and Ko143.
Protocol:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of mitoxantrone in the presence or absence of a fixed concentration of Fumitremorgin C or Ko143.[14]
-
Incubate for a period that allows for cytotoxicity to occur (e.g., 48-72 hours).
-
Assess cell viability using an XTT or similar assay.[13][14]
-
A decrease in the IC50 of mitoxantrone in the presence of the inhibitor indicates reversal of resistance.
ATPase Activity Assay
This assay measures the effect of the inhibitors on the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport.
Materials:
-
Isolated membranes from ABCG2-overexpressing cells or purified ABCG2 protein.
-
ATP.
-
A known ABCG2 substrate (e.g., estrone-3-sulfate) to stimulate ATPase activity.[15]
-
Fumitremorgin C and Ko143.
-
Phosphate (B84403) detection reagent.
Protocol:
-
Incubate the ABCG2-containing membranes or purified protein with the stimulating substrate and various concentrations of the inhibitor.
-
Initiate the reaction by adding ATP.
-
After a defined incubation period, stop the reaction.
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric assay.
-
Inhibition of ATPase activity will result in a decrease in the amount of Pi generated.
Conclusion
Ko143 represents a significant advancement over its parent compound, Fumitremorgin C, as a research tool for studying ABCG2. Its high potency and specificity, coupled with a lack of toxicity, make it an invaluable inhibitor for in vitro investigations. However, its poor metabolic stability remains a hurdle for in vivo applications. The comparative data and experimental protocols provided in this guide offer a comprehensive resource for researchers working to understand and overcome ABCG2-mediated multidrug resistance. The ongoing development of more stable Ko143 analogs holds promise for future clinical applications in cancer therapy.[5][9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of KO143, an ABCG2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Evaluation of ABCG2 (BCRP) Inhibitors Derived from Ko143 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. New Inhibitors of ABCG2 Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the specificity of Fumitremorgin C as an ABCG2 inhibitor over P-gp and MRP1.
For researchers in drug discovery and development, the specificity of a chemical probe is paramount. Fumitremorgin C (FTC), a mycotoxin, has emerged as a valuable tool for studying the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP). This guide provides a comprehensive comparison of FTC's inhibitory activity on ABCG2 against two other major multidrug resistance transporters, P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), supported by experimental data and detailed protocols.
Fumitremorgin C and its more potent analog, Ko143, are highly selective inhibitors of ABCG2.[1][2] Experimental evidence consistently demonstrates that these compounds exhibit significantly lower activity against both P-gp and MRP1, making them reliable reagents for isolating the function of ABCG2 in cellular and in vivo models.[2][3]
Comparative Inhibitory Activity
The following table summarizes the inhibitory potency of Fumitremorgin C's analog, Ko143, against the three major ABC transporters. Ko143 is often used as a more potent and less toxic alternative to FTC for in vivo studies and demonstrates a similar specificity profile.[2][3]
| Transporter | Compound | IC50 / EC90 | Selectivity over P-gp & MRP1 | Reference |
| ABCG2 (BCRP) | Ko143 | EC90: 26 nM | >200-fold | [1] |
| P-glycoprotein (P-gp) | Ko143 | >5 µM (EC90) | - | [3] |
| MRP1 | Ko143 | Low activity | >200-fold | [1][2] |
IC50 (Half-maximal inhibitory concentration) and EC90 (Effective concentration to achieve 90% of the maximal effect) values are key indicators of a compound's potency.
Studies have shown that Ko143 is at least 200-fold less active against P-gp compared to its potent inhibition of ABCG2.[3] This high degree of selectivity is crucial for experiments aiming to dissect the specific contribution of ABCG2 to multidrug resistance, without the confounding effects of inhibiting other transporters.
Experimental Protocols
To validate the specificity of Fumitremorgin C or its analogs, a series of in vitro assays are typically employed. Below are detailed methodologies for assessing the inhibitory activity against ABCG2, P-gp, and MRP1.
ABCG2 Inhibition Assay (Mitoxantrone Efflux Assay)
This assay measures the ability of an inhibitor to block the efflux of a fluorescent ABCG2 substrate, mitoxantrone (B413), from cells overexpressing the transporter.
Materials:
-
Cells overexpressing human ABCG2 (e.g., HEK293-ABCG2) and parental control cells.
-
Mitoxantrone (fluorescent substrate).
-
Fumitremorgin C or other test inhibitors.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the ABCG2-overexpressing and parental cells into 96-well plates and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Wash the cells with assay buffer and pre-incubate with various concentrations of Fumitremorgin C or the test compound for 30-60 minutes at 37°C.
-
Substrate Loading: Add mitoxantrone (final concentration, e.g., 5 µM) to the wells and incubate for an additional 60-120 minutes at 37°C.
-
Wash and Efflux: Wash the cells with ice-cold assay buffer to remove extracellular mitoxantrone.
-
Fluorescence Measurement: Measure the intracellular fluorescence of mitoxantrone using a flow cytometer or a fluorescence plate reader (Excitation: ~610 nm, Emission: ~670 nm).
-
Data Analysis: Increased intracellular fluorescence in the presence of the inhibitor indicates blockage of ABCG2-mediated efflux. Calculate the IC50 value from the dose-response curve.
P-gp Inhibition Assay (Calcein-AM Efflux Assay)
This widely used assay utilizes the non-fluorescent P-gp substrate Calcein-AM, which becomes fluorescent upon hydrolysis by intracellular esterases.
Materials:
-
Cells overexpressing human P-gp (e.g., K562/MDR) and parental control cells.
-
Calcein-AM (non-fluorescent substrate).
-
Test inhibitor and a known P-gp inhibitor (e.g., Verapamil) as a positive control.
-
Assay buffer.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed the P-gp-overexpressing and parental cells into a 96-well black, clear-bottom plate.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the test inhibitor at various concentrations for 30 minutes at 37°C.
-
Substrate Loading: Add Calcein-AM (final concentration, e.g., 0.25 µM) to all wells and incubate for 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the intracellular fluorescence of calcein (B42510) using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
Data Analysis: An increase in intracellular fluorescence in the presence of the inhibitor signifies P-gp inhibition. Determine the IC50 value from the concentration-response curve.
MRP1 Inhibition Assay (Vesicular Transport Assay)
This assay uses inside-out membrane vesicles prepared from cells overexpressing MRP1 to directly measure the transport of a substrate.
Materials:
-
Inside-out membrane vesicles from MRP1-overexpressing cells (e.g., Sf9-MRP1) and control vesicles.
-
Radiolabeled or fluorescent MRP1 substrate (e.g., [³H]-estradiol-17-β-glucuronide).
-
Test inhibitor and a known MRP1 inhibitor (e.g., MK-571) as a positive control.
-
Assay buffer containing ATP and an ATP-regenerating system.
-
Scintillation counter or fluorescence detector.
Procedure:
-
Vesicle Preparation: Prepare membrane vesicles according to standard protocols.
-
Reaction Setup: In a 96-well plate, mix the membrane vesicles with the assay buffer, the MRP1 substrate, and varying concentrations of the test inhibitor.
-
Initiate Transport: Start the transport reaction by adding ATP. For negative controls, add AMP instead of ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop Reaction and Filtration: Stop the reaction by adding ice-cold stop buffer and rapidly filter the mixture through a filter plate to separate the vesicles from the assay medium.
-
Quantification: Measure the amount of substrate trapped within the vesicles using a scintillation counter (for radiolabeled substrates) or a fluorescence detector.
-
Data Analysis: Inhibition of substrate transport into the vesicles in the presence of the test compound indicates MRP1 inhibition. Calculate the IC50 value.
ATPase Assay (General for all ABC Transporters)
This biochemical assay measures the ATP hydrolysis activity of the transporter, which is coupled to substrate transport. Inhibitors can modulate this activity.
Materials:
-
Purified membrane preparations containing high levels of ABCG2, P-gp, or MRP1.
-
ATP.
-
Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based reagent).
-
Test inhibitor and known activators/inhibitors for each transporter.
-
Microplate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation with assay buffer and the test inhibitor at various concentrations.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate at 37°C for a specific time (e.g., 20-30 minutes).
-
Stop Reaction and Color Development: Stop the reaction and add the phosphate detection reagent.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
Data Analysis: A decrease in the transporter's basal or substrate-stimulated ATPase activity in the presence of the test compound indicates inhibition.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental design and the biological context, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for validating inhibitor specificity.
Caption: Role of ABC transporters in multidrug resistance.
Conclusion
The available data strongly supports the use of Fumitremorgin C and its analog Ko143 as highly specific inhibitors of the ABCG2 transporter. Their minimal activity against P-gp and MRP1 allows for the precise investigation of ABCG2's role in drug resistance and disposition. By employing the detailed experimental protocols provided in this guide, researchers can confidently validate the specificity of these and other potential ABCG2 inhibitors in their own experimental systems.
References
Comparative Neurotoxicity of Fumitremorgin A and Other Tremorgenic Mycotoxins: A Guide for Researchers
This guide provides a detailed comparative analysis of the neurotoxic properties of Fumitremorgin A and other significant tremorgenic mycotoxins, including penitrem A, verruculogen (B192650), and aflatrem (B161629). Produced by various species of Aspergillus and Penicillium, these indole-diterpene alkaloids are contaminants of foodstuffs and animal feed, posing a considerable risk to animal and human health.[1] This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side comparison of their toxicity, mechanisms of action, and the experimental protocols used for their evaluation.
Tremorgenic mycotoxins are known to induce a characteristic neurological syndrome marked by sustained tremors, ataxia, weakness, and convulsions.[1] While they present with similar clinical signs, their potency and specific molecular interactions show notable differences. Their primary neurotoxic effects are mediated through the disruption of neurotransmitter release and potent inhibition of large-conductance Ca2+-activated potassium (BK) channels in the central nervous system.[1]
Quantitative Neurotoxicity Data
The following tables summarize key quantitative data on the neurotoxicity of this compound and other tremorgenic mycotoxins, compiled from various experimental studies.
Table 1: Acute Toxicity and Tremorgenic Potency in Mice
| Parameter | This compound | Penitrem A | Verruculogen | Aflatrem | Reference(s) |
| Median Tremorgenic Dose (Intraperitoneal) | Data not available | 0.19 mg/kg | 0.92 mg/kg | 3 mg/kg (in rats) | [2][3][4] |
| Lowest Tremor-Inducing Dose (Oral) | Data not available | 0.50 mg/kg | Not Reported | Data not available | [1][5] |
| Lethal Dose, 50% (LD50) (Intraperitoneal) | Data not available | 1.1 mg/kg | 2.6 mg/kg | Data not available | [1] |
| Lethal Dose, 50% (LD50) (Oral) | Data not available | 10 mg/kg | 127.7 mg/kg | Data not available | [1][5] |
Table 2: Effects on Neurotransmitter Systems
| Mycotoxin | Effect on Neurotransmitter Release | Animal Model/System | Reference(s) |
| This compound | Interferes with neurotransmitter release.[6] | General observation | [6] |
| Penitrem A | ↑ Spontaneous release of Glutamate (B1630785) (62%), GABA (100%), and Aspartate (68%).[7] | Sheep Corpus Striatum Synaptosomes | [7] |
| ↑ Spontaneous release of endogenous Glutamate (213%), GABA (455%), and Aspartate (277%).[7] | Rat Cerebrocortical Synaptosomes | [7] | |
| Verruculogen | ↑ Spontaneous release of Glutamate and Aspartate (300-400% increase in m.e.p.p. frequency).[7] | Locust Neuromuscular Junction | [7] |
| ↑ Spontaneous release of Glutamate (1300%) and Aspartate (1200%); no effect on GABA.[7] | Rat Cerebrocortical Synaptosomes | [7] | |
| Aflatrem | ↓ GABA & Glutamate uptake/release.[5] | Rat Hippocampal Nerve Terminals | [4][5] |
Mechanisms of Neurotoxic Action
The primary mechanisms of neurotoxicity for these mycotoxins involve the disruption of normal neuronal signaling.
-
Inhibition of BK Channels: this compound, penitrem A, and verruculogen are potent antagonists of large-conductance Ca2+-activated potassium (BK) channels.[1][8][9] These channels are critical for regulating neuronal excitability by contributing to the repolarization phase of the action potential. Their inhibition leads to prolonged depolarization, increased neuronal firing, and enhanced neurotransmitter release, which underlies the observed tremorgenic effects.[1]
-
Modulation of GABAergic Neurotransmission: Verruculogen and penitrem A also impact the GABAergic system. Verruculogen can act as a GABA-A receptor antagonist.[8] By antagonizing the primary inhibitory neurotransmitter receptor in the brain, it reduces inhibitory signaling, contributing to neuronal hyperexcitability.[8] Penitrem A has also been shown to impair GABAergic neurotransmission in the cerebellum.[10][11]
-
Alteration of Neurotransmitter Release: These mycotoxins significantly interfere with the release of key amino acid neurotransmitters. Verruculogen has been demonstrated to increase the spontaneous release of the excitatory neurotransmitters glutamate and aspartate.[7][8] Penitrem A also enhances the release of glutamate and aspartate, as well as the inhibitory neurotransmitter GABA.[1][7] In contrast, aflatrem has been shown to decrease the uptake of both GABA and glutamate in hippocampal nerve terminals.[5][12]
The following diagram illustrates the proposed signaling pathway for tremorgenic mycotoxins that target BK and GABA-A channels.
Experimental Protocols
Standardized protocols are crucial for the reliable and reproducible investigation of the neurotoxicity of these mycotoxins.
1. Assessment of Tremorgenic Potency in Mice
-
Objective: To determine the median tremorgenic dose (TD50) of a mycotoxin.
-
Methodology:
-
Animals (e.g., male mice) are administered with varying doses of the mycotoxin via intraperitoneal injection.
-
Animals are observed for the onset, intensity, and duration of tremors.
-
Tremor intensity is scored on a standardized scale (e.g., 0-4), where 0 indicates no tremor and 4 indicates severe, sustained tremors with convulsions.[8]
-
The TD50, the dose at which 50% of the animals exhibit a predetermined tremor score (e.g., ≥2), is calculated using statistical methods like Probit analysis.[8]
-
2. In Vitro Electrophysiology: Patch-Clamp Analysis of BK Channels
-
Objective: To quantify the inhibitory effect of mycotoxins on BK channels.
-
Methodology:
-
Cells expressing BK channels (e.g., cultured neurons or cell lines) are used.
-
The whole-cell patch-clamp technique is employed to record ion channel currents.
-
The cell is voltage-clamped at a holding potential (e.g., -80 mV).
-
BK currents are elicited by depolarizing voltage steps.
-
After recording baseline currents, the mycotoxin is applied to the external solution via a perfusion system.
-
The effect of the toxin on the current amplitude is recorded and analyzed to determine the percentage of inhibition and calculate the IC50.[1]
-
3. Neurotransmitter Release Assay from Synaptosomes
-
Objective: To measure the effect of mycotoxins on the release of neurotransmitters from nerve terminals.
-
Methodology:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., cerebral cortex, hippocampus) of control and mycotoxin-treated animals.[12]
-
Tissue Homogenization: Brain tissue is homogenized in a suitable buffer.
-
Centrifugation: The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Spontaneous Release: Synaptosomes are incubated in a physiological buffer at 37°C. Aliquots of the supernatant are collected at various time points to measure the amount of endogenously released neurotransmitters using techniques like HPLC.[12]
-
Stimulated Release: To study the effect on depolarization-evoked release, synaptosomes are stimulated with an agent like veratrine (B1232203) or high potassium concentration. The amount of neurotransmitter released is then quantified.
-
The following diagram outlines a general experimental workflow for assessing the neurotoxicity of these mycotoxins.
Conclusion
This compound, along with penitrem A, verruculogen, and aflatrem, represents a significant class of neurotoxic mycotoxins. While they all induce tremorgenic effects, their potencies and specific mechanisms of action can differ. This compound, a prenylated derivative of verruculogen, is a potent inhibitor of BK channels.[9] Verruculogen and penitrem A also target BK channels and additionally modulate GABAergic neurotransmission.[1][8] Aflatrem, in contrast, appears to primarily affect neurotransmitter uptake systems.[5] A thorough understanding of these differences is essential for accurate risk assessment and the development of potential therapeutic interventions for mycotoxicoses. Further direct comparative studies are warranted to fully elucidate the nuanced yet significant differences in their neurotoxic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Neurobehavioral studies of tremorgenic mycotoxins verruculogen and penitrem A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aflatrem: a tremorgenic mycotoxin with acute neurotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C32H41N3O7 | CID 107713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Actions of tremorgenic fungal toxins on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Unlocking the Potential of ABCG2 Inhibition: A Comparative Guide to Novel Fumitremorgin C Analogs
For researchers, scientists, and professionals in drug development, the quest for potent and specific inhibitors of the ATP-binding cassette (ABC) transporter ABCG2 is of paramount importance in overcoming multidrug resistance in cancer therapy. Fumitremorgin C (FTC), a mycotoxin, was one of the first identified specific inhibitors of ABCG2, but its inherent neurotoxicity has precluded its clinical use.[1][2][3] This has spurred the development of novel, non-toxic analogs with improved inhibitory activity. This guide provides a comprehensive comparison of these analogs, focusing on their structure-activity relationships, supported by experimental data and detailed protocols.
The ATP-binding cassette subfamily G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP), is a key transporter protein that contributes to multidrug resistance (MDR) in cancer cells by effluxing a wide range of chemotherapeutic agents.[4][5] Inhibition of ABCG2 can restore the efficacy of these anticancer drugs.[3] Structure-activity relationship (SAR) studies of fumitremorgin C analogs have revealed critical structural features necessary for potent and selective inhibition of ABCG2.
Comparative Analysis of Inhibitory Potency
The inhibitory activity of various fumitremorgin C analogs against ABCG2 has been evaluated using several in vitro assays, primarily focusing on the inhibition of ABCG2's ATPase activity and its substrate transport function. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.
| Compound | Structure Type | ABCG2 IC50 (nM) | Key Findings & References |
| Fumitremorgin C (FTC) | Pentacyclic | ~1000 | Potent but neurotoxic.[1][2][3] |
| Ko143 | Tetracyclic | 9.7 | Highly potent and specific, non-toxic in vitro. Considered one of the most potent BCRP inhibitors.[1][2][4][6] |
| MZ29 | Tetracyclic | Potent | A strong ABCG2 inhibitor.[5][7] |
| MZ82 | Tetracyclic | Less Potent | Binds deeper in the ABCG2 cavity, inducing conformational changes.[5] |
| AZ99 | Tetracyclic | Highly Potent | A highly potent inhibitor with potentially improved in vivo stability.[5] |
| Tryprostatin A | Seco-analog (ring-opened) | Inactive | Lacks the tetracyclic scaffold and does not significantly inhibit ABCG2 ATPase activity.[5] |
| Other Tetracyclic Analogs | Tetracyclic | Variable | Potency is highly dependent on stereochemistry, with the 3S,6S,12aS configuration being crucial for high potency.[8][9] |
| Tricyclic Analogs | Tricyclic | Inactive | Generally found to be inactive as ABCG2 inhibitors.[8][9] |
Structure-Activity Relationship (SAR) Insights
The development of fumitremorgin C analogs has yielded significant insights into the structural requirements for potent ABCG2 inhibition:
-
The Tetracyclic Core is Essential: SAR studies have unequivocally demonstrated that the closed, tetracyclic ring structure is crucial for high-potency inhibition of ABCG2.[4][5] Analogs with a ring-opened scaffold, such as tryprostatin A, are largely inactive.[5]
-
Stereochemistry Plays a Critical Role: The stereochemical configuration of the molecule is a key determinant of its inhibitory activity. Specifically, the 3S,6S,12aS configuration has been identified as being essential for potent ABCG2 inhibition.[8][9] Diastereomers with a different configuration show significantly reduced or no activity.[8][9]
-
Side-Chain Modifications Modulate Potency and Stability: Modifications to the side chains of the tetracyclic core can influence both the potency and the metabolic stability of the analogs. For instance, the ester linkage in some of the potent "Ko" series of compounds can be a liability due to hydrolysis by esterases.[8][9] The development of analogs like AZ99, which lack this ester linkage, aims to improve in vivo stability.[5]
Below is a diagram illustrating the core structural differences between the active tetracyclic analogs and the inactive ring-opened (seco) analogs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are protocols for two key experiments used to evaluate the activity of fumitremorgin C analogs against ABCG2.
ABCG2 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis that fuels the transport activity of ABCG2.
Materials:
-
Membrane preparations from cells overexpressing human ABCG2.
-
Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM sodium azide, 1 mM EGTA-Tris, 1 mM ouabain, 2 mM DTT.
-
ATP solution: 4 mM ATP in Assay Buffer.
-
Test compounds (fumitremorgin C analogs) at various concentrations.
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent).
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the ABCG2 membrane preparation to each well.
-
Add the test compound dilutions to the respective wells. Include a positive control (a known ABCG2 inhibitor like Ko143) and a negative control (vehicle).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the ATP solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for ATP hydrolysis.
-
Stop the reaction and measure the amount of inorganic phosphate released by adding the phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the percentage of ATPase activity inhibition for each compound concentration and determine the IC50 value.
Hoechst 33342 Dye Extrusion Assay
This cell-based assay measures the ability of a compound to block the ABCG2-mediated efflux of the fluorescent substrate Hoechst 33342.
Materials:
-
Cells overexpressing ABCG2 (e.g., HEK293/ABCG2) and parental control cells.
-
Cell culture medium.
-
Hoechst 33342 dye solution.
-
Test compounds (fumitremorgin C analogs) at various concentrations.
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Seed the ABCG2-overexpressing cells and parental cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified pre-incubation time (e.g., 30 minutes) at 37°C. Include a positive control (e.g., Ko143) and a negative control (vehicle).
-
Add the Hoechst 33342 dye to all wells at a final concentration of 5 µM.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for dye uptake and efflux.
-
Wash the cells with ice-cold PBS to remove extracellular dye.
-
Measure the intracellular fluorescence of Hoechst 33342 using a flow cytometer or a fluorescence plate reader.
-
Increased intracellular fluorescence in the presence of a test compound indicates inhibition of ABCG2-mediated dye extrusion.
-
Quantify the inhibition and determine the IC50 value of the compound.
The following diagram illustrates the general workflow for screening and confirming ABCG2 inhibitors.
Conclusion
The fumitremorgin C scaffold has proven to be a rich source for the development of potent and specific ABCG2 inhibitors. The SAR studies have clearly defined the essential structural motifs, namely the tetracyclic core and specific stereochemistry, required for high-potency inhibition. Analogs such as Ko143 and AZ99 represent significant advancements over the parent compound, offering high potency without the associated neurotoxicity. The continued exploration of this chemical space, guided by the principles of SAR and robust experimental evaluation, holds great promise for the development of clinically useful agents to combat multidrug resistance in cancer.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and ABCG2 inhibitory activity of novel fumitremorgin C analogs--specificity and structure activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Fumitremorgin A and Fumitremorgin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumitremorgin A and Fumitremorgin B are indole (B1671886) alkaloids belonging to the diketopiperazine class of mycotoxins, primarily produced by fungi of the Aspergillus genus. Both compounds are known for their potent biological activities, particularly their tremorgenic effects. This guide provides a comparative overview of their known biological activities, supported by available experimental data. It also details the methodologies for key biological assays and visualizes the proposed signaling pathways involved in their mechanisms of action.
Comparative Biological Activities
This compound and Fumitremorgin B exhibit a range of biological effects, with neurotoxicity being the most prominent. While both are recognized as tremorgenic mycotoxins, the extent and nature of their other biological activities, such as cytotoxicity and antifungal effects, show notable differences.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound and Fumitremorgin B. Direct comparative studies are limited, and thus the data is compiled from various independent investigations.
Table 1: Comparative Cytotoxicity
| Compound | Cell Line / Organism | Assay Type | Result (IC₅₀ / LC₅₀) | Citation |
| This compound | Data Not Available | - | - | - |
| Fumitremorgin B | U937 (Human lymphoma) | Proliferation Assay | 14.12 µM | [1] |
| PC3 (Human prostate cancer) | Proliferation Assay | 43.36 µM | [1] | |
| Brine Shrimp | Lethality Assay | 13.6 µg/mL | - |
Table 2: Comparative Tremorgenic Activity
| Compound | Animal Model | Administration Route | Result (LD₅₀) | Citation |
| This compound | Mice | Intravenous | 0.185 mg/kg | [2] |
| Fumitremorgin B | Data Not Available | - | - | - |
Table 3: Comparative Antifungal Activity
| Compound | Fungal Species | Result (MIC) | Citation |
| This compound | Data Not Available | - | - |
| Fumitremorgin B | Botrytis cinerea, Alternaria solani, Alternaria alternata, Colletotrichum gloeosporioides, Fusarium solani, Fusarium oxysporum | 6.25 - 50 µg/mL | [1] |
Table 4: Cell Cycle Inhibition
| Compound | Cell Line | Effect | Result (MIC) | Citation |
| This compound | Data Not Available | - | - | - |
| Fumitremorgin B | tsFT210 (Mouse mammary carcinoma) | M Phase Arrest | 26.1 µM | - |
Key Biological Activities in Detail
Neurotoxicity and Tremorgenic Effects
Both this compound and B are potent tremorgens, inducing tremors, convulsions, and other neurological effects.[3][4] this compound has been shown to have an intravenous LD₅₀ of 0.185 mg/kg in mice, highlighting its significant toxicity.[2] The neurotoxic effects of these compounds are believed to be mediated through their interaction with neurotransmitter systems and ion channels.
Cytotoxicity
Fumitremorgin B has demonstrated cytotoxic effects against various cancer cell lines. It inhibits the proliferation of U937 human lymphoma cells with an IC₅₀ of 14.12 µM and PC3 human prostate cancer cells with an IC₅₀ of 43.36 µM.[1] It also exhibits lethality against brine shrimp with an LC₅₀ of 13.6 µg/mL. Currently, there is a lack of publicly available data on the cytotoxic IC₅₀ values of this compound against cancer cell lines.
Antifungal Activity
Fumitremorgin B has been reported to possess significant antifungal activity against a range of phytopathogenic fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 50 µg/mL.[1] There is currently no available data on the antifungal properties of this compound.
Cell Cycle Inhibition
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which this compound and B exert their biological effects are still under investigation. However, current research points towards their interaction with ion channels and key cellular processes.
Proposed Neurotoxic Mechanism of this compound
This compound's tremorgenic activity is thought to involve the modulation of GABAergic and serotonergic neurotransmitter systems.[2] It is also suggested to be a potent inhibitor of large-conductance Ca²⁺-activated K⁺ (BK) channels.[5] The inhibition of these channels can lead to neuronal hyperexcitability, contributing to tremors and convulsions.
Proposed Cell Cycle Arrest Mechanism of Fumitremorgin B
Fumitremorgin B's ability to induce M phase cell cycle arrest suggests its interference with the mitotic machinery. A plausible mechanism is the disruption of the G2/M checkpoint, potentially through the inhibition of key regulatory proteins like Cyclin B1/CDK1 complex, which is crucial for entry into mitosis.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of compounds on cultured cells.
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound or B in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a medium-only control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.
1. Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
2. Drug Dilution:
-
Prepare serial twofold dilutions of Fumitremorgin B in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Include a drug-free control well (growth control) and a sterility control well (medium only).
3. Inoculation:
-
Add 100 µL of the adjusted fungal inoculum to each well (except the sterility control).
4. Incubation:
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
5. Reading the Results:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. The reading can be done visually or using a spectrophotometer.
Conclusion
This compound and Fumitremorgin B are biologically active mycotoxins with significant neurotoxic potential. Fumitremorgin B also exhibits notable cytotoxic and antifungal activities. While there are gaps in the direct comparative data, the available information suggests that both compounds warrant further investigation to fully elucidate their mechanisms of action and potential applications in biomedical research. The provided protocols offer a starting point for researchers interested in conducting further comparative studies on these and other related mycotoxins.
References
Cross-resistance profiles of cancer cell lines to drugs in the presence of Fumitremorgin C.
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comprehensive analysis of the cross-resistance profiles of various cancer cell lines to chemotherapeutic agents in the presence of Fumitremorgin C (FTC). FTC, a mycotoxin, has been identified as a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP).[1][2][3][4] The overexpression of ABCG2/BCRP is a significant mechanism of multidrug resistance (MDR) in cancer, leading to the efflux of a wide range of structurally and functionally diverse chemotherapeutic drugs.[1][4] This guide summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.
Reversal of Multidrug Resistance by Fumitremorgin C: A Quantitative Overview
Fumitremorgin C has demonstrated remarkable efficacy in reversing multidrug resistance in cancer cell lines that overexpress the ABCG2/BCRP transporter.[1][3][5] Its inhibitory action restores the sensitivity of resistant cells to various anticancer drugs by increasing intracellular drug accumulation.[2][5][6] However, it is crucial to note that FTC does not reverse drug resistance mediated by other prominent ABC transporters such as P-glycoprotein (Pgp) or the Multidrug Resistance Protein (MRP).[2][5][6]
The following tables summarize the quantitative data on the reversal of drug resistance by Fumitremorgin C across different cancer cell lines and chemotherapeutic agents. The data is presented as the fold-reversal of resistance, which indicates how many times more sensitive the resistant cells become to a particular drug in the presence of FTC.
Table 1: Reversal of Drug Resistance in S1-M1-3.2 Human Colon Carcinoma Cells
| Chemotherapeutic Agent | Fold Reversal of Resistance (5 µM FTC) |
| Mitoxantrone (B413) | 93-fold |
| Doxorubicin | 26-fold |
| Topotecan | 24-fold |
Data sourced from studies on the S1-M1-3.2 cell line, which was selected for resistance to mitoxantrone and exhibits high levels of ABCG2 expression.[2]
Table 2: Reversal of Drug Resistance in MCF-7/BCRP (Breast Cancer) Transfected Cells
| Chemotherapeutic Agent | Fold Reversal of Resistance (5 µM FTC) |
| Mitoxantrone | 29.4-fold |
| Doxorubicin | 6.6-fold |
| Topotecan | 6.5-fold |
| Paclitaxel | 1.1-fold (No significant reversal) |
These MCF-7 breast cancer cells were specifically engineered to overexpress the BCRP gene, providing a clear model to study BCRP-mediated resistance.[1]
Table 3: Reversal of Drug Resistance in MCF-7/mtxR (Mitoxantrone-Selected) Breast Cancer Cells
| Chemotherapeutic Agent | Fold Reversal of Resistance |
| Mitoxantrone | 114-fold |
| Doxorubicin | 3-fold |
This cell line was developed through selection with mitoxantrone, leading to acquired resistance primarily through ABCG2 overexpression.[2]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the key experimental methodologies employed in the cited research.
Cell Viability and Cytotoxicity Assays (e.g., Sulforhodamine B (SRB) Assay)
This assay is a common method to determine the cytotoxic effects of chemotherapeutic agents in the presence and absence of a resistance modulator like Fumitremorgin C.
-
Cell Seeding: Cancer cell lines (both the parental drug-sensitive line and the drug-resistant subline) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the chemotherapeutic agent, with or without a fixed, non-toxic concentration of Fumitremorgin C (e.g., 5 µM). Control wells contain the vehicle (e.g., DMSO) or Fumitremorgin C alone to assess its intrinsic cytotoxicity.
-
Incubation: The plates are incubated for a period of 3 days to allow for cell growth and drug action.
-
Cell Fixation: After incubation, the cells are fixed to the plate, typically using 10% trichloroacetic acid for 1 hour.
-
Staining: The fixed cells are washed and then stained with 0.1% Sulforhodamine B (SRB) solution, which binds to cellular proteins.
-
Solubilization and Absorbance Reading: Excess stain is washed away, and the protein-bound dye is solubilized with a 10 mM Tris base solution. The absorbance is then measured using a spectrophotometer at a wavelength of 540 nm.
-
Data Analysis: Cell survival is calculated relative to the control wells. The IC50 value (the concentration of a drug that inhibits cell growth by 50%) is determined for each drug with and without Fumitremorgin C. The fold-reversal of resistance is then calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of Fumitremorgin C.[2]
Drug Accumulation Assays
These assays are crucial for determining whether the reversal of resistance is due to an increase in the intracellular concentration of the chemotherapeutic agent.
-
Cell Preparation: Drug-sensitive and drug-resistant cells are harvested and washed.
-
Incubation with Radiolabeled Drug: The cells are incubated in a medium containing a radiolabeled version of the chemotherapeutic agent (e.g., [¹⁴C]mitoxantrone or [¹⁴C]doxorubicin) for a specific period (e.g., 90 minutes) at 37°C. This is performed in both the absence and presence of a specific concentration of Fumitremorgin C (e.g., 1 µM).
-
Washing and Lysis: After incubation, the cells are thoroughly washed to remove any extracellular radiolabeled drug. The cells are then lysed to release the intracellular contents.
-
Scintillation Counting: The amount of radioactivity in the cell lysates is measured using a scintillation counter.
-
Data Normalization and Analysis: The results are normalized to the total protein content or cell number to ensure accurate comparison between samples. An increase in radioactivity in the cells treated with Fumitremorgin C indicates an inhibition of drug efflux and increased intracellular accumulation.[6]
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is key to understanding the role of Fumitremorgin C in overcoming multidrug resistance.
Caption: ABCG2/BCRP-mediated drug efflux and its inhibition by Fumitremorgin C.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fumitremorgin C reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparing the bioactivity of synthetically derived versus naturally isolated Fumitremorgin A.
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of Fumitremorgin A derived from synthetic routes versus that isolated from natural sources. The primary focus is on its well-documented role as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2), a protein implicated in multidrug resistance in cancer.
Equivalence of Synthetic and Natural this compound
The fundamental goal of total synthesis in chemistry is the exact replication of a natural product's molecular structure. Consequently, synthetically derived this compound, when successfully produced and purified, is structurally and functionally identical to its naturally isolated counterpart. Therefore, the bioactivity of pure synthetic this compound is expected to be indistinguishable from that of the pure natural compound.
While direct comparative studies are scarce, the value of synthesis lies in providing a reliable and scalable source of the molecule for research and development. Furthermore, synthetic chemistry allows for the creation of novel analogs with potentially enhanced properties, such as increased potency or improved metabolic stability. A prime example is Ko143, a synthetic analog of the related natural product Fumitremorgin C, which was developed to be a more potent and specific ABCG2 inhibitor.[1]
Quantitative Bioactivity Data: Inhibition of ABCG2
This compound and its analogs are potent inhibitors of the ABCG2 transporter, also known as the breast cancer resistance protein (BCRP). This transporter plays a crucial role in the efflux of various chemotherapeutic agents from cancer cells, leading to multidrug resistance. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the transporter's activity by 50%.
The table below summarizes the inhibitory potency of naturally occurring Fumitremorgin C and its highly potent synthetic analog, Ko143, against the ABCG2 transporter.
| Compound | Source | Target | IC50 / EC90 |
| Fumitremorgin C | Natural | ABCG2/BCRP | Potent inhibitor; reverses multidrug resistance[2] |
| Ko143 | Synthetic | ABCG2/BCRP | IC50: 9.7 nM (ATPase activity)[3][4], EC90: 26 nM[5][6] |
Note: Fumitremorgin C is a well-studied natural precursor and analog of this compound. Ko143 is a synthetic derivative of Fumitremorgin C, engineered for enhanced potency and specificity.[1][7]
Experimental Protocol: ABCG2 Inhibition Assay
A common method to determine the inhibitory activity of compounds like this compound against the ABCG2 transporter involves a cell-based assay using a fluorescent substrate.
Objective: To measure the inhibition of ABCG2-mediated efflux of a fluorescent substrate in cells overexpressing the transporter.
Materials:
-
Cells overexpressing ABCG2 (e.g., NCI-H460/MX20 or transfected HEK-293 cells).[8]
-
Pheophorbide a (PhA), a fluorescent substrate of ABCG2.[8][9]
-
This compound (or analog) as the test inhibitor.
-
Fumitremorgin C or Ko143 as a positive control inhibitor.[10]
-
Cell culture medium and phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Seeding: Plate the ABCG2-overexpressing cells in a suitable format (e.g., 96-well plate or 60-mm dish) and allow them to adhere and grow to approximately 70% confluency.[10]
-
Incubation with Inhibitor: Pre-incubate the cells with various concentrations of the test compound (this compound) or control inhibitors for a defined period (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add the fluorescent substrate, Pheophorbide a (e.g., at a final concentration of 10 µM), to the wells containing the cells and inhibitor.[11][12]
-
Incubation: Incubate the cells with the substrate and inhibitor for a specific duration (e.g., 30-60 minutes) at 37°C, protected from light as PhA is a photosensitizer.[10]
-
Washing: After incubation, wash the cells with cold PBS to remove the extracellular substrate and inhibitor.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Pheophorbide a using a flow cytometer or a fluorescence plate reader. Increased intracellular fluorescence compared to the untreated control indicates inhibition of the ABCG2 transporter.[10]
-
Data Analysis: The ABCG2 transporter activity can be calculated and plotted against the inhibitor concentration to determine the IC50 value.[10]
Visualization of the Mechanism of Action
The primary mechanism of action for this compound in the context of multidrug resistance is the direct inhibition of the ABCG2 transporter protein.
Caption: Inhibition of ABCG2-mediated drug efflux by this compound.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for assessing the bioactivity of an ABCG2 inhibitor.
Caption: Workflow for ABCG2 inhibition assay.
References
- 1. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ko 143 | ABC | BCRP | TargetMol [targetmol.com]
- 7. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput cell-based assay for inhibitors of ABCG2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pheophorbide a is a specific probe for ABCG2 function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kolekcja.ibb.waw.pl [kolekcja.ibb.waw.pl]
Unveiling the Inhibitory Landscape of Fumitremorgin C Analogs on ABCB1 and ABCC1 Transporters
A Comparative Guide for Researchers in Drug Development
In the intricate battle against multidrug resistance (MDR) in cancer, the role of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCC1 (MRP1), remains a critical focal point for therapeutic intervention. Fumitremorgin C (FTC), a mycotoxin, and its analogs have emerged as potent inhibitors of the ABCG2 transporter. However, their inhibitory effects on ABCB1 and ABCC1 are less characterized but equally important for understanding their specificity and potential off-target effects. This guide provides a comparative assessment of the inhibitory activities of Fumitremorgin C analogs against ABCB1 and ABCC1, supported by quantitative data and detailed experimental protocols.
Comparative Inhibitory Potency of Fumitremorgin C Analogs
While primarily recognized as potent ABCG2 inhibitors, Fumitremorgin C and its synthetic analog Ko143 exhibit inhibitory activity against ABCB1 and ABCC1, particularly at higher concentrations.[1][2] This lack of absolute specificity is a crucial consideration for their application in both preclinical and potential clinical settings.
The tetracyclic core structure of these compounds is a key determinant of their inhibitory activity.[3][4] Furthermore, stereochemistry plays a significant role, with specific configurations demonstrating markedly higher potency against their primary target, ABCG2.[3][4] While this stereospecificity is pronounced for ABCG2, its influence on ABCB1 and ABCC1 inhibition is not as well-defined, suggesting different binding interactions with these transporters.[3][4]
Precise IC50 values for a wide range of Fumitremorgin C analogs against ABCB1 and ABCC1 are not extensively documented in publicly available literature, as the research focus has predominantly been on their interaction with ABCG2. However, studies on Ko143 provide some insight into its cross-reactivity.
| Compound | Transporter | Assay Type | Observed Effect | Reference(s) |
| Ko143 | ABCB1 | Rhodamine 123 Accumulation | Significant increase in substrate accumulation observed at concentrations of 20 µM and higher. | [1] |
| ATPase Activity | Stimulates ATPase activity, suggesting it may be a substrate as well as an inhibitor. | [1] | ||
| Ko143 | ABCC1 | Calcein-AM Accumulation | A 4-fold and 7-fold increase in substrate accumulation was observed at 10 µM and 20 µM, respectively. | [1] |
| Fumitremorgin C (FTC) | ABCB1 | Rhodamine 123 Accumulation | No significant inhibition observed at 10 µM. | [5] |
Table 1: Summary of Inhibitory Effects of Ko143 and Fumitremorgin C on ABCB1 and ABCC1. This table summarizes the observed inhibitory effects and provides context on the concentrations at which these effects become apparent.
Experimental Protocols for Assessing Transporter Inhibition
Accurate assessment of the inhibitory effects of compounds on ABCB1 and ABCC1 relies on robust and well-defined experimental protocols. The following are detailed methodologies for commonly employed in vitro assays.
ABCB1 Inhibition: Calcein-AM Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of calcein (B42510), a fluorescent substrate of ABCB1.
Materials:
-
96-well black-walled, clear-bottom cell culture plates
-
Cell line overexpressing ABCB1 (e.g., K562/ADR, MDCKII-MDR1) and the corresponding parental cell line
-
Assay buffer (e.g., RPMI-1640 without phenol (B47542) red, supplemented with 0.1% BSA)
-
Test compound (Fumitremorgin C analog) stock solution
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Hoechst 33342 dye (for cell number normalization)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the ABCB1-overexpressing and parental cells into the 96-well plates at a density that ensures they are sub-confluent at the time of the assay. Incubate overnight to allow for cell attachment.
-
Compound Incubation: On the day of the assay, remove the culture medium and wash the cells once with assay buffer. Add assay buffer containing various concentrations of the test compound to the wells. Include a positive control (e.g., verapamil) and a vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.25-1 µM. Incubate for an additional 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with ice-cold assay buffer to remove extracellular Calcein-AM.
-
Fluorescence Measurement: Add fresh assay buffer to the wells. Measure the intracellular calcein fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Cell Number Normalization (Optional but Recommended): After measuring calcein fluorescence, incubate the cells with Hoechst 33342 dye and measure the fluorescence (Ex/Em: ~350/460 nm) to normalize for any variations in cell number.
Data Analysis: Calculate the fluorescence intensity for each condition. The increase in calcein accumulation in the presence of the inhibitor is indicative of ABCB1 inhibition. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
ABCB1 Inhibition: Rhodamine 123 Efflux Assay
This assay utilizes rhodamine 123, another fluorescent substrate of ABCB1, to assess transporter activity.
Materials:
-
Flow cytometer or fluorescence microscope
-
Cell line overexpressing ABCB1 and the corresponding parental cell line
-
Assay buffer
-
Test compound stock solution
-
Rhodamine 123 stock solution (e.g., 1 mM in DMSO)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the ABCB1-overexpressing and parental cells in the assay buffer.
-
Compound Incubation: Aliquot the cell suspension into tubes and add the test compound at various concentrations. Include positive and vehicle controls. Incubate for 10-30 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold assay buffer to remove extracellular rhodamine 123.
-
Efflux: Resuspend the cells in fresh, pre-warmed assay buffer (with or without the test compound) and incubate at 37°C for 30-60 minutes to allow for efflux.
-
Analysis: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer or fluorescence microscope.
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell populations. An increase in MFI in the presence of the inhibitor indicates inhibition of rhodamine 123 efflux.
ABCC1 Inhibition Assay
A common method to assess ABCC1 activity involves measuring the efflux of fluorescent substrates like calcein-AM or specific ABCC1 substrates.
Materials:
-
ABCC1-overexpressing cell line (e.g., HL60/MRP, HEK293-MRP1) and parental cell line
-
Fluorescent substrate (e.g., Calcein-AM)
-
Known ABCC1 inhibitor as a positive control (e.g., MK-571)
-
Test compound stock solution
-
Assay buffer
-
Fluorescence detection instrument (plate reader or flow cytometer)
Procedure: The protocol is similar to the ABCB1 Calcein-AM assay. Cells are pre-incubated with the test compound, followed by loading with the fluorescent substrate. The key difference is the use of an ABCC1-overexpressing cell line and an appropriate positive control for ABCC1 inhibition.
Experimental and Logical Workflows
To facilitate the understanding of the experimental processes, the following diagrams illustrate the workflows for assessing transporter inhibition.
Caption: Workflow for cell-based fluorescence accumulation assays.
Signaling Pathways
Currently, there is limited direct evidence in the scientific literature to suggest that Fumitremorgin C analogs exert their inhibitory effects on ABCB1 and ABCC1 by modulating specific intracellular signaling pathways. The primary mechanism of action is believed to be direct interaction with the transporter proteins, either by competing with substrates for binding or by allosterically modifying the transporter's conformation.
Future research may explore potential indirect effects on signaling cascades that regulate the expression or function of these transporters, but this area remains largely uninvestigated for this class of compounds.
Conclusion
Fumitremorgin C analogs, particularly Ko143, demonstrate inhibitory activity against ABCB1 and ABCC1, albeit at higher concentrations than required for potent ABCG2 inhibition. This highlights the importance of comprehensive specificity profiling for any potential therapeutic agent targeting ABC transporters. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative assessments of these and other novel inhibitors. While the direct modulation of signaling pathways by these compounds in the context of ABCB1 and ABCC1 inhibition is not yet established, their utility as chemical probes will continue to be invaluable in the ongoing effort to overcome multidrug resistance.
References
- 1. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inhibitor Ko143 Is Not Specific for ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Experimental validation of drug resistance reversal by Fumitremorgin C in preclinical models.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the efficacy of Fumitremorgin C (FTC) in reversing multidrug resistance (MDR) in preclinical cancer models. FTC, a mycotoxin, has been identified as a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP/ABCG2), a key player in the efflux of various chemotherapeutic agents from cancer cells.[1][2][3] This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows to support further research and development in overcoming cancer drug resistance.
Data Presentation: Fumitremorgin C Efficacy in Reversing Drug Resistance
The following tables summarize the quantitative data from preclinical studies, demonstrating the ability of Fumitremorgin C and its analogs to sensitize resistant cancer cells to chemotherapeutic drugs.
Table 1: In Vitro Reversal of Doxorubicin Resistance by Fumitremorgin C
| Cell Line | Drug | IC50 (nM) without FTC | IC50 (nM) with 5 µM FTC | Fold Reversal of Resistance | Reference |
| MCF-7 (Doxorubicin-selected) | Doxorubicin | ~189 | ~90 | 2.1 | [4] |
Table 2: Comparative IC50 Values of Chemotherapeutic Agents in Sensitive and Resistant Cell Lines
| Cell Line | Drug | IC50 (nM) | Reference |
| HeLa (Parental) | Mitoxantrone | Data not available in specific value | [5] |
| HeLa/SN100 (Resistant) | Mitoxantrone | Data not available in specific value | [5] |
| A549 (Parental) | Doxorubicin | Data not available in specific value | [6] |
| A549 (Resistant) | Doxorubicin | Data not available in specific value | [6] |
| MCF-7 (Parental) | Doxorubicin | ~90 | [4] |
Note: Specific IC50 values for all cell lines were not consistently available in the reviewed literature, highlighting a need for standardized reporting in future studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a cytotoxic drug that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., parental and drug-resistant cell lines) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug and Inhibitor Treatment: Prepare serial dilutions of the chemotherapeutic agent (e.g., doxorubicin, mitoxantrone) with and without a fixed, non-toxic concentration of Fumitremorgin C (e.g., 1-10 µM).
-
Incubation: Remove the culture medium from the wells and add the drug/inhibitor solutions. Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve fitting software.
Drug Accumulation Assay
This assay quantifies the intracellular concentration of a chemotherapeutic agent.
-
Cell Preparation: Seed cells in 24-well plates and grow to 80-90% confluency.
-
Pre-incubation with Inhibitor: Pre-incubate the cells with or without Fumitremorgin C (e.g., 10 µM) for 1 hour at 37°C.
-
Drug Incubation: Add a fluorescent or radiolabeled chemotherapeutic agent (e.g., [³H]-mitoxantrone) to the wells and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Washing: Aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1% SDS).
-
Quantification:
-
For fluorescent drugs, measure the fluorescence intensity using a fluorometer.
-
For radiolabeled drugs, measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the intracellular drug concentration to the total protein content of each sample and express the results as fold-increase in accumulation in the presence of FTC compared to the control.
Western Blotting for BCRP/ABCG2 Expression
This technique is used to detect the expression level of the BCRP protein.
-
Protein Extraction: Lyse the cultured cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BCRP/ABCG2 (e.g., BXP-21) overnight at 4°C.[7] A loading control antibody (e.g., β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the BCRP expression to the loading control.
Mandatory Visualization
Signaling Pathway Diagram
Caption: BCRP/ABCG2 inhibition by Fumitremorgin C enhances chemotherapy.
Experimental Workflow Diagram
Caption: Workflow for preclinical validation of Fumitremorgin C.
References
- 1. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fumitremorgin C reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antibody validation and scoring guidelines for ABCG2 immunohistochemical staining in formalin-fixed paraffin-embedded colon cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Fumitremorgin A
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Handling and Disposal of Fumitremorgin A.
This compound is a potent tremorgenic mycotoxin, an indole (B1671886) alkaloid that necessitates stringent safety protocols for its handling and disposal to ensure the safety of laboratory personnel and the environment. Due to its chemical stability, effective decontamination procedures are critical for its inactivation. This guide provides a step-by-step operational plan for the proper disposal of this compound and associated contaminated materials.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure through inhalation, skin contact, or ingestion.
Recommended PPE includes:
-
Gloves: Nitrile gloves are recommended for their chemical resistance.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A disposable or dedicated lab coat that is regularly decontaminated.
-
Respiratory Protection: A properly fitted respirator is advised, especially when handling the solid form of the mycotoxin or when there is a risk of aerosolization.
-
Footwear: Closed-toe shoes are mandatory.
Decontamination and Inactivation Protocol
Step-by-Step Inactivation Procedure:
-
Prepare the Inactivation Solution: Freshly prepare a sodium hypochlorite (B82951) solution with a concentration ranging from 1% to 5.25%. A common laboratory practice is to use a 1:10 dilution of household bleach (which typically contains 5.25-6% sodium hypochlorite) to achieve a final concentration of approximately 0.5-0.6%.
-
Liquid Waste: For liquid waste containing this compound, add the sodium hypochlorite solution to achieve the target concentration and ensure thorough mixing.
-
Solid Waste: All contaminated solid waste, including personal protective equipment (PPE), labware (e.g., pipette tips, tubes), and absorbent materials, must be treated as hazardous waste. Whenever possible, these materials should be soaked in the sodium hypochlorite solution.
-
Contact Time: Allow for a sufficient contact time for the inactivation to occur. For mycotoxins in general, recommended contact times can range from 30 minutes to 4 hours. A minimum contact time of 2 hours is recommended for glassware.
-
Neutralization and Rinsing: After the contact time, the decontaminated surfaces and equipment should be thoroughly rinsed with water.
Quantitative Data on Decontamination Methods
The following table summarizes recommended concentrations and contact times for mycotoxin inactivation using sodium hypochlorite, based on general mycotoxin decontamination guidelines.
| Decontaminant | Concentration | Contact Time | Application |
| Sodium Hypochlorite | 1% - 5.25% | 30 minutes - 4 hours | Liquid waste, contaminated surfaces, and equipment |
| Diluted Household Bleach (1:10) | ~0.5% - 0.6% | Minimum 2 hours | Glassware and general laboratory surfaces |
Waste Disposal Procedures
All waste contaminated with this compound, even after decontamination, should be handled as hazardous chemical waste.
-
Segregation: Collect all treated solid and liquid waste in clearly labeled, leak-proof hazardous waste containers.
-
Labeling: The waste containers must be labeled with the full chemical name ("this compound waste") and appropriate hazard symbols.
-
Institutional Guidelines: Follow your institution's specific guidelines for the final disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for collection and disposal procedures.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the decontamination method used.
Experimental Workflow for this compound Disposal
The following diagram outlines the logical workflow for the safe disposal of this compound.
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Fumitremorgin A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Fumitremorgin A, a potent mycotoxin. Adherence to these protocols is critical to minimize exposure risk and ensure responsible disposal.
This compound and its related compounds, such as Fumitremorgin C, are mycotoxins that can be harmful if inhaled, swallowed, or absorbed through the skin.[1] They may also cause irritation to the eyes and respiratory tract.[1] Therefore, the use of appropriate personal protective equipment (PPE) and strict adherence to handling and disposal procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. Must be inspected before use and disposed of immediately if contaminated.[1] |
| Eye Protection | Safety glasses or goggles | Should be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | To be worn over personal clothing. |
| Respiratory Protection | Dust mask (e.g., N95 or P1) | Recommended when handling the solid form to avoid inhaling dust particles.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a systematic workflow is crucial for minimizing the risk of exposure and contamination.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Before handling this compound, ensure all necessary PPE is worn correctly.
-
Prepare the designated work area, preferably a chemical fume hood, to contain any potential spills or aerosols.
-
-
Handling:
-
When weighing the solid compound, do so in a draft-free, contained space to prevent the generation of dust.
-
If preparing a solution, carefully add the solvent to the solid to avoid splashing.
-
-
Cleanup and Disposal:
-
After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.
-
Dispose of all contaminated materials, including gloves, pipette tips, and empty vials, in a designated hazardous waste container.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Emergency and Disposal Plans
Emergency Procedures:
In the event of accidental exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1] |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1] |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
| Spill | For small spills of the solid material, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.[1] |
Disposal Plan:
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed hazardous liquid waste container.
-
Disposal Method: All waste must be disposed of through an approved hazardous waste management service, following all local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
